molecular formula C12H8O B1670420 Dibenzofuran CAS No. 132-64-9

Dibenzofuran

Número de catálogo: B1670420
Número CAS: 132-64-9
Peso molecular: 168.19 g/mol
Clave InChI: TXCDCPKCNAJMEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzofuran (C₁₂H₈O) is a white, crystalline, heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring . It is a thermally robust solid with a melting point of 81-85 °C and a boiling point of 285 °C, and is soluble in non-polar organic solvents . This compound is obtained from coal tar and is also a known environmental pollutant found in air and groundwater, often originating from combustion processes like municipal waste incineration and automobile exhaust . In research, this compound serves as a versatile scaffold and key intermediate in various fields. In medicinal chemistry, its rigid, planar structure makes it a privileged core for developing bioactive molecules. Recent studies highlight its application in creating novel inhibitors for therapeutic targets like PTP-MEG2 (for diabetes and cancer research) and Pim/CLK1 kinases (for hematological malignancies and solid carcinomas) . Its structure is also found in natural products like cercosporamide, inspiring drug discovery efforts . Beyond pharmaceuticals, this compound's defined geometry and thermal stability are exploited in materials science, particularly in the development of organic light-emitting devices (OLEDs) . Furthermore, due to its environmental presence, it is a model compound in bioremediation studies, with research focusing on microbial strains, such as Pseudomonas aeruginosa , capable of degrading it . The compound undergoes typical electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, and can be dilithiated with butyl lithium for further functionalization . While this compound itself has relatively low toxicity, its polychlorinated derivatives are among the concerning dioxins and dioxin-like compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDCPKCNAJMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102250-99-7
Record name Dibenzofuran, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102250-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2021993
Record name Dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dibenzofuran is a colorless white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [MSDSonline]
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibenzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

549 °F at 760 mmHg (NTP, 1992), 287 °C @ 760 mm Hg
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in alcohol and acetone; very soluble in ether, Readily soluble in benzene and acetic acid, In water, 3.1 mg/l @ 25 °C
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.0886 at 210 °F (NTP, 1992) - Denser than water; will sink, 1.0886 @ 99 °C
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air= 1)
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00248 [mmHg], Vapor pressure = 0.3310 Pa (2.48X10-3 mm Hg) at 25 °C /Sublimation vapor pressure/, 0.00248 mm Hg @ 25 °C
Record name Dibenzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Fluorene and acenaphthalene (indicated by a higher melting point than 82.8 °C)
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LEAF OR NEEDLES FROM ALCOHOL, WHITE CRYSTALS, Crystalline solid

CAS No.

132-64-9
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dibenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzofuran
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U54U639VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

187 to 189 °F (NTP, 1992), 86.5 °C
Record name DIBENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16102
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

What are the fundamental properties of the dibenzofuran core structure?

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental properties, reactivity, and biological significance of the dibenzofuran scaffold, tailored for researchers, scientists, and drug development professionals.

The this compound core is a vital heterocyclic scaffold in medicinal chemistry and materials science. Comprising two benzene (B151609) rings fused to a central furan (B31954) ring, this tricyclic aromatic system exhibits a unique combination of rigidity, planarity, and electronic properties that make it a privileged structure in the design of novel therapeutic agents and functional organic materials. This technical guide provides a detailed overview of the fundamental properties of the this compound core, including its structural characteristics, electronic nature, and chemical reactivity, supplemented with experimental protocols and visual representations of key concepts.

Structural and Physical Properties

This compound is a white, crystalline solid at room temperature, soluble in nonpolar organic solvents.[1] Its rigid and planar structure is a key determinant of its interaction with biological targets and its utility in electronic applications.

Chemical Structure and Numbering

The this compound molecule consists of a furan ring fused to two benzene rings. The standard numbering system, crucial for nomenclature and understanding substitution patterns, is illustrated below.

Caption: Chemical structure and numbering of the this compound core.

Aromaticity and Planarity

This compound is an aromatic compound, fulfilling Hückel's rule with a total of 14 π-electrons delocalized across the tricyclic system.[2][3] X-ray crystallography studies have confirmed the high degree of planarity of the this compound core.[4][5] This planarity is a critical feature for intercalation into DNA and for π-π stacking interactions with biological macromolecules.

Quantitative Structural and Physical Data

The precise bond lengths, bond angles, and physical properties of this compound have been determined through various experimental techniques. These data are summarized in the tables below.

Table 1: Crystal Structure Data for this compound [4][5]

ParameterValue
Bond Lengths (Å)
C1-C21.388
C2-C31.388
C3-C41.389
C4-C4a1.394
C4a-C9b1.482
C9b-C11.391
C4a-O51.399
C5a-O51.399
C5a-C61.391
C6-C71.389
C7-C81.388
C8-C91.388
C9-C9a1.394
C9a-C5a1.482
C9a-C9b1.482
Bond Angles (°)
C1-C2-C3121.2
C2-C3-C4120.4
C3-C4-C4a118.1
C4-C4a-C9b121.1
C4a-C9b-C1118.0
C9b-C1-C2121.2
C4a-O5-C5a104.2
C4a-C9b-C9a111.4
O5-C4a-C9b112.9
O5-C5a-C9a112.9

Table 2: Physical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₂H₈O
Molar Mass168.19 g/mol
Melting Point81-85 °C
Boiling Point285 °C
SolubilityInsoluble in water, soluble in nonpolar organic solvents

Electronic and Spectroscopic Properties

The electronic structure of this compound dictates its photophysical behavior and its reactivity. Understanding these properties is essential for its application in various scientific fields.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. Theoretical calculations have provided insights into the energy levels of these orbitals for this compound.

Table 3: Calculated Electronic Properties of this compound

ParameterValue (eV)Reference
HOMO Energy-6.265[6]
LUMO Energy-1.237[6]
HOMO-LUMO Gap5.028[6][7][8]

The relatively large HOMO-LUMO gap indicates high electronic stability.

Spectroscopic Data

The spectroscopic signature of this compound is well-characterized, providing a means for its identification and for studying its interactions.

Table 4: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR (in CDCl₃)δ 7.96 (d, 2H, H-4, H-6), 7.58 (t, 2H, H-2, H-8), 7.46 (t, 2H, H-1, H-9), 7.35 (d, 2H, H-3, H-7)[9]
¹³C NMR (in CDCl₃)δ 156.3 (C-4a, C-5a), 127.2 (C-2, C-8), 124.4 (C-9a, C-9b), 122.8 (C-1, C-9), 120.9 (C-3, C-7), 111.7 (C-4, C-6)[10]
UV-Vis Absorption (in cyclohexane)λmax: 223, 243, 251, 284, 295 nm[6][11]
Fluorescence Emission λem: 314 nm (λex: 280 nm)[7]

Chemical Reactivity

The this compound core undergoes a variety of chemical transformations, with electrophilic substitution being a prominent reaction class. The regioselectivity of these reactions is a key consideration in the synthesis of this compound derivatives.

Electrophilic Aromatic Substitution

Electrophilic attack on the this compound nucleus preferentially occurs at the C-2, C-3, C-7, and C-8 positions. The precise position of substitution is influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of this compound yields primarily the 3-nitro derivative.

Lithiation

Directed ortho-metalation, particularly lithiation, is a powerful tool for the functionalization of the this compound core. Treatment with organolithium reagents, such as n-butyllithium, typically leads to deprotonation at the C-4 and C-6 positions, providing a nucleophilic handle for the introduction of various substituents.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound core.

Protocol for Nitration of this compound (Electrophilic Substitution)

Objective: To synthesize 3-nitrothis compound.

Materials:

  • This compound

  • Fuming nitric acid

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a mixture of acetic anhydride and glacial acetic acid in a flask equipped with a stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitrothis compound.

Protocol for Lithiation and Carboxylation of this compound

Objective: To synthesize this compound-4-carboxylic acid.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Separatory funnel

  • Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Role in Signaling Pathways and Drug Development

This compound derivatives have emerged as promising scaffolds in drug discovery, with a number of compounds exhibiting potent biological activities. A notable example is their role as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer.

mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis This compound This compound Derivatives This compound->mTORC1 inhibit

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Experimental and Analytical Workflows

The synthesis and characterization of this compound derivatives follow a structured workflow, from the initial reaction to the final structural elucidation.

Synthesis_Workflow Reactants Starting Materials (e.g., this compound) Reaction Chemical Synthesis (e.g., Lithiation, Coupling) Reactants->Reaction Workup Reaction Work-up & Crude Purification Reaction->Workup Purification Chromatography (e.g., Column, HPLC) Workup->Purification Characterization Structural Characterization Purification->Characterization FinalProduct Pure this compound Derivative Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray

Caption: A typical workflow for the synthesis and characterization of a this compound derivative.

Conclusion

The this compound core structure possesses a compelling set of fundamental properties that underpin its widespread use in scientific research and development. Its defined geometry, electronic characteristics, and versatile reactivity provide a robust platform for the design of complex molecules with tailored functions. The information and protocols presented in this guide offer a solid foundation for researchers aiming to explore and exploit the rich chemistry of the this compound scaffold.

References

In-depth Technical Guide on the Historical Discovery and First Synthesis of Dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran is a crucial heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Understanding its historical discovery and the evolution of its synthesis provides a foundational context for modern synthetic strategies. This technical guide details the initial isolation of this compound from coal tar and provides an in-depth analysis of the first reported chemical synthesis by Graebe and Ullmann in 1896. The experimental protocol for this seminal synthesis is presented, along with a summary of the key quantitative data. A logical workflow diagram illustrates the progression from natural product isolation to the first successful laboratory synthesis, offering valuable insights for researchers in organic synthesis and drug development.

Historical Discovery: Isolation from Coal Tar

This compound was first discovered as a natural constituent of coal tar, a complex mixture of aromatic compounds produced during the carbonization of coal. In the late 19th century, advancements in fractional distillation and crystallization techniques allowed for the separation and identification of various components of coal tar. While the exact first individual to isolate and identify this compound is not extensively documented in readily available literature, it was during this period of intense investigation into the chemical constituents of coal tar that this compound was recognized as a distinct chemical entity. Its presence in coal tar highlighted it as a stable, aromatic heterocyclic compound, sparking interest in its chemical properties and potential for synthesis.

First Chemical Synthesis: The Graebe-Ullmann Reaction (1896)

The first successful chemical synthesis of this compound was reported by Carl Graebe and Fritz Ullmann in 1896.[1] Their approach, a landmark in heterocyclic chemistry, is now recognized as a Pschorr-type ring closure reaction. The synthesis starts from 2-aminophenol (B121084), which is first converted to 2-phenoxy-aniline, followed by diazotization and subsequent intramolecular cyclization to furnish the this compound core.

Logical Workflow of the First Synthesis

The logical progression from the naturally occurring substance to its first laboratory synthesis can be visualized as follows:

Discovery_to_Synthesis Discovery Discovery of this compound in Coal Tar Goal Goal: Laboratory Synthesis of this compound Discovery->Goal Spurs interest in synthetic routes StartingMaterial Identification of a Suitable Starting Material: 2-Phenoxy-aniline Goal->StartingMaterial Retrosynthetic analysis leads to ReactionConcept Conceptualization of the Key Transformation: Diazotization and Intramolecular Cyclization (Pschorr-type) StartingMaterial->ReactionConcept Requires a method for C-C bond formation Synthesis First Synthesis of this compound (Graebe & Ullmann, 1896) ReactionConcept->Synthesis Leads to the successful experimental execution

Figure 1: Logical workflow from the discovery of this compound to its first synthesis by Graebe and Ullmann.
Experimental Protocol for the Graebe-Ullmann Synthesis of this compound

The following protocol is based on the original 1896 publication by C. Graebe and F. Ullmann.[1]

Step 1: Preparation of 2-Phenoxy-aniline

While the 1896 paper focuses on the cyclization step, the synthesis of the precursor, 2-phenoxy-aniline, was a known procedure at the time, typically achieved through an Ullmann condensation or a similar nucleophilic aromatic substitution reaction between 2-aminophenol and a suitable phenylating agent.

Step 2: Diazotization of 2-Phenoxy-aniline

  • A solution of 2-phenoxy-aniline is prepared in a suitable acidic medium, typically dilute sulfuric acid.

  • The solution is cooled to a low temperature (0-5 °C) using an ice bath.

  • A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution of 2-phenoxy-aniline with constant stirring.

  • The addition is continued until a slight excess of nitrous acid is detected, which can be confirmed using starch-iodide paper. This results in the formation of the 2-phenoxybenzenediazonium salt solution.

Step 3: Intramolecular Cyclization (Pschorr-type reaction)

  • The freshly prepared, cold solution of 2-phenoxybenzenediazonium salt is slowly added to boiling dilute sulfuric acid (approximately 50%).

  • The reaction mixture is heated, leading to the evolution of nitrogen gas and the formation of a dark, oily product.

  • The heating is continued for several hours to ensure the completion of the cyclization.

Step 4: Isolation and Purification of this compound

  • The reaction mixture is subjected to steam distillation. This compound, being volatile with steam, is carried over with the distillate.

  • The distillate, containing a suspension of crude this compound, is collected.

  • The crude product is separated from the aqueous layer, for instance by filtration or extraction with a suitable organic solvent.

  • The crude this compound is then purified by recrystallization, for example from ethanol, to yield the pure product.

Signaling Pathway Diagram for the Graebe-Ullmann Synthesis

The key transformations in the Graebe-Ullmann synthesis of this compound can be represented as follows:

Graebe_Ullmann_Synthesis cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Conditions cluster_product Product 2-Phenoxy-aniline 2-Phenoxy-aniline 2-Phenoxybenzenediazonium salt 2-Phenoxybenzenediazonium salt 2-Phenoxy-aniline->2-Phenoxybenzenediazonium salt Diazotization NaNO2, H2SO4, 0-5 °C NaNO2, H2SO4, 0-5 °C This compound This compound 2-Phenoxybenzenediazonium salt->this compound Intramolecular Cyclization (Pschorr-type) Boiling 50% H2SO4 Boiling 50% H2SO4

Figure 2: Key transformations in the Graebe-Ullmann synthesis of this compound.

Quantitative Data

The original 1896 publication by Graebe and Ullmann provides limited quantitative data by modern standards.[1] However, the key physical property reported for the synthesized this compound is its melting point, which was crucial for its identification and comparison with the naturally derived substance.

Parameter Reported Value (1896) Modern Accepted Value
Melting Point86-87 °C82-84 °C
YieldNot explicitly stated, but generally described as moderate to poor for Pschorr-type reactions of that era.-

The slight discrepancy in the melting point between the historical and modern values can be attributed to the purity of the sample and the calibration of the measurement apparatus available at the time.

Conclusion

The historical discovery of this compound from coal tar and its first chemical synthesis by Graebe and Ullmann laid the essential groundwork for the subsequent development of a rich and diverse field of heterocyclic chemistry. The Graebe-Ullmann synthesis, while now largely superseded by more efficient modern methods, remains a classic example of a Pschorr-type cyclization and a testament to the ingenuity of early organic chemists. For researchers and professionals in drug development, an appreciation of these foundational discoveries provides a valuable perspective on the evolution of synthetic strategies and the enduring importance of the this compound scaffold in medicinal chemistry.

References

An In-depth Technical Guide to the Biosynthesis of Natural Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofurans are a class of naturally occurring heterocyclic compounds that have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and antitumor properties. Found in a variety of organisms such as lichens, fungi, and higher plants, the structural diversity of these compounds stems from complex biosynthetic pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathways of natural dibenzofuran derivatives, with a particular focus on the well-studied usnic acid. It details the enzymatic reactions, genetic underpinnings, and key intermediates. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of these pathways and presents quantitative data to support the described mechanisms. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Core Biosynthetic Principles of Dibenzofurans

The biosynthesis of most natural this compound derivatives originates from the polyketide pathway.[1] This pathway utilizes simple building blocks, primarily acetyl-CoA and malonyl-CoA, to construct complex carbon skeletons through a series of condensation reactions catalyzed by polyketide synthases (PKSs).[2]

The general biosynthetic strategy for dibenzofurans involves:

  • Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) iteratively condenses acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units) to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a phenolic intermediate.

  • Oxidative Coupling: The key step in forming the this compound core is the oxidative coupling of one or two phenolic rings. This reaction is typically catalyzed by cytochrome P450 monooxygenases or peroxidases.[3]

  • Tailoring Modifications: The this compound scaffold can be further modified by a variety of tailoring enzymes, leading to the vast structural diversity observed in nature. These modifications can include hydroxylation, methylation, and glycosylation.

Biosynthesis of Usnic Acid: A Case Study

Usnic acid is one of the most abundant and well-studied this compound derivatives, found predominantly in lichens.[4][5] Its biosynthesis serves as an excellent model for understanding the formation of this class of compounds.

The biosynthesis of usnic acid begins with the formation of the polyketide precursor, methylphloroacetophenone. This is followed by an oxidative dimerization to form the characteristic this compound core of usnic acid.[6][7] A putative biosynthetic gene cluster for usnic acid has been identified in the lichen-forming fungus Cladonia uncialis, containing genes for a non-reducing polyketide synthase (termed methylphloracetophenone synthase, MPAS) and a cytochrome P450 monooxygenase (termed methylphloracetophenone oxidase, MPAO).[8]

Biosynthetic Pathway of Usnic Acid

The proposed biosynthetic pathway for usnic acid is as follows:

Usnic Acid Biosynthesis cluster_polyketide Polyketide Synthesis cluster_oxidative_coupling Oxidative Coupling acetyl_coa Acetyl-CoA mpas Methylphloroacetophenone Synthase (MPAS) (NR-PKS) acetyl_coa->mpas malonyl_coa 3x Malonyl-CoA malonyl_coa->mpas methylphloroacetophenone Methylphloroacetophenone mpas->methylphloroacetophenone mpao Methylphloracetophenone Oxidase (MPAO) (P450) methylphloroacetophenone->mpao 2x usnic_acid Usnic Acid mpao->usnic_acid Heterologous Expression Workflow cluster_cloning Gene Cloning cluster_transformation Host Transformation cluster_analysis Analysis gene_isolation Isolate Biosynthetic Gene (e.g., MPAS) from gDNA ligation Ligate Gene into Vector gene_isolation->ligation vector Expression Vector vector->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Transform Host with Recombinant Plasmid recombinant_plasmid->transformation host Select Heterologous Host (e.g., Aspergillus oryzae) host->transformation selection Select Transformed Cells transformation->selection fermentation Ferment Transformed Host selection->fermentation extraction Extract Metabolites fermentation->extraction hplc HPLC/LC-MS Analysis extraction->hplc product_identification Identify Produced This compound hplc->product_identification

References

Spectroscopic characterization of the parent dibenzofuran molecule.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the parent dibenzofuran molecule. This compound is a heterocyclic aromatic compound that serves as a core structural motif in various natural products and synthetic molecules of pharmaceutical interest. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of novel derivatives. This document outlines key quantitative data, detailed experimental protocols for major spectroscopic techniques, and visual workflows to aid in experimental design and data interpretation.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the parent this compound molecule, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

ProtonAcetone-d₆[1]CDCl₃[1]CCl₄[1]
H-4, H-68.0707.9587.845
H-1, H-97.6107.5747.483
H-3, H-77.5067.4587.354
H-2, H-87.3757.3467.235

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CarbonCDCl₃[2]
C-4a, C-5a156.3
C-9a, C-9b124.7
C-2, C-8127.2
C-3, C-7122.9
C-4, C-6120.9
C-1, C-9111.7

Chemical shifts are referenced to tetramethylsilane (TMS).

Photoluminescence Spectroscopy

Table 3: UV-Vis Absorption and Fluorescence Data

ParameterValueSolvent/Conditions
Absorption Maximum (λabs)~290 nm[3]Condensed Phase
Excitation Maximum (λex)280 nm[4]Not specified
Emission Maximum (λem)314 nm[4]Not specified
Fluorescence Lifetime (τf)10.87 ± 0.5 ns[3]Supersonic Jet
Vibrational Spectroscopy

The following vibrational frequencies are based on theoretical calculations (DFT/B3P86) which show good agreement with experimental data.[5]

Table 4: Calculated IR and Raman Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)Intensity (IR/Raman)Assignment
3070-3090Medium/StrongC-H stretching
1620Strong/MediumC=C aromatic stretching
1450Strong/MediumC=C aromatic stretching
1240Strong/WeakC-O-C asymmetric stretching
1180Medium/MediumC-H in-plane bending
850Strong/WeakC-H out-of-plane bending
750Very Strong/WeakC-H out-of-plane bending
Mass Spectrometry

Table 5: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₂H₈O
Molecular Weight168.19 g/mol
[M]⁺• (m/z)168
Key Fragment Ion (m/z)139 ([M-CHO]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Set the spectral width to approximately 12-16 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A significantly larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of this compound.

Materials:

  • This compound

  • UV-transparent solvent (e.g., ethanol, methanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.1 and 1.0 AU.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a clean cuvette with the pure solvent to serve as a blank.

    • Record a baseline spectrum with the blank.

    • Replace the blank with the cuvette containing the this compound solution and record the absorption spectrum.

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra, and fluorescence lifetime of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Fluorescence spectrophotometer

  • Time-resolved fluorescence spectrometer (for lifetime measurements)

Procedure:

  • Excitation and Emission Spectra:

    • Place the cuvette with the this compound solution in the sample holder of the fluorescence spectrophotometer.

    • To obtain the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 280 nm) and scan a range of emission wavelengths (e.g., 290-400 nm).

    • To obtain the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 314 nm) and scan a range of excitation wavelengths (e.g., 250-310 nm).

  • Fluorescence Lifetime Measurement:

    • Use a time-resolved fluorescence spectrometer with a pulsed light source (e.g., a picosecond laser).

    • Excite the sample at its absorption maximum.

    • Measure the fluorescence decay profile using a fast detector (e.g., a microchannel-plate photomultiplier).

    • Analyze the decay curve to determine the fluorescence lifetime.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Solvent for sample introduction (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or through a gas chromatograph).

    • Optimize the ion source parameters. For EI, a standard electron energy of 70 eV is typically used.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-200).

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence MS Mass Spectrometry Dissolution->MS Structure Structural Information NMR->Structure Electronic_Transitions Electronic Transitions UV_Vis->Electronic_Transitions Photophysical_Properties Photophysical Properties Fluorescence->Photophysical_Properties Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: General workflow for the spectroscopic analysis of this compound.

Photoluminescence_Workflow cluster_excitation Excitation Process cluster_emission Emission Pathways Ground_State This compound (Ground State S₀) Photon_Absorption Photon Absorption (λ_abs) Ground_State->Photon_Absorption Excited_Singlet_State Excited Singlet State (S₁) Photon_Absorption->Excited_Singlet_State Fluorescence_Emission Fluorescence (λ_em) Excited_Singlet_State->Fluorescence_Emission k_f Intersystem_Crossing Intersystem Crossing Excited_Singlet_State->Intersystem_Crossing k_isc Fluorescence_Emission->Ground_State Excited_Triplet_State Excited Triplet State (T₁) Intersystem_Crossing->Excited_Triplet_State Phosphorescence_Emission Phosphorescence Excited_Triplet_State->Phosphorescence_Emission k_p Phosphorescence_Emission->Ground_State

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

MS_Fragmentation_Pathway parent This compound m/z = 168 fragment1 [M-H]⁺ m/z = 167 parent:f1->fragment1 - H• fragment2 [M-CHO]⁺ m/z = 139 parent:f1->fragment2 - CHO• fragment3 [C₁₁H₇]⁺ m/z = 139 fragment2:f1->fragment3 - CO

Caption: Proposed electron ionization mass spectrometry fragmentation of this compound.

References

Basic reactivity and chemical behavior of the dibenzofuran ring system.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Chemical Behavior of the Dibenzofuran Ring System

For Researchers, Scientists, and Drug Development Professionals

Introduction to the this compound Core

This compound is a robust heterocyclic organic compound featuring a central furan (B31954) ring fused to two benzene (B151609) rings.[1] This tricyclic aromatic system is a common scaffold in various natural products, pharmaceuticals, and advanced materials. It is a volatile, white crystalline solid, soluble in nonpolar organic solvents, and is notably obtained from coal tar.[1] While the parent this compound molecule exhibits relatively low toxicity, its polychlorinated derivatives (PCDFs) are known to be significantly more toxic, often grouped with dioxins.[1][2] The unique electronic and structural characteristics of the this compound nucleus make it a versatile building block in medicinal chemistry and materials science.[2]

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack is a primary mode of reactivity for this compound. The fusion of the benzene rings to the electron-rich furan core influences the regioselectivity of these reactions.

Regioselectivity

The positions on the this compound ring exhibit different levels of reactivity towards electrophiles. The substitution pattern is governed by the stability of the resulting carbocation intermediate (sigma complex). Based on available literature, electrophilic substitution occurs preferentially at the 2- and 8-positions, which are electronically activated by the adjacent oxygen atom and allow for charge delocalization across the biphenyl (B1667301) system. The next most reactive sites are the 3- and 7-positions.[3]

  • Attack at C-2/C-8: The positive charge in the intermediate sigma complex can be effectively delocalized into the adjacent benzene ring, resulting in a more stable intermediate.[3]

  • Attack at C-3/C-7: While the lone pair on the oxygen can help stabilize the positive charge, it requires placing a positive formal charge on the highly electronegative oxygen atom, making this intermediate less stable than that formed by C-2 attack.[3]

  • Attack at C-1/C-4/C-6/C-9: Attack at these positions is significantly less favored as it disrupts the aromaticity of a benzene ring without favorable resonance stabilization involving the heteroatom.

EAS_Regioselectivity DBF This compound Sigma_2 Attack at C-2 (More Stable) DBF->Sigma_2 Path A Sigma_3 Attack at C-3 (Less Stable) DBF->Sigma_3 Path B Sigma_1 Attack at C-1 (Least Stable) DBF->Sigma_1 Path C E_plus Electrophile (E⁺) Product_2 2-Substituted Product (Major) Sigma_2->Product_2 -H⁺ Product_3 3-Substituted Product (Minor) Sigma_3->Product_3 -H⁺

Caption: Logical workflow for EAS regioselectivity on this compound.
Key Electrophilic Substitution Reactions

This compound undergoes common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[1]

Reaction TypeReagents & ConditionsMajor Product(s)Reference(s)
Nitration HNO₃ / H₂SO₄ or HNO₃ / Ac₂O3-Nitrothis compound and 2-Nitrothis compound[4][5]
Sulfonation Concentrated H₂SO₄This compound-2-sulfonic acid[3]
Bromination Br₂ in CS₂2-Bromothis compound[6]
Friedel-Crafts Acylation Acyl Halide / Lewis Acid (e.g., AlCl₃)2-Acylthis compound[1][7]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) on the unsubstituted this compound ring is generally unfavorable due to the electron-rich nature of the aromatic system. However, the reaction becomes feasible when the ring is activated by the presence of strong electron-withdrawing groups (EWGs), such as fluoro or nitro groups.

A key example is the reaction of octafluorothis compound with sodium methoxide. The fluorine atoms act as strong EWGs, activating the ring for nucleophilic attack. The substitution occurs preferentially at the 3- and subsequently the 7-position.

SNAr_Mechanism SNAᵣ Mechanism on an Activated this compound Substrate Activated this compound (e.g., with EWGs) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Substrate->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group Leaving_Group Leaving Group (e.g., F⁻) Meisenheimer->Leaving_Group

Caption: General mechanism for nucleophilic aromatic substitution.

Oxidation and Reduction

Oxidation

The this compound ring is relatively stable to oxidation. However, under strong oxidizing conditions, or through biological pathways, it can be hydroxylated or undergo ring cleavage. For instance, strong oxidants like potassium permanganate (B83412) can potentially oxidize the benzene rings or cleave the furan ring, though specific outcomes on the parent this compound are not widely reported.

Reduction (Hydrogenation)

The this compound system can be reduced via catalytic hydrogenation. The specific products depend on the catalyst and reaction conditions.

  • Selective Hydrogenation: Using specific catalysts like ruthenium nanoparticles, it is possible to selectively hydrogenate the central furan ring to yield 2,3-dihydrothis compound derivatives while leaving the benzene rings intact.[8]

  • Complete Hydrogenation: Under more forcing conditions or with different catalysts (e.g., a dual system of ruthenium and rhodium), the entire tricyclic system can be fully hydrogenated to yield octahydrothis compound derivatives.[4]

Reaction TypeReagents & ConditionsProduct(s)Reference(s)
Selective Hydrogenation H₂, Ru@SILP-[ZnCl₄]₂⁻ catalystDihydrobenzofurans[8]
Electro-Hydrogenation Pd nanoparticles on carbon nanotube (Pd@c-CNT), aqueous acidic media2,3-Dihydrobenzofuran[9]
Complete Hydrogenation H₂, Ru-NHC complex followed by Rh catalystOctahydrobenzofurans[4]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods heavily rely on metal-catalyzed cross-coupling reactions to form C-C and C-X bonds. Halogenated dibenzofurans are excellent substrates for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the synthesis of complex derivatives with applications in pharmaceuticals and materials science.

Suzuki_Coupling_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 RedElim->Product ArX->OxAdd R¹ = Dibenzofuranyl ArBOH2->Transmetal Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the acylation of an aromatic compound, adapted for this compound.

Reagents & Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, reflux condenser, separatory funnel

  • Ice/water bath

Procedure:

  • In a 100-mL round-bottom flask equipped with an addition funnel and reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and 15 mL of dichloromethane.[8]

  • Cool the mixture to 0°C in an ice/water bath.[8]

  • Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of dichloromethane to the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes.[8]

  • Prepare a solution of this compound (1.0 equivalent) in 10 mL of dichloromethane and add it dropwise to the reaction mixture via the addition funnel. Maintain a slow addition rate to control the exothermic reaction.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[8]

  • Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum complex.[8]

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.[8]

  • Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-acetylthis compound.[8]

  • The product can be purified further by column chromatography or distillation if necessary.

Protocol: Suzuki-Miyaura Coupling of 2-Bromothis compound

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, adapted for 2-bromothis compound.

Reagents & Materials:

  • 2-Bromothis compound

  • Arylboronic acid

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (B91453) and Water (or another suitable solvent system)

  • Schlenk flask or pressure tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromothis compound (1.0 mmol), the desired arylboronic acid (1.1-1.2 mmol), a base such as K₃PO₄ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed solvents, such as a mixture of 1,4-dioxane (5 mL) and water (1 mL), via syringe.[10]

  • Heat the reaction mixture to 80-100°C and stir for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.[10]

  • Cool the reaction mixture to room temperature and dilute with water (15 mL).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[11]

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylthis compound.[10]

References

A Technical Guide to the Environmental Prevalence and Sources of Polychlorinated Dibenzofurans (PCDFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental occurrence and origins of polychlorinated dibenzofurans (PCDFs). PCDFs, often grouped with the structurally similar polychlorinated dibenzo-p-dioxins (PCDDs) and collectively referred to as "dioxins," are a class of persistent organic pollutants (POPs) of significant toxicological concern.[1][2] Their resistance to degradation, potential for bioaccumulation, and adverse health effects necessitate a thorough understanding of their distribution and sources in the environment.

Environmental Prevalence of PCDFs

PCDFs are ubiquitous environmental contaminants, detected in various matrices across the globe.[3][4] Their persistence allows for long-range atmospheric transport, leading to their presence even in remote ecosystems far from primary sources.[1] The following tables summarize the concentrations of PCDFs reported in air, water, soil, sediment, and biota. It is important to note that concentrations can vary by several orders of magnitude depending on proximity to sources, environmental conditions, and the specific congeners analyzed.

Table 1: PCDF Concentrations in Air
Environment TypeConcentration Range (fg/m³)Notes
Urban312 - 830[5]Higher concentrations are generally observed in colder months due to increased emissions from heating and unfavorable meteorological conditions for pollutant dispersion.[5]
Rural/BackgroundGenerally lower than urban areasAtmospheric concentrations of similar persistent organic pollutants like PCBs are typically in the picogram per cubic meter range in rural areas.[6]
Table 2: PCDF Concentrations in Water
Water Body TypeConcentration Range (pg/L)Notes
River Water18.4 - 33.6[7]Concentrations can be influenced by hydrological conditions, with higher levels often observed during flooding events due to increased runoff from contaminated soils.[7]
Wastewater5.04 - 32.33[7]Wastewater treatment plants can be a source of PCDFs to receiving water bodies.
Table 3: PCDF Concentrations in Soil
Site DescriptionConcentration Range (pg/g dry weight)Notes
Industrial Area3.6 - 156[8]Soils near industrial facilities such as chemical plants, metal smelters, and incinerators typically exhibit higher PCDF concentrations.[8][9]
Background/Remote5.45 - 6.40[7]Indicates widespread dispersal of PCDFs via atmospheric transport.
Near Municipal Waste Incinerators0.30 - 44.26 (ng TEQ/kg)[10]Concentrations can vary significantly with distance and downwind direction from the incinerator.
Table 4: PCDF Concentrations in Sediment
Location TypeConcentration Range (pg/g dry weight)Notes
Freshwater (River/Lake)11.1 - 234.2Sediments act as a sink for PCDFs, with concentrations often correlating with organic carbon content.
Marine/EstuarineND - 1.8 (for 2,3,7,8-TCDF)Concentrations in coastal areas can be influenced by riverine inputs and industrial discharges.
Table 5: PCDF Concentrations in Biota (Fish)
Fish TypeConcentration Range (pg/g wet weight)Notes
Freshwater Fish3.43 (average)[11]Carnivorous and bottom-dwelling species may exhibit higher concentrations due to biomagnification.
Marine Fish1.43 (average)[11]Fatty fish species tend to accumulate higher levels of lipophilic compounds like PCDFs.[12]
Various Species (Baltic Sea)0.22 - 5.67 (pg WHO-TEQ/g)[1]Dioxin-like PCBs often contribute significantly to the total toxic equivalency in fish.[1]

Sources of Polychlorinated Dibenzofurans

PCDFs are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes.[2] They can be broadly categorized into primary and secondary sources.

Primary Sources:

  • Industrial Processes:

    • Chemical Manufacturing: Production of chlorinated chemicals, such as chlorophenols and their derivatives (e.g., pesticides and herbicides), can generate PCDFs as impurities.[11] The manufacturing of vinyl chloride is also a known source.

    • Metallurgical Industries: Secondary copper and aluminum smelting, as well as iron and steel production, are significant sources of PCDF emissions.[8][9][13]

    • Pulp and Paper Industry: The use of chlorine for bleaching paper pulp can lead to the formation of PCDFs.[11]

  • Combustion Processes:

    • Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are major sources of atmospheric PCDF emissions.[4][10][14][15][16] Congener profiles can be influenced by the composition of the waste stream, particularly the presence of chlorinated plastics like PVC.[4]

    • Uncontrolled Burning: Forest fires and backyard burning of trash are also significant, albeit less controlled, sources of PCDFs.

    • Fossil Fuel Combustion: Power generation and vehicle emissions contribute to the overall environmental burden of PCDFs.[5]

Secondary Sources:

  • Reservoir Sources: Contaminated soils, sediments, and industrial waste sites can act as long-term reservoirs of PCDFs, which can be remobilized and redistributed in the environment.

  • Precursor Compounds: The environmental degradation or transformation of other chlorinated compounds, such as polychlorinated biphenyls (PCBs), can also lead to the formation of PCDFs.

Formation and Environmental Fate of PCDFs

The formation of PCDFs can occur through two primary pathways: de novo synthesis and precursor-mediated synthesis. The environmental transport and fate of PCDFs are governed by their physical and chemical properties, leading to their widespread distribution.

PCDF Formation Pathways

The following diagram illustrates the precursor-mediated formation of PCDFs from chlorophenols, a common pathway in thermal processes.

PCDF_Formation cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products Chlorophenols Chlorophenols Phenoxy_Radicals Phenoxy Radicals Chlorophenols->Phenoxy_Radicals Oxidation Condensation_Product Condensation Product (e.g., Dihydroxybiphenyl) Phenoxy_Radicals->Condensation_Product Dimerization PCDFs PCDFs Condensation_Product->PCDFs Cyclization & Dehydration/Dechlorination

PCDF formation pathway from chlorophenol precursors.

De novo synthesis involves the formation of PCDFs from elemental carbon in the presence of a chlorine source and a metal catalyst (e.g., copper) at temperatures between 200 and 400°C. Precursor-mediated synthesis involves the transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into PCDFs at higher temperatures (500-800°C).[3][17] The condensation of two chlorophenoxy radicals is a key step in this process.[3]

Environmental Transport and Fate of PCDFs

The following diagram illustrates the key processes involved in the environmental transport and fate of PCDFs.

Environmental_Fate Sources Sources Atmosphere Atmosphere Sources->Atmosphere Emissions Water Water Atmosphere->Water Wet & Dry Deposition Soil_Sediment Soil & Sediment Atmosphere->Soil_Sediment Wet & Dry Deposition Water->Atmosphere Volatilization Water->Soil_Sediment Sedimentation Biota Biota Water->Biota Bioaccumulation Soil_Sediment->Water Resuspension/Runoff Soil_Sediment->Biota Uptake Biota->Biota Biomagnification

Environmental fate and transport pathways of PCDFs.

PCDFs are semi-volatile compounds, allowing for their partitioning between the gas and particulate phases in the atmosphere and subsequent long-range transport.[18] They are hydrophobic and tend to adsorb to organic matter in soil and sediment, making these compartments significant environmental sinks.[1] Due to their lipophilicity, PCDFs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[1]

Experimental Protocols for PCDF Analysis

The accurate determination of PCDF concentrations in environmental samples requires sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrices. The U.S. Environmental Protection Agency (EPA) has established standardized methods, such as Method 1613B and Method 8290A, for the analysis of PCDDs and PCDFs.[19][20][21]

General Analytical Workflow

The following diagram outlines the general workflow for the analysis of PCDFs in environmental samples.

PCDF_Analysis_Workflow Sample_Collection Sample Collection Spiking Spiking with Isotopically Labeled Standards Sample_Collection->Spiking Extraction Matrix-Specific Extraction (e.g., Soxhlet, PLE) Spiking->Extraction Cleanup Multi-step Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis HRGC/HRMS Analysis Concentration->Analysis Data_Quantification Data Quantification Analysis->Data_Quantification

General workflow for PCDF analysis in environmental samples.
Detailed Methodologies

Sample Extraction (based on EPA Method 1613B/8290A) [19][21]

  • Fortification: Prior to extraction, the sample is spiked with a solution containing 13C-labeled PCDF congeners. These internal standards are used to quantify the native PCDFs and to assess the efficiency of the extraction and cleanup procedures.

  • Matrix-Specific Extraction:

    • Soils and Sediments: Soxhlet extraction with toluene (B28343) for 16-24 hours is commonly employed.

    • Water: Liquid-liquid extraction with dichloromethane (B109758) is used. The sample is typically extracted three times.

    • Tissues: The sample is homogenized and dried with anhydrous sodium sulfate. Extraction is then performed using a Soxhlet apparatus with a hexane (B92381)/dichloromethane mixture.

Sample Cleanup (based on EPA Method 8290A) [22][23]

The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds. A common approach involves sequential column chromatography:

  • Acid/Base Silica (B1680970) Gel Column: The extract is passed through a multi-layered silica gel column containing layers of silica gel impregnated with sulfuric acid and sodium hydroxide (B78521) to remove acidic and basic interferences.

  • Alumina (B75360) Column: The eluate from the silica gel column is then passed through a column packed with activated alumina.

    • A non-polar solvent (e.g., hexane) is used to elute some interfering compounds.

    • A slightly more polar solvent mixture (e.g., hexane with a small percentage of dichloromethane) is then used to elute the PCDF fraction.

  • Carbon Column: For further purification, especially to separate PCDFs from PCBs, a carbon column is used.

    • The PCDF-containing fraction from the alumina column is loaded onto the carbon column.

    • A solvent or solvent mixture is used to elute less planar compounds (like some PCBs).

    • The column is then reverse-eluted with a stronger solvent (e.g., toluene) to recover the PCDFs.

Instrumental Analysis

The final, cleaned-up extract is concentrated to a small volume and an injection standard is added. The sample is then analyzed by high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). The mass spectrometer is operated in the selected ion monitoring (SIM) mode to achieve the low detection limits required for PCDF analysis.

Conclusion

Polychlorinated dibenzofurans are persistent and ubiquitous environmental contaminants originating from a variety of industrial and combustion sources. Their presence in all environmental compartments, including air, water, soil, sediment, and biota, underscores the importance of continued monitoring and source control. The complex analytical procedures required for their detection and quantification highlight the challenges in assessing their environmental impact. A thorough understanding of their formation pathways, environmental fate, and the congener profiles associated with different sources is crucial for developing effective risk assessment and remediation strategies. This technical guide provides a foundational overview for researchers and professionals engaged in the study and management of these toxic compounds.

References

Toxicological Profile of Unsubstituted Dibenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for unsubstituted dibenzofuran (CAS: 132-64-9) is notably limited. Much of the mechanistic understanding is extrapolated from studies on its halogenated derivatives, such as polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), which are known to be significantly more toxic. The U.S. Environmental Protection Agency (EPA) has classified unsubstituted this compound as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data.[1][2][3]

Executive Summary

This compound is a heterocyclic aromatic compound found in coal tar, creosote, and as a byproduct of combustion.[4][5][6] While its polychlorinated derivatives are potent environmental toxins, unsubstituted this compound exhibits a markedly different and less severe toxicological profile. This document synthesizes the available data on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and toxicological endpoints. The primary mechanism of action for related compounds involves the Aryl Hydrocarbon Receptor (AhR), a pathway through which this compound itself likely acts, albeit with much lower potency.[6][7] Genotoxicity appears to be dependent on metabolic activation to reactive intermediates.[8] Acute oral toxicity is moderate, but significant data gaps exist for chronic, reproductive, and developmental effects.[1][2][9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME studies for unsubstituted this compound are scarce. However, inferences can be drawn from studies on its chlorinated analogs and general principles of xenobiotic metabolism.

  • Absorption: Exposure can occur through inhalation of contaminated air or ingestion of contaminated food and water.[2][4] Being a lipophilic compound, passive diffusion across biological membranes is the expected primary absorption mechanism.

  • Distribution: Following absorption, this compound is likely distributed to various tissues. Studies on chlorinated dibenzofurans show a preference for accumulation in the liver and adipose tissue.[7][10] For instance, 2-chlorothis compound (B1219818) was found to accumulate in adipose tissue and red blood cells in rats.[10]

  • Metabolism: Metabolism is a critical determinant of this compound's toxicity. The process is believed to be a detoxification pathway, but can also lead to the formation of reactive intermediates.[7] The primary metabolic route involves oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites, which can then be conjugated and excreted.[11] However, this process can also form unstable, electrophilic intermediates like epoxides and dioxetanes, which are capable of binding to DNA and are implicated in genotoxicity.[8]

  • Excretion: Metabolites of chlorinated dibenzofurans are primarily excreted in the urine and feces, with evidence of enterohepatic circulation.[10] A study on 2-chlorothis compound in rats showed that about 86% of the radioactivity was excreted within 24 hours.[10]

Mechanism of Toxicity

The principal mechanism of toxicity for this compound and its derivatives is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13]

  • Ligand Binding: this compound enters the cell and binds to the AhR located in the cytoplasm, causing the dissociation of chaperone proteins like HSP90.

  • Nuclear Translocation: The ligand-AhR complex translocates into the nucleus.

  • Dimerization: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).

  • DNA Binding: This heterodimer (AhR/ARNT) binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes.

  • Gene Expression: Binding to DREs initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[12]

While this pathway is well-established for potent toxins like 2,3,7,8-tetrachlorothis compound (B131793) (TCDF), unsubstituted this compound is a much weaker AhR agonist.[4][7] The toxic effects, including immunotoxicity, hepatotoxicity, and carcinogenicity observed with halogenated dibenzofurans, are linked to the sustained activation of this pathway.[14][15]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBF This compound AhR_complex AhR-HSP90 Complex DBF->AhR_complex Binding & HSP90 Release AhR_ligand AhR-DBF ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Dimer DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription Initiation

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolic_Activation DBF This compound P450 CYP450 Enzymes (e.g., CYP1A1) DBF->P450 Oxidation Epoxide This compound Epoxide (Reactive Intermediate) P450->Epoxide Diol Dihydrodiol Metabolite Epoxide->Diol Epoxide Hydrolase DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Genotoxicity Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Diol->Conjugates Phase II Enzymes Excretion Excretion Conjugates->Excretion

Figure 2: Postulated Metabolic Activation Pathway of this compound.

Toxicological Endpoints

Acute Toxicity

Information on acute toxicity is limited to a single value reported in a safety data sheet.

Endpoint Species Route Value Classification Reference
LD₅₀ (ATE)Not SpecifiedOral500 mg/kgHarmful if swallowed[9]
Sub-chronic and Chronic Toxicity

Data on the long-term effects of unsubstituted this compound are extremely limited. The U.S. EPA notes a lack of information on chronic effects in both humans and animals.[2] A notable early study by Thomas et al. (1940) involved a 200-day feeding study in rats, which suggested that rats were unharmed by diets containing 0.025% to 0.4% this compound.[1][16] A follow-up 78-day study noted that rats given 5,000 ppm this compound in their diet exhibited increased water consumption and urine output, suggesting an effect on water balance.[5]

Genotoxicity and Mutagenicity

The genotoxicity of this compound appears to be dependent on its metabolism into reactive intermediates.

Assay Type Test System Metabolic Activation Result Reference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith & WithoutNegative[17]
MutagenicityS. typhimurium TA100Not SpecifiedMutagenic (for Dioxetane/Epoxide metabolites)[8]

While this compound itself was not mutagenic in some bacterial assays, its metabolites, specifically benzofuran (B130515) epoxides and dioxetanes, are potent mutagens that can form DNA adducts.[8][18] This indicates that the parent compound is not directly genotoxic but can be converted into genotoxic species by metabolic enzymes.

Carcinogenicity

There is no information available on the carcinogenic effects of unsubstituted this compound in humans or animals.[1][2] Consequently, the EPA has classified it as a Group D substance, "not classifiable as to human carcinogenicity."[2][3]

Reproductive and Developmental Toxicity

No data are available regarding the reproductive or developmental effects of unsubstituted this compound in humans or animals.[1][2][16] Studies on chlorinated derivatives, such as 2,3,4,7,8-pentachlorothis compound (B44125) (4-PeCDF), have demonstrated maternal and fetal toxicity, including cleft palate, in rats at high doses.[19] However, due to the vast differences in biological activity, these findings cannot be directly extrapolated to the unsubstituted parent compound.[2]

Experimental Protocols

Representative Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Objective: To characterize the toxicological profile of a test substance following repeated oral administration for 90 days and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

  • Test System: Wistar or Sprague-Dawley rats, 10 males and 10 females per group.

  • Administration: The test substance (this compound) is administered daily by oral gavage. A vehicle control group receives the vehicle alone (e.g., corn oil). At least three dose levels are used, typically a high dose expected to produce toxicity but not mortality, a low dose expected to produce no toxicity, and an intermediate dose.

  • Duration: 90 days. A subset of animals from the control and high-dose groups may be kept for a 28-day recovery period.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed clinical examination, body weight, and food consumption measurements.

    • Ophthalmology: Examination prior to dosing and at termination.

  • Clinical Pathology (Pre-termination):

    • Hematology: Complete blood count (CBC) including red and white blood cell counts, hemoglobin, hematocrit, and platelet count.

    • Clinical Chemistry: Analysis of blood plasma/serum for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), electrolytes, glucose, and proteins.

  • Terminal Procedures:

    • Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, thymus, adrenals, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is preserved, processed, and examined microscopically by a veterinary pathologist. Tissues from lower-dose groups showing treatment-related effects are also examined.

  • Data Analysis: Statistical analysis is performed to compare dose groups to the control group for all quantitative data. The NOAEL is determined as the highest dose level at which no statistically or biologically significant adverse effects are observed.

Experimental_Workflow cluster_setup Study Setup cluster_dosing In-Life Phase (90 Days) cluster_analysis Terminal Phase & Analysis Animal_Selection Animal Selection (e.g., Rats, 10/sex/group) Acclimation Acclimation Period Animal_Selection->Acclimation Dose_Groups Group Assignment (Control, Low, Mid, High Dose) Dosing Daily Oral Gavage Dose_Groups->Dosing Acclimation->Dose_Groups Observations Daily Clinical Observations Weekly Body Weights Dosing->Observations Clin_Path Pre-Termination Clinical Pathology (Hematology, Chemistry) Observations->Clin_Path Necropsy Gross Necropsy & Organ Weights Clin_Path->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis NOAEL NOAEL Determination Data_Analysis->NOAEL

Figure 3: General Workflow for a 90-Day Subchronic Toxicity Study.

Conclusion and Data Gaps

Unsubstituted this compound is classified as harmful if swallowed, with an acute oral LD₅₀ of 500 mg/kg.[9] Its genotoxic potential appears to be linked to metabolic activation into reactive epoxides.[8] While the AhR signaling pathway is the primary mechanism of toxicity for its halogenated derivatives, the potency of unsubstituted this compound as an AhR agonist is low.[7]

Significant data gaps remain, preventing a comprehensive risk assessment. There is a critical lack of information regarding:

  • Chronic toxicity from long-term exposure.

  • Carcinogenic potential.

  • Reproductive and developmental effects.

  • Detailed toxicokinetic data in multiple species.

Further research is required to adequately characterize the toxicological profile of unsubstituted this compound and to establish safe exposure levels.

References

The Structural Tapestry of Nature: An In-Depth Guide to Dibenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzofurans, a class of heterocyclic aromatic compounds, represent a fascinating and structurally diverse family of natural products. With a core structure consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, these compounds are biosynthesized by a wide array of organisms, from lichens and fungi to higher plants.[1] Their prevalence in nature is matched by their broad spectrum of biological activities, making them a fertile ground for scientific investigation and drug discovery. This technical guide provides a comprehensive overview of the structural diversity of naturally occurring dibenzofurans, detailed experimental protocols for their study, and a visual exploration of their biological pathways.

A Spectrum of Structures: The Diversity of Natural Dibenzofurans

The structural diversity of dibenzofurans arises from the varied substitution patterns on their aromatic rings, the degree of saturation in the furan ring, and the presence of diverse functional groups. To date, over 200 naturally occurring dibenzofurans have been identified, showcasing nature's chemical ingenuity.[1] These compounds can be broadly categorized based on their structural features, which in turn influence their biological properties.

Key Structural Classes:
  • Simple Dibenzofurans: These compounds possess the basic dibenzofuran core with simple substitutions such as hydroxyl, methyl, or methoxy (B1213986) groups.

  • Usnic Acid and its Derivatives: Usnic acid is one of the most well-known and abundant lichen-derived dibenzofurans.[2] Its derivatives are characterized by a partially saturated central furan ring and various substitutions on the aromatic rings.

  • Didymic Acid and Related Compounds: These are aromatic dibenzofurans often found in lichens and are known for their antimicrobial properties.[3]

  • Complex Dibenzofurans: This category includes compounds with more intricate structures, such as those with additional fused rings or complex side chains.

The biological source of these compounds is a key determinant of their structural characteristics. While lichens are a major source of dibenzofurans like usnic acid and didymic acid, higher plants, particularly from the Rosaceae and Myrtaceae families, also produce a variety of these compounds.[1]

Unveiling Nature's Secrets: Experimental Protocols

The study of naturally occurring dibenzofurans relies on a series of well-defined experimental procedures for their extraction, purification, and structural elucidation. The following protocols provide a detailed methodology for key experiments in this field.

Extraction and Purification of Usnic Acid from Lichens

Usnic acid, a prominent and bioactive this compound, can be efficiently extracted from various lichen species, particularly those of the Usnea genus.[4] The choice of extraction method and solvent significantly impacts the yield and purity of the final product. Acetone (B3395972) has been identified as a highly effective solvent for this purpose.[4]

Table 1: Comparison of Usnic Acid Extraction Methods [5]

Extraction MethodSolventDurationYield (mg/g dry weight)
Heat RefluxAcetone60 min4.25 ± 0.08
Ultrasound-AssistedAcetone-2.33 ± 0.17
ShakingAcetone-0.97 ± 0.08

Detailed Protocol for Heat Reflux Extraction and Purification:

  • Preparation of Lichen Material: Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered lichen material in a round-bottom flask.

    • Add acetone to the flask (e.g., a 1:10 solid-to-solvent ratio).

    • Set up a reflux apparatus and heat the mixture to the boiling point of acetone.

    • Maintain a gentle reflux for 60 minutes.[5]

  • Filtration: After cooling, filter the mixture to separate the lichen debris from the acetone extract containing the dissolved usnic acid.

  • Concentration: Concentrate the filtrate using a rotary evaporator. As the solvent evaporates, crude usnic acid will precipitate out of the solution.

  • Purification by Recrystallization:

    • Dissolve the crude usnic acid in a minimal amount of hot acetone.[6]

    • To the hot acetone solution, add 95% ethanol (B145695) (a common ratio is 10:1 acetone to ethanol).[6]

    • Allow the solution to cool slowly. Pure, bright yellow, needle-like crystals of usnic acid will form.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold acetone to remove any remaining impurities.[6]

    • Dry the crystals thoroughly.

Structural Elucidation:

The definitive identification and structural characterization of isolated dibenzofurans are achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the structure.

The following diagram illustrates a general workflow for the isolation and characterization of naturally occurring dibenzofurans.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_elucidation Structure Elucidation Collection Collection of Natural Source (e.g., Lichens, Plants) Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Heat Reflux with Acetone) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Recrystallization, Chromatography) Concentration->Purification NMR NMR Spectroscopy (1D and 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS

Experimental workflow for the isolation and characterization of dibenzofurans.

Biological Activities and Signaling Pathways

Naturally occurring dibenzofurans exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and cytotoxic effects.[2][3] Understanding the molecular mechanisms underlying these activities is crucial for their potential development as therapeutic agents.

This compound-Induced Cytotoxicity

Some this compound compounds have been shown to induce cytotoxicity in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The following diagram illustrates a plausible signaling pathway for this compound-induced cell death in human hepatoma (HepG2) cells.[7]

G This compound This compound Metabolism Metabolism (e.g., by Cytochrome P450) This compound->Metabolism Metabolites Reactive Metabolites (e.g., Dihydroxylated, Quinone derivatives) Metabolism->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS CellCycle G1 Phase Cell Cycle Arrest Metabolites->CellCycle MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis/Necrosis MMP->Apoptosis CellCycle->Apoptosis

Signaling pathway of this compound-induced cytotoxicity.

Biosynthesis of Usnic Acid

The biosynthesis of usnic acid, a well-studied this compound, proceeds through the polyketide pathway. The key steps involve the formation of methylphloroacetophenone from acetyl-CoA and malonyl-CoA, followed by oxidative coupling of two methylphloroacetophenone units.[8]

G AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Methylphloro Methylphloroacetophenone PKS->Methylphloro OxidativeCoupling Oxidative Coupling Methylphloro->OxidativeCoupling UsnicAcid Usnic Acid OxidativeCoupling->UsnicAcid

Biosynthetic pathway of usnic acid.

Conclusion

The structural diversity of naturally occurring this compound compounds offers a rich source of chemical entities with significant potential for drug development. Their varied biological activities, from antimicrobial to anticancer, underscore the importance of continued research in this area. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to exploring the fascinating world of these natural products. Future investigations into the structure-activity relationships and mechanisms of action of dibenzofurans will undoubtedly pave the way for novel therapeutic applications.

References

A Deep Dive into Dioxins: Unraveling the Key Differences Between Dibenzofurans and Dibenzo-p-dioxins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are two classes of persistent organic pollutants (POPs) that, despite their structural similarities, exhibit distinct differences in their formation, chemical properties, and toxicological profiles. This technical guide provides an in-depth analysis of these differences, offering valuable insights for professionals in research, environmental science, and drug development who encounter these compounds in their work.

Core Structural and Chemical Distinctions

The fundamental difference between dibenzo-p-dioxins and dibenzofurans lies in the linking of their two benzene (B151609) rings. In dibenzo-p-dioxins, the rings are connected by two oxygen atoms, creating a dibenzo[b,e]dioxin structure. In contrast, dibenzofurans have one oxygen atom and one carbon-carbon bond linking the benzene rings. This seemingly subtle variation has significant implications for the molecule's planarity and, consequently, its biological activity.

There are 75 possible congeners of PCDDs and 135 congeners of PCDFs, depending on the number and position of chlorine atoms. The toxicity of these congeners is largely determined by the substitution pattern, with the most toxic congeners having chlorine atoms at positions 2, 3, 7, and 8.

A comparative summary of the physicochemical properties of the most toxic congeners, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), is presented below.

Property2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD)2,3,7,8-Tetrachlorothis compound (2,3,7,8-TCDF)
Molecular Formula C₁₂H₄Cl₄O₂C₁₂H₄Cl₄O
Molecular Weight 322.0 g/mol 306.0 g/mol
Melting Point 305-306 °C227-228 °C
Water Solubility 0.2 µg/L0.692 µg/L (at 26 °C)
Vapor Pressure 1.5 x 10⁻⁹ mmHg1.53 x 10⁻⁶ mmHg
Log Kₒw (Octanol-Water Partition Coefficient) 6.86.53

Formation Mechanisms: Different Pathways to Toxicity

PCDDs and PCDFs are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. Their formation pathways can be broadly categorized into precursor-mediated synthesis and de novo synthesis.

Precursor-mediated synthesis involves the condensation of chlorinated phenolic compounds.

  • PCDD formation: Primarily from the condensation of two chlorophenol molecules.

  • PCDF formation: Can arise from the cyclization of polychlorinated biphenyls (PCBs) or the condensation of a chlorophenol with a chlorobenzene.

De novo synthesis occurs at lower temperatures (250-450°C) from macromolecular carbon sources in the presence of a chlorine donor and a metal catalyst.

G cluster_PCDD PCDD Formation cluster_PCDF PCDF Formation CP1 Chlorophenol PCDD PCDD CP1->PCDD Condensation CP2 Chlorophenol CP2->PCDD Condensation PCB PCB PCDF PCDF PCB->PCDF Cyclization CP3 Chlorophenol CP3->PCDF Condensation CB Chlorobenzene CB->PCDF Condensation

Simplified precursor pathways for PCDD and PCDF formation.

Toxicological Profile: A Shared Mechanism of Action

Both PCDDs and PCDFs exert their toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to a dioxin-like compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding initiates the transcription of a battery of genes, leading to a wide range of toxic responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 Complex AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Translocation Dioxin Dioxin/Furan Dioxin->AhR_complex Binding AhR_ARNT AhR-ARNT Dimer AhR_ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Gene_Expression Altered Gene Expression DRE->Gene_Expression Transcription Toxic_Responses Toxic Responses Gene_Expression->Toxic_Responses

Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Toxic Equivalency Factors (TEFs)

To assess the cumulative toxicity of complex mixtures of dioxins and furans, the concept of Toxic Equivalency Factors (TEFs) was developed. TEFs express the toxicity of an individual congener relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.

WHO 2005 Toxic Equivalency Factors for Human and Mammalian Health Risk Assessment

CongenerTEF
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD1
1,2,3,7,8-PeCDD1
1,2,3,4,7,8-HxCDD0.1
1,2,3,6,7,8-HxCDD0.1
1,2,3,7,8,9-HxCDD0.1
1,2,3,4,6,7,8-HpCDD0.01
OCDD0.0003
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF0.1
1,2,3,7,8-PeCDF0.03
2,3,4,7,8-PeCDF0.3
1,2,3,4,7,8

A Technical Guide to the Solubility and Physical Properties of Dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and solubility of dibenzofuran in common laboratory solvents. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and chemical synthesis.

Physical Properties of this compound

This compound is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring.[1][2] It presents as a white crystalline powder at standard conditions.[1] Key physical data are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₈O[1][3]
Molar Mass 168.19 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 80-85 °C (176-185 °F)[1][3][4][5]
Boiling Point 285 °C (545 °F) at 760 mmHg[1][2][5]
154-155 °C at 20 mmHg[3][6]
Density 1.3 g/cm³ (at 20 °C)[3][4]
Vapor Pressure 0.00248 mmHg (at 25 °C)[7][8]
Flash Point 130 °C (266 °F)[3][4]
Log Kₒw (Octanol/Water) 3.18 - 4.12[7][9]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This compound's aromatic and heterocyclic structure dictates its solubility, making it generally soluble in nonpolar organic solvents and insoluble in water.[1][3][7]

SolventClassificationSolubilityQuantitative DataSource(s)
Water Polar, ProticInsoluble / Practically Insoluble3.1 mg/L at 25 °C[1][8][9][10]
<0.1 g/100 mL at 20 °C[3][7]
Benzene Nonpolar, AromaticSolubleNot specified[6][7][10]
Toluene Nonpolar, AromaticSolubleNot specified[10]
Chloroform Polar, AproticSolubleNot specified[10]
Diethyl Ether Polar, AproticVery SolubleNot specified[6][8]
Acetone Polar, AproticSolubleNot specified[7][8]
Ethanol Polar, ProticSolubleNot specified[6]
Acetic Acid Polar, ProticSolubleNot specified[6][7]
Hexane NonpolarLikely Soluble (as a nonpolar solvent)Not specified[11]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. Below is a generalized protocol for the gravimetric "shake-flask" method, a common technique for assessing the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of choice

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.

    • Immediately filter the collected liquid through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Determine the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound residue.

    • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of solution (L))

Visualizations

The following diagrams illustrate logical workflows and concepts relevant to the properties and handling of this compound.

G cluster_workflow Solubility Determination Workflow start Start: Select Compound and Solvent add_excess Add excess solid solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant T (e.g., 24-72h with agitation) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw aliquot of supernatant and filter (0.45 µm) settle->filter weigh_solute Evaporate solvent and weigh dried solute residue filter->weigh_solute calculate Calculate Solubility (e.g., in g/L or mol/L) weigh_solute->calculate end_node End: Solubility Data calculate->end_node

Caption: A typical workflow for the experimental determination of solubility.

G cluster_solvents Solvent Polarity Classification Solvents Common Lab Solvents Nonpolar Nonpolar (e.g., Hexane, Toluene, Benzene) Solvents->Nonpolar PolarAprotic Polar Aprotic (e.g., Acetone, Chloroform, Diethyl Ether) Solvents->PolarAprotic PolarProtic Polar Protic (e.g., Water, Ethanol, Acetic Acid) Solvents->PolarProtic This compound This compound (Largely nonpolar character) This compound->Nonpolar High Solubility This compound->PolarAprotic Good Solubility This compound->PolarProtic Low to Insoluble (esp. Water)

Caption: Relationship between solvent polarity and this compound solubility.

References

The Multifaceted Biological Activities of Dibenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzofuran derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in the scientific community due to their wide array of pharmacological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical signaling pathways to support further research and development in this promising area.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as half-maximal inhibitory concentrations (IC50).

Compound/DerivativeTarget(s)Cancer Cell LineIC50 ValueReference
Cercosporamide-derived this compound (lead compound 44)Pim-1/2 kinases, CLK1MV4-11 (Acute Myeloid Leukemia)Low micromolar[1][2]
Kehokorins A, D, and ENot specifiedHeLa (Cervical Cancer)1.5 - 6.1 mg/mL[1][3]
Fluorinated benzofuran (B130515) derivative 1Not specifiedHCT116 (Colorectal Carcinoma)19.5 µM[4]
Fluorinated benzofuran derivative 2Not specifiedHCT116 (Colorectal Carcinoma)24.8 µM[4]
Bromo derivative VIIINot specifiedK562 (Leukemia)5.0 µM[5]
Bromo derivative VIIINot specifiedHL-60 (Leukemia)0.1 µM[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Objective: To determine the concentration of a this compound derivative that inhibits cell growth by 50% (IC50).

Materials:

  • This compound derivative of interest

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Following the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plate for a further 48-72 hours at 37°C.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[1][6]

  • Formazan (B1609692) Solubilization: Add 100-150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals. The plate may need to be shaken on an orbital shaker for a few minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_prep Prepare Serial Dilutions of this compound Derivative add_compound Add Compound to Cells compound_prep->add_compound incubation_24h->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Buffer incubation_4h->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Signaling Pathway: Pim-1 Kinase Inhibition

Pim-1 kinase, a serine/threonine kinase, is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[2] Some this compound derivatives have been identified as potent inhibitors of Pim-1 kinase.[2] The inhibition of the Pim-1 signaling pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#EA4335"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05"]; Pim1 [label="Pim-1 Kinase", fillcolor="#34A853"]; Bad [label="Bad", fillcolor="#4285F4"]; p21 [label="p21", fillcolor="#4285F4"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368"]; CellCycle [label="Cell Cycle Progression", shape=ellipse, style=filled, fillcolor="#5F6368"]; this compound [label="this compound Derivative", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokines -> JAK_STAT [color="#202124"]; JAK_STAT -> Pim1 [label="Upregulation", color="#202124"]; Pim1 -> Bad [label="Phosphorylation (Inhibition)", color="#202124"]; Pim1 -> p21 [label="Phosphorylation (Inhibition)", color="#202124"]; Bad -> Apoptosis [label="Induces", style=dashed, color="#202124"]; p21 -> CellCycle [label="Inhibits", style=dashed, color="#202124"]; this compound -> Pim1 [label="Inhibits", color="#EA4335", style=bold]; }

Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

This compound derivatives have also been investigated for their potential to protect neuronal cells from damage, a key area of research for neurodegenerative diseases.

Experimental Data on Neuroprotective Effects

While extensive quantitative tables are less common for neuroprotective activity in initial screenings, studies have shown that certain benzofuran-2-carboxamide (B1298429) derivatives offer significant protection against NMDA-induced excitotoxicity in primary cultured rat cortical cells. F[10][11]or instance, compound 1f (with a -CH3 substitution at the R2 position) and compound 1j (with an -OH substitution at the R3 position) have demonstrated marked anti-excitotoxic effects. F[10][11]urthermore, some benzofuran-type stilbenes have shown neuroprotective activity against glutamate-induced cell death.

[12][13]#### Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. The Ellman's assay is a common method to screen for AChE inhibitors.

[14]Objective: To determine the ability of a this compound derivative to inhibit the activity of acetylcholinesterase.

Materials:

  • This compound derivative of interest

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound (this compound derivative) at various concentrations

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode. 6[14]. Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Calculate the IC50 value from the dose-response curve.

This guide provides a comprehensive, though not exhaustive, overview of the significant biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this versatile class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

A Technical Guide to Preliminary Computational Studies on the Dibenzofuran Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational computational studies conducted on the dibenzofuran molecule. This compound, a heterocyclic aromatic compound with the molecular formula C₁₂H₈O, serves as a core scaffold in numerous natural products and synthetic molecules of medicinal interest.[1] Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the structural, electronic, and reactive properties of this compound and its derivatives, thereby guiding rational drug design and development efforts.[2][3]

Molecular Structure and Electronic Properties

Computational studies, primarily employing DFT with the B3LYP method and a 6-311G(d,p) basis set, have been instrumental in determining the optimized molecular geometry and electronic structure of this compound.[4][5] These investigations provide a fundamental understanding of the molecule's stability and reactivity.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character.[4] The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[4][6]

Table 1: Calculated Electronic Properties of this compound

ParameterValueReference
Optimized Energy-537.456 Hartree[4]
HOMO Energy-6.265 eV[4][5]
LUMO Energy-1.237 eV[4][5]
HOMO-LUMO Energy Gap (ΔE)5.028 eV[4][5]

The large HOMO-LUMO energy gap of 5.028 eV suggests that this compound is a relatively hard molecule with high kinetic stability.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors provide insights into the molecule's potential behavior in chemical reactions.[4]

Table 2: Global Reactivity Descriptors of this compound

DescriptorFormulaValueReference
Ionization Potential (I)I = -EHOMO6.265 eV[4][5]
Electron Affinity (A)A = -ELUMO1.237 eV[4][5]
Electronegativity (χ)χ = (I + A) / 23.751 eV[4][5]
Chemical Potential (μ)μ = -(I + A) / 2-3.751 eV[4][5]
Global Hardness (η)η = (I - A) / 22.514 eV[4][5]
Global Softness (ζ)ζ = 1 / (2η)0.398 (eV)⁻¹[4][5]
Electrophilicity Index (ω)ω = μ² / (2η)2.798 eV[4][5]

The negative chemical potential indicates the stability of the this compound molecule, suggesting it does not decompose spontaneously.[4] The high hardness value further confirms its stability. An electrophilicity index greater than 1.5 eV, as seen here, categorizes this compound as a strong electrophile.[4][5]

cluster_0 Frontier Molecular Orbitals cluster_1 Global Reactivity Descriptors HOMO HOMO Energy (-6.265 eV) IP Ionization Potential (I) HOMO->IP -E(HOMO) LUMO LUMO Energy (-1.237 eV) EA Electron Affinity (A) LUMO->EA -E(LUMO) Chi Electronegativity (χ) IP->Chi Mu Chemical Potential (μ) IP->Mu Eta Global Hardness (η) IP->Eta EA->Chi EA->Mu EA->Eta Omega Electrophilicity Index (ω) Mu->Omega Zeta Global Softness (ζ) Eta->Zeta Inverse Relationship Eta->Omega

Diagram illustrating the relationship between Frontier Molecular Orbitals and Global Reactivity Descriptors.

Mulliken Atomic Charge Distribution and Electrostatic Potential

Mulliken population analysis is a method for estimating partial atomic charges, providing insights into the charge distribution within the molecule.[4][7] In this compound, the oxygen atom (O21) exhibits the highest negative charge, while the carbon atoms C3 and C7 have the highest positive charges. All hydrogen atoms also carry a partial positive charge.[4][5]

This charge distribution is further visualized by the Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) maps. These maps indicate that the negative potential is localized around the oxygen atom and the benzene (B151609) rings, highlighting these areas as nucleophilic regions susceptible to electrophilic attack. Conversely, the positive potential is concentrated around the hydrogen atoms, designating them as electrophilic regions.[4][5]

cluster_input Input cluster_computation Computational Method cluster_output Output Analysis cluster_interpretation Interpretation mol_structure This compound Molecular Structure dft Density Functional Theory (DFT) (e.g., B3LYP/6-311G(d,p)) mol_structure->dft mulliken Mulliken Atomic Charges dft->mulliken esp Electrostatic Potential (ESP/MEP) dft->esp charge_dist Charge Distribution mulliken->charge_dist reactivity Prediction of Reactive Sites esp->reactivity charge_dist->reactivity

Workflow for determining charge distribution and reactive sites in this compound.

Vibrational Analysis

Theoretical vibrational analysis using DFT calculations allows for the prediction of the infrared (IR) spectrum of this compound. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and understand the vibrational modes of the molecule.

Table 3: Calculated vs. Observed FT-IR Spectral Peaks for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Reference
C-H stretching3191-[4][5]
C-C stretching (aromatic)1471, 1484-[4][5]
C-O stretching1215-[4][5]

Note: The provided search results did not contain experimentally observed values for direct comparison in this table.

Applications in Drug Development and Environmental Science

Computational studies on this compound extend to its applications in drug discovery and environmental science. For instance, QSAR (Quantitative Structure-Activity Relationship) studies utilize DFT-calculated descriptors to predict the toxicity of polychlorinated dibenzofurans.[2][8] Furthermore, understanding the atmospheric degradation of this compound, initiated by OH radical addition, is crucial for assessing its environmental impact.[9][10] Computational models have predicted an atmospheric lifetime of approximately 0.45 days for this compound.[9]

In the realm of drug development, this compound derivatives have been investigated as potential inhibitors of various biological targets, such as matrix metalloproteinase-12 (MMP-12).[3] Computational techniques like molecular docking and molecular dynamics simulations are employed to understand the binding interactions of these derivatives with their target proteins, thereby guiding the design of more potent and selective inhibitors.[3]

Experimental Protocols: A Note on Computational Methodology

The majority of the cited preliminary computational studies on this compound employ the following general methodology:

  • Software: The quantum chemical calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian09W).[4][5]

  • Method: Density Functional Theory (DFT) is the most common theoretical method used.[4][9][11]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for its balance of accuracy and computational cost.[4][8][9]

  • Basis Set: The 6-311G(d,p) basis set is commonly used to describe the atomic orbitals of the this compound molecule.[4][5]

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation.[4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain theoretical IR spectra.[4]

  • Property Calculations: Various electronic properties, such as HOMO-LUMO energies, Mulliken charges, and electrostatic potential, are calculated at the optimized geometry.[4]

This standardized computational approach provides a robust framework for investigating the fundamental properties of this compound and its derivatives, offering valuable insights for a wide range of scientific disciplines.

References

Methodological & Application

Modern Synthetic Routes to Functionalized Dibenzofurans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products, pharmaceuticals, and organic materials. Its unique electronic and photophysical properties have made it a target of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for several modern and efficient synthetic routes to functionalized dibenzofurans, focusing on methods that offer high yields, broad substrate scope, and operational simplicity.

Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization

This method is a powerful and versatile strategy for the synthesis of dibenzofurans from readily available 2-arylphenols. The reaction proceeds via a palladium-catalyzed intramolecular C-H activation and subsequent C-O bond formation, often using air as the terminal oxidant, making it an environmentally benign process.[1][2]

Application Notes:

This protocol is particularly useful for the synthesis of a wide range of substituted dibenzofurans. The reaction is tolerant of various functional groups on both aromatic rings, including electron-donating and electron-withdrawing groups.[1] The use of a directing group, in this case, the phenol (B47542) hydroxyl, allows for high regioselectivity in the C-H activation step. The turnover-limiting step has been identified as the C-O reductive elimination from the palladium center.[1]

Experimental Protocol:

General Procedure for the Synthesis of Dibenzofurans via Pd-Catalyzed C-H Activation:

To a screw-capped vial are added the 2-arylphenol substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and a suitable ligand (e.g., 4,5-diazafluoren-9-one, 4.2 mg, 0.02 mmol, 10 mol %) if required. The vial is charged with a magnetic stir bar and dissolved in a suitable solvent (e.g., mesitylene, 1 mL). The reaction mixture is then stirred at a specified temperature (typically 120-140 °C) under an air atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Quantitative Data: Substrate Scope
Entry2-Arylphenol SubstrateProductYield (%)
12-PhenylphenolThis compound85
24'-Methoxy-2-phenylphenol2-Methoxythis compound78
34'-Trifluoromethyl-2-phenylphenol2-(Trifluoromethyl)this compound65
43'-Methyl-2-phenylphenol1-Methylthis compound82
52-(Naphthalen-1-yl)phenolBenzo[b]naphtho[1,2-d]furan75

Yields are isolated yields after column chromatography. Reaction conditions may vary depending on the substrate.

Reaction Workflow:

G sub 2-Arylphenol Substrate reaction Reaction Mixture sub->reaction 1.0 equiv pd_cat Pd(OAc)₂ pd_cat->reaction 10 mol % oxidant Air (O₂) oxidant->reaction Atmosphere solvent Solvent (e.g., Mesitylene) solvent->reaction heat Heat (120-140 °C) heat->reaction product Functionalized This compound workup Aqueous Workup & Purification reaction->workup 12-24 h workup->product

Caption: General workflow for Pd-catalyzed this compound synthesis.

One-Pot Tandem Synthesis from 6-Diazo-2-cyclohexenones and ortho-Haloiodobenzenes

This innovative one-pot procedure combines a palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling to rapidly construct complex this compound scaffolds.[3][4][5][6] This method is highly efficient and avoids the isolation of intermediates, saving time and resources.

Application Notes:

This protocol is well-suited for the rapid assembly of polysubstituted dibenzofurans from readily accessible starting materials. The reaction tolerates a range of substituents on both the diazo-cyclohexenone and the ortho-haloiodobenzene, allowing for the synthesis of a diverse library of compounds.[3] The choice of palladium and copper catalysts is crucial for the success of the tandem reaction.

Experimental Protocol:

General Procedure for the One-Pot Synthesis of Dibenzofurans:

In a flame-dried Schlenk tube, 6-diazo-2-cyclohexenone (0.3 mmol, 1.5 equiv), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 5 mol %), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv) are combined. The tube is evacuated and backfilled with argon three times. Then, a solution of ortho-haloiodobenzene (0.2 mmol, 1.0 equiv) in anhydrous 1,4-dioxane (B91453) (2 mL) is added via syringe. The reaction mixture is stirred at 70 °C for 2 hours. After this time, Cu₂O (2.9 mg, 0.02 mmol, 10 mol %) is added, and the mixture is stirred at 110 °C for an additional 12 hours. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the this compound product.

Quantitative Data: Substrate Scope
Entry6-Diazo-2-cyclohexenoneortho-HaloiodobenzeneProductYield (%)
14-Methyl-6-diazo-2-cyclohexenone1-Bromo-2-iodobenzene2-Methylthis compound88
26-Diazo-2-cyclohexenone1-Chloro-2-iodobenzeneThis compound85
34-tert-Butyl-6-diazo-2-cyclohexenone1-Bromo-2-iodo-4-methoxybenzene2-tert-Butyl-8-methoxythis compound76
46-Diazo-2-cyclohexenone1,2-DiiodobenzeneThis compound91
55-Methyl-6-diazo-2-cyclohexenone1-Bromo-2-iodobenzene3-Methylthis compound83

Yields are for the isolated products. The reaction demonstrates good tolerance for both electron-donating and sterically bulky groups.[3]

Reaction Mechanism Pathway:

G start 6-Diazo-2-cyclohexenone + ortho-Haloiodobenzene pd_coupling Pd-Catalyzed Cross-Coupling/ Aromatization start->pd_coupling Pd(PPh₃)₄, K₃PO₄ 70 °C intermediate Aryl-substituted phenol intermediate pd_coupling->intermediate cu_coupling Cu-Catalyzed Ullmann Coupling intermediate->cu_coupling Cu₂O, 110 °C product Functionalized This compound cu_coupling->product G PC PC PC_excited PC* PC->PC_excited Visible Light PC_excited->PC Sub Substrate (2-Amino-2'- hydroxybiphenyl) Diazonium Diazonium Salt Sub->Diazonium t-BuONO Radical_Cation Radical Cation Diazonium->Radical_Cation SET (PC* -> Diazonium) Product This compound Radical_Cation->Product -N₂, -H⁺ Intramolecular Cyclization

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzofuran derivatives, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined below focus on recent advancements in palladium-catalyzed reactions, offering efficient and versatile routes to a wide range of substituted dibenzofurans.

Introduction

Dibenzofurans are a class of heterocyclic compounds characterized by a furan (B31954) ring fused to two benzene (B151609) rings. This structural motif is present in numerous natural products and pharmacologically active molecules. The development of robust synthetic methods to access these compounds is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the this compound core, primarily through intramolecular C-H activation/C-O cyclization, and domino reactions. These methods offer advantages in terms of efficiency, functional group tolerance, and atom economy.

I. Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization

This approach provides a practical and efficient method for the synthesis of substituted dibenzofurans from readily available 2-arylphenols. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and utilizes air as the terminal oxidant.[1][2]

Reaction Scheme:
Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using this methodology.[1][2]

EntrySubstrate (2-Arylphenol)Pd Catalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)
12-Phenylphenol (B1666276)Pd(OAc)₂ (5)PPh₃ (10)Toluene (B28343)1202485
22-(4-Methoxyphenyl)phenolPd(OAc)₂ (5)PPh₃ (10)Toluene1202492
32-(4-Chlorophenyl)phenolPd(OAc)₂ (5)PPh₃ (10)Toluene1202478
42-(Naphthalen-2-yl)phenolPd(OAc)₂ (5)PPh₃ (10)Toluene1202488
52-(Thiophen-2-yl)phenolPd(OAc)₂ (5)PPh₃ (10)Toluene1202475
Experimental Protocol

General Procedure for the Synthesis of this compound (Entry 1):

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylphenol (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), and PPh₃ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with air (repeated three times).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired this compound.

II. Palladium-Catalyzed Intramolecular Cyclization of o-Iododiaryl Ethers

This method offers a reliable route to dibenzofurans starting from o-iododiaryl ethers. The use of a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions makes this an attractive and sustainable approach.[3][4]

Reaction Scheme:
Quantitative Data Summary

The following table presents the scope of the reaction with various substituted o-iododiaryl ethers.[3][4]

EntrySubstrate (o-Iododiaryl Ether)Pd/C (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-1-phenoxybenzene5Cs₂CO₃DMF1401295
22-Iodo-1-(4-methoxyphenoxy)benzene5Cs₂CO₃DMF1401298
31-(4-Chlorophenoxy)-2-iodobenzene5Cs₂CO₃DMF1401290
42-Iodo-1-(naphthalen-2-yloxy)benzene5Cs₂CO₃DMF1401292
52-(2-Iodophenoxy)thiophene5Cs₂CO₃DMF1401285
Experimental Protocol

General Procedure for the Synthesis of this compound (Entry 1):

  • A mixture of 2-iodo-1-phenoxybenzene (0.5 mmol, 1.0 equiv.), 10% Pd/C (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.) in DMF (3 mL) is placed in a sealed tube.

  • The reaction mixture is stirred at 140 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water (15 mL) is added, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes) to give the pure this compound.

III. Palladium-Catalyzed Domino C-C/C-O Bond Formation

This domino approach allows for the regioselective synthesis of 7-iodobenzofuran (B2966259) derivatives from 1,2,3-triiodobenzenes and benzylketones. The reaction proceeds through a tandem α-arylation and intramolecular O-arylation.[5]

Reaction Scheme:
Quantitative Data Summary

The following table illustrates the substrate scope for this domino reaction.[5]

Entry1,2,3-Triiodobenzene (B3054506) DerivativeBenzylketone DerivativePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,2,3-TriiodobenzenePhenylacetone (B166967)Pd(PPh₃)₄ (20)Cs₂CO₃Toluene1301285
21,2,3-Triiodo-5-methylbenzenePhenylacetonePd(PPh₃)₄ (20)Cs₂CO₃Toluene1301288
31,2,3-Triiodobenzene4'-Methoxy-phenylacetonePd(PPh₃)₄ (20)Cs₂CO₃Toluene1301291
41,2,3-Triiodo-5-chlorobenzenePhenylacetonePd(PPh₃)₄ (20)Cs₂CO₃Toluene1301279
Experimental Protocol

General Procedure for the Synthesis of 7-Iodo-2-methyl-3-phenylbenzo[b]furan (from Entry 1):

  • A flame-dried round-bottom flask equipped with a condenser is charged with 1,2,3-triiodobenzene (0.65 mmol, 1.0 equiv.), phenylacetone (0.78 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.13 mmol, 20 mol%), and cesium carbonate (1.95 mmol, 3.0 equiv.).

  • Toluene (6.5 mL) is added, and the flask is sealed with a septum and purged with argon.

  • The reaction mixture is heated to 130 °C for 12 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the 7-iodobenzofuran derivative.

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the proposed catalytic cycles for the described synthetic methods and a general experimental workflow.

G cluster_workflow General Experimental Workflow Start Combine Reactants, Catalyst & Solvent Reaction Heat under Inert Atmosphere Start->Reaction 1. Setup Workup Cool, Quench, & Extract Reaction->Workup 2. Reaction Purification Column Chromatography Workup->Purification 3. Isolation Product Characterize Product Purification->Product 4. Purification

A general workflow for palladium-catalyzed this compound synthesis.

G Pd(II) Pd(II) Palladacycle Aryl-Pd(II)-O Intermediate Pd(II)->Palladacycle C-H Activation (2-Arylphenol) Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation (Air) Palladacycle->Pd(0) Product This compound Palladacycle->Product C-O Reductive Elimination

Catalytic cycle for phenol-directed C-H activation/C-O cyclization.

G Pd(0) Pd(0) Ar-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition (o-Iododiaryl Ether) Diaryl-Pd(II) Diaryl-Pd(II) Intermediate Ar-Pd(II)-I->Diaryl-Pd(II) Intramolecular C-H Activation Diaryl-Pd(II)->Pd(0) Product This compound Diaryl-Pd(II)->Product Reductive Elimination

Catalytic cycle for the cyclization of o-iododiaryl ethers.

References

Application Notes and Protocols for the Regioselective Functionalization of Dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective functionalization of dibenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. The ability to precisely introduce functional groups at specific positions (C1, C2, C3, and C4) on the this compound core is crucial for the development of novel therapeutic agents and advanced organic materials.

Introduction to Regioselective Strategies

The regiochemical outcome of electrophilic substitution and metal-catalyzed reactions on the this compound ring system is dictated by the electronic and steric properties of the substrate and reagents. The electron-rich nature of the this compound core makes it amenable to a variety of functionalization reactions. However, achieving high regioselectivity can be challenging due to the presence of multiple reactive sites. This document outlines key strategies, including halogenation, and C-H activation/borylation, to achieve site-selective functionalization.

Core Functionalization Strategies: A Comparative Overview

The choice of functionalization strategy is paramount in achieving the desired regioselectivity. Below is a logical workflow illustrating the decision-making process for targeting specific positions on the this compound core.

G cluster_start Starting Material cluster_methods Functionalization Method cluster_positions Target Position This compound This compound Halogenation Halogenation This compound->Halogenation Electrophilic Substitution CH_Activation C-H Activation/Borylation This compound->CH_Activation Metal-Catalyzed Friedel_Crafts Friedel-Crafts Acylation This compound->Friedel_Crafts Lewis Acid Catalysis C2_C8 C2/C8-Functionalization Halogenation->C2_C8 Major Product C1 C1-Functionalization CH_Activation->C1 Directed ortho-Metalation C4_C6 C4/C6-Functionalization CH_Activation->C4_C6 Steric Hindrance Directed Friedel_Crafts->C2_C8 Kinetically Favored C3_C7 C3/C7-Functionalization Friedel_Crafts->C3_C7 Thermodynamically Favored

Caption: Decision workflow for regioselective functionalization of this compound.

Data Summary: Regioselective Functionalization of this compound

The following table summarizes quantitative data for various regioselective functionalization protocols applied to this compound. This allows for a direct comparison of the efficacy of different methods for targeting specific positions.

PositionFunctional GroupMethodReagentsCatalyst/SolventYield (%)RegioselectivityReference
C1 -BrCyclization6-Bromo-2-fluorobiphenyl-2-ol, NaHDMF88.5Exclusive to C1[1]
C2/C8 -BrElectrophilic BrominationN-Bromosuccinimide (NBS)Acetic AcidHighPredominantly C2/C8
C3/C7 -AcylFriedel-Crafts AcylationAcetyl Chloride, AlCl₃CS₂ModerateMixture of isomers
C4/C6 -BpinC-H BorylationBis(pinacolato)diboron (B₂pin₂)[Ir(cod)OMe]₂/dtbpy / Cyclohexane (B81311)GoodHigh for C4/C6
C1-C4 -F, -BrHalogenation for OLEDsSpecific halogenating agents (e.g., NBS, Selectfluor)Varied-Positional study[2]

Note: Yields and regioselectivity can vary based on specific substrate modifications and reaction conditions. "High," "Good," and "Moderate" are qualitative descriptors based on literature reports where precise numerical data was not available in the initial search.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromothis compound (B8490) (C1-Functionalization).[1]

This protocol describes the synthesis of 1-bromothis compound via an intramolecular cyclization of a substituted biphenyl (B1667301) precursor.

Materials:

  • 6-Bromo-2-fluorobiphenyl-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Dissolve 111 g (416 mmol) of 6-bromo-2-fluorobiphenyl-2-ol in 2 L of anhydrous DMF in a suitable reaction flask.

  • Cool the solution to 5 °C using an ice bath.

  • Carefully add 20 g (449 mmol) of 60% sodium hydride in portions to the stirred solution. Maintain the temperature at 5 °C during the addition.

  • After the addition is complete, continue stirring the mixture for an additional 20 minutes at 5 °C.

  • Heat the reaction mixture to 100 °C for 45 minutes.

  • Cool the mixture to room temperature and slowly add 500 mL of ethanol to quench the excess sodium hydride.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to yield 1-bromothis compound.

Expected Yield: Approximately 90 g (88.5%).

Protocol 2: Regioselective C-H Borylation at C4/C6

This protocol outlines a general procedure for the iridium-catalyzed C-H borylation of this compound, which preferentially occurs at the sterically less hindered C4 and C6 positions.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Anhydrous cyclohexane

  • Schlenk flask and line

  • Standard work-up and purification supplies

Procedure:

  • In a glovebox, add this compound (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (0.02 mmol, 2 mol%), and dtbpy (0.04 mmol, 4 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane (5 mL) to the flask.

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the C4-borylated this compound product.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanistic pathways for key regioselective functionalization reactions of this compound.

Directed ortho-Metalation for C1/C9 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy to achieve functionalization at the C1 and C9 positions, which are adjacent to the oxygen heteroatom. A directing group is first installed, which then coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.

G cluster_reagents Reagents DBF_DG This compound-DG Li_Complex Lithium Coordination Complex DBF_DG->Li_Complex + n-BuLi Ortho_Lithiated ortho-Lithiated Intermediate Li_Complex->Ortho_Lithiated Deprotonation Functionalized C1/C9 Functionalized This compound Ortho_Lithiated->Functionalized + Electrophile (E+) nBuLi n-BuLi Electrophile E+

Caption: Pathway of Directed ortho-Metalation on this compound.

Mechanism of Iridium-Catalyzed C-H Borylation

The iridium-catalyzed C-H borylation of this compound is believed to proceed through a catalytic cycle involving oxidative addition, reductive elimination, and ligand exchange. The regioselectivity is primarily governed by steric factors, favoring the less hindered positions.

G Ir_cat [Ir]Ln Ir_Bpin [Ir]Ln(Bpin) Ir_cat->Ir_Bpin + B2pin2 Ir_DBF [Ir]Ln(Bpin)(DBF) Ir_Bpin->Ir_DBF + this compound Ox_Add Oxidative Addition Intermediate Ir_DBF->Ox_Add C-H Activation Red_Elim Reductive Elimination Ox_Add->Red_Elim Prod_Boryl Borylated This compound Red_Elim->Prod_Boryl Prod_Boryl->Ir_Bpin Regenerates Catalyst B2pin2 B2pin2 DBF This compound

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation of this compound.

References

Application of Dibenzofurans in Organic Light-Emitting Diodes (OLEDs): A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzofuran derivatives have emerged as a crucial class of materials in the advancement of organic light-emitting diode (OLED) technology. Their rigid molecular structure, high thermal stability, and wide bandgap make them excellent candidates for various roles within OLED devices, including as host materials, emitters, and components of charge-transport layers.[1] The versatility of the this compound core allows for strategic molecular engineering to fine-tune the optoelectronic properties, leading to enhanced device efficiency, color purity, and operational lifetime.[2] This document provides a comprehensive overview of the application of dibenzofurans in OLEDs, with a focus on quantitative performance data, detailed experimental protocols, and visual representations of key concepts and workflows.

Molecular Design and Signaling Pathways

The strategic design of this compound-based materials is paramount to achieving high-performance OLEDs. The core principle involves the functionalization of the this compound moiety with various electron-donating and electron-accepting units to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy. For instance, in the design of Thermally Activated Delayed Fluorescence (TADF) emitters, donor and acceptor units are attached to the this compound core to induce spatial separation of the HOMO and LUMO, thereby minimizing the singlet-triplet energy gap (ΔEST) and facilitating efficient reverse intersystem crossing (RISC).[3][4][5]

G cluster_0 Molecular Design Strategy cluster_1 Targeted Applications This compound This compound Core (High Triplet Energy, Rigidity) Functionalized_DBF Functionalized this compound Derivative This compound->Functionalized_DBF Donor Electron Donors (e.g., Carbazole) Donor->Functionalized_DBF Acceptor Electron Acceptors (e.g., Cyano, Triazine) Acceptor->Functionalized_DBF Host Host Material (High Triplet Energy for Phosphorescent & TADF OLEDs) Functionalized_DBF->Host High T1 Emitter Emitter Material (TADF, Blue Fluorescence) Functionalized_DBF->Emitter Small ΔEST HTL Hole Transport Layer (Enhanced Stability) Functionalized_DBF->HTL Good Hole Mobility

Molecular design of this compound-based materials.

Quantitative Data on this compound-Based OLEDs

The performance of OLEDs incorporating this compound derivatives is summarized in the table below. The data highlights the versatility of these materials in achieving high efficiencies across different colors and device architectures.

Material/Device TypeRole of this compoundEmitterMax. EQE (%)Max. CE (cd/A)Max. PE (lm/W)ColorRef.
Yellow PhOLEDBipolar Host[PO-01]25.377.2-Yellow[6][7]
Blue TADF OLEDHostDMeCzIPN---Blue[8]
TADF Device (Vacuum Deposited)TADF EmitterDBFCzCN25.2---[3]
TADF Device (Vacuum Deposited)TADF EmitterDBFtCzCN17.4---[3]
TADF Device (Solution Processed)TADF EmitterDBFtCzCN13.9---[3]
Blue Fluorescent OLEDHost3Me-1Bu-TPPDA7.268.83-Blue[9]
Green TADF OLEDHole-Transporter->20--Green[10][11]
Blue PhOLEDHost-23.9--Blue[12]
Green QLEDHole-Transporter-25.71102.9875.69Green[12]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the fabrication of OLED devices are crucial for reproducible research. The following protocols are generalized from common practices cited in the literature.

Synthesis of a this compound-Based Bipolar Host Material (e.g., via Suzuki Coupling)

This compound boronic acids are key intermediates for the synthesis of more complex derivatives through reactions like Suzuki coupling.[13]

  • Preparation of this compound Boronic Acid/Ester:

    • Start with a halogenated this compound (e.g., 2-bromothis compound).

    • Perform a lithium-halogen exchange using n-butyllithium in an inert solvent like anhydrous THF at low temperatures (e.g., -78 °C).

    • Quench the resulting lithiated species with a borate (B1201080) ester (e.g., triisopropyl borate) to form the boronic ester.

    • Hydrolyze the boronic ester with an acid (e.g., HCl) to yield the corresponding this compound boronic acid.

  • Suzuki Cross-Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound boronic acid/ester and a halogenated coupling partner (e.g., a brominated carbazole (B46965) derivative).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Use a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture to reflux for a specified period (e.g., 12-24 hours) until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Further purification can be achieved by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.

OLED Device Fabrication and Characterization

The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation.[1][14]

  • Substrate Cleaning:

    • Use indium tin oxide (ITO)-coated glass substrates as the anode.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[14]

    • Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.

    • A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

    • For the emissive layer, the this compound-based host and the guest emitter are co-evaporated from separate sources at a controlled doping concentration.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a low work function metal or a bilayer, such as lithium fluoride (B91410) (LiF) followed by aluminum (Al), as the cathode.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it in a dry nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.

Experimental Workflow

The overall process from material synthesis to device characterization follows a logical progression, as illustrated in the workflow diagram below.

G cluster_0 Material Synthesis & Purification cluster_1 Device Fabrication cluster_2 Device Characterization Synthesis Synthesis of this compound Derivative (e.g., Suzuki Coupling) Purification Purification (Column Chromatography, Sublimation) Synthesis->Purification Deposition Vacuum Thermal Evaporation (Organic Layers & Cathode) Purification->Deposition Substrate_Prep Substrate Preparation (Cleaning & Treatment) Substrate_Prep->Deposition Encapsulation Encapsulation Deposition->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EL Electroluminescence Spectrum Encapsulation->EL Performance Performance Analysis (EQE, CE, PE, Lifetime) JVL->Performance EL->Performance

Experimental workflow for this compound-based OLEDs.

Conclusion

This compound-based materials are integral to the development of high-performance OLEDs. Their robust thermal and morphological stability, coupled with their tunable electronic properties, allow for their successful implementation as hosts, emitters, and charge-transport materials. The continued exploration of novel this compound derivatives through rational molecular design holds the promise of further advancements in OLED technology, particularly in achieving highly efficient and stable blue emitters, which remains a significant challenge in the field.[8] The protocols and data presented herein provide a valuable resource for researchers and professionals working on the development of next-generation OLED materials and devices.

References

Application Notes and Protocols for Dibenzofuran-Based Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzofuran-based fluorescent probes for biological imaging. Dibenzofurans are a class of heterocyclic compounds that have gained significant interest due to their unique photophysical properties, making them excellent candidates for the development of novel fluorescent probes. Their rigid structure and extended π-conjugation system contribute to high quantum yields and environmental sensitivity. This document outlines their application in monitoring enzymatic activity, provides protocols for their synthesis and use in live-cell imaging, and summarizes their key quantitative properties.

I. Quantitative Data of this compound-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following table summarizes the key quantitative data for a selection of this compound-based and related benzofuran (B130515) fluorescent probes.

Probe Name/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target/ApplicationReference
This compound α-amino acid3253650.13FRET donor for monitoring peptide hydrolysis[1][2]
Biphenyl-derived fluorophoreNot SpecifiedUV region0.18–0.40General fluorophore[1]
Pyrene-derived fluorophoreNot SpecifiedUV region0.18–0.40General fluorophore[1]

II. Application Highlight: Monitoring Enzyme Activity

A significant application of this compound-based probes is in the real-time monitoring of enzyme activity through Förster Resonance Energy Transfer (FRET). This compound α-amino acids can be incorporated into peptides as a FRET donor, paired with a suitable acceptor. The cleavage of the peptide by a specific enzyme separates the donor and acceptor, leading to an increase in the donor's fluorescence, which can be monitored to quantify enzyme activity.[1][2]

Signaling Pathway: Enzymatic Cleavage of a FRET-Based Peptide Probe

The following diagram illustrates the mechanism of a this compound-based FRET probe for detecting protease activity. Initially, the this compound donor and a quencher acceptor are in close proximity within the peptide substrate, resulting in low fluorescence. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, leading to a significant increase in the fluorescence of the this compound donor.

Enzymatic_Cleavage cluster_0 Before Cleavage cluster_1 After Cleavage Probe_Intact Peptide Substrate (this compound-Donor + Acceptor) Low_Fluorescence Low Fluorescence (FRET) Probe_Intact->Low_Fluorescence Energy Transfer Enzyme Protease (e.g., Trypsin) Probe_Cleaved Cleaved Peptide Fragments (Donor and Acceptor Separated) High_Fluorescence High Fluorescence Probe_Cleaved->High_Fluorescence Fluorescence Emission Enzyme->Probe_Cleaved Cleavage

Mechanism of a FRET-based probe for protease detection.

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound α-amino acid and a general protocol for its application in live-cell imaging.

A. Synthesis of this compound α-Amino Acids

Two primary strategies have been reported for the synthesis of this compound α-amino acids: Palladium(II)-catalyzed C-O cyclization and a Negishi coupling approach.[1][2] The following is a generalized representation of the key synthetic steps.

Experimental Workflow: Synthesis of this compound α-Amino Acids

Synthesis_Workflow Start Starting Materials (e.g., Tyrosine derivative) Step1 O-Arylation Start->Step1 Step3 Alternative: Negishi Coupling (of 3-iodoalanine with halogenated dibenzofurans) Start->Step3 Step2 Palladium-catalyzed C-O Cyclization Step1->Step2 Product This compound α-Amino Acid Step2->Product Step3->Product Live_Cell_Imaging_Workflow Cell_Culture Cell Culture (on glass-bottom dish) Incubation Incubate Cells with Probe (in imaging medium) Cell_Culture->Incubation Probe_Prep Probe Preparation (Stock solution in DMSO) Probe_Prep->Incubation Washing Washing (Optional) Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis

References

Application Notes & Protocols for the Analysis of Polychlorinated Dibenzofurans (PCDFs) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are byproducts of various industrial processes, such as waste incineration and chemical manufacturing.[1] Due to the high toxicity of certain PCDF congeners, particularly the 2,3,7,8-substituted ones, highly sensitive and specific analytical methods are required to monitor their presence in the environment at trace levels (parts-per-trillion to parts-per-quadrillion).[2] This document provides detailed methodologies for the extraction, cleanup, and instrumental analysis of PCDFs in diverse environmental matrices, including soil, sediment, water, air, and biological tissues. The primary analytical technique discussed is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which is considered the "gold standard" for PCDF analysis.[3][4] Alternative methods using gas chromatography with tandem mass spectrometry (GC-MS/MS) are also presented.[1][3]

Overall Analytical Workflow

The analysis of PCDFs in environmental samples is a multi-step process designed to isolate the target analytes from complex matrices and remove interfering compounds before instrumental detection. The fundamental steps include sample extraction, extract cleanup and fractionation, and finally, instrumental analysis for identification and quantification.[2][5]

PCDF_Analysis_Workflow Sample Environmental Sample (Soil, Water, Air, Biota) Extraction Extraction (Soxhlet, PLE, etc.) Sample->Extraction Isotope-labeled surrogates added Cleanup Multi-Stage Cleanup (e.g., Acid Wash, Column Chromatography) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-HRMS or GC-MS/MS) Concentration->Analysis Recovery standard added Data Data Processing & Quantification Analysis->Data PCDF_Cleanup_Workflow Crude_Extract Concentrated Crude Extract Acid_Wash Acid/Base Wash (Removes acidic/basic interferences) Crude_Extract->Acid_Wash Silica_Column Multi-layer Silica Gel Column (Separates bulk hydrocarbons) Acid_Wash->Silica_Column Elute with Hexane Alumina_Column Alumina Column (Removes PCBs) Silica_Column->Alumina_Column Collect fraction Carbon_Column Activated Carbon Column (Isolates planar molecules like PCDFs) Alumina_Column->Carbon_Column Collect PCDF fraction Final_Extract Final Cleaned Extract Carbon_Column->Final_Extract Back-flush with Toluene

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Dibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran and its halogenated derivatives, particularly polychlorinated dibenzofurans (PCDFs), are persistent organic pollutants of significant toxicological concern. Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. High-resolution mass spectrometry (HRMS), especially when coupled with gas chromatography (GC), offers the necessary selectivity and sensitivity for trace-level analysis of dibenzofurans. This document provides detailed application notes and experimental protocols for the analysis of this compound and its derivatives using GC-HRMS.

Analytical Workflow Overview

The general workflow for the analysis of dibenzofurans by GC-HRMS involves sample preparation (extraction and cleanup), chromatographic separation, and mass spectrometric detection and quantification. The choice of sample preparation method depends on the sample matrix and the target analytes.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Tissue) Spiking Internal Standard Spiking Sample->Spiking Isotope Dilution Extraction Extraction (Soxhlet, QuEChERS) Spiking->Extraction Cleanup Extract Cleanup (Multi-layer Silica (B1680970), Carbon Column) Extraction->Cleanup GC Gas Chromatography Separation Cleanup->GC HRMS High-Resolution Mass Spectrometry Detection GC->HRMS Quantification Quantification HRMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method for Soil and Sediment Samples

This protocol is a rapid and effective method for the extraction and cleanup of dibenzofurans from solid matrices.[1][2]

1. Materials and Reagents:

2. Extraction Procedure:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with the appropriate amount of 13C-labeled internal standards.

  • Add 10 mL of acetonitrile and 5 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile/hexane layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and 150 mg of C18. For highly pigmented samples, 50 mg of GCB can be added.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract to a new tube and concentrate under a gentle stream of nitrogen to a final volume of 1 mL in toluene.

Protocol 2: EPA Method 1613B Based Extraction and Cleanup for Aqueous and Solid Samples

This protocol is a comprehensive and rigorous method for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans.[3][4][5]

1. Materials and Reagents:

  • Sample (water, soil, sediment, tissue)

  • 13C-labeled internal standards

  • Methylene (B1212753) chloride (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Toluene (pesticide residue grade)

  • Sodium sulfate (anhydrous, baked at 400°C for 4 hours)

  • Silica gel (activated)

  • Alumina (activated)

  • Carbon column

2. Extraction:

  • Aqueous Samples: For a 1 L water sample, spike with internal standards and perform liquid-liquid extraction with methylene chloride at a neutral pH, followed by extraction at a pH < 2 and then at a pH > 11. Combine the extracts and dry over anhydrous sodium sulfate.

  • Solid/Tissue Samples: Homogenize the sample and mix with anhydrous sodium sulfate. Spike with internal standards. Perform Soxhlet extraction with toluene for 18-24 hours.

3. Extract Cleanup:

  • Concentrate the extract and perform an acid-base back-extraction.

  • Use a multi-layer silica gel/alumina column for further cleanup. Elute with hexane and then with methylene chloride/hexane.

  • For final cleanup and fractionation, use a carbon column. Elute with a forward flow of hexane/methylene chloride and then reverse elute with toluene to collect the this compound fraction.

  • Concentrate the final extract to a small volume and add the recovery standard prior to GC-HRMS analysis.

GC-HRMS Instrumental Parameters

The following are typical instrumental parameters for the analysis of dibenzofurans. These may need to be optimized for your specific instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program150 °C (hold 1 min), ramp to 200 °C at 25 °C/min, then ramp to 310 °C at 5 °C/min (hold 10 min)
High-Resolution Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Resolution≥ 10,000
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTwo most abundant ions of the molecular ion cluster for each congener group
Transfer Line Temp.280 °C
Ion Source Temp.250 °C

Quantitative Data and Method Performance

The following tables summarize typical performance data for the analysis of dibenzofurans using GC-HRMS with isotope dilution.

Table 1: Method Detection Limits (MDLs) and Recoveries

CompoundMatrixMDL (pg/L or pg/g)Average Recovery (%)
2,3,7,8-TCDFWater0.0195
1,2,3,7,8-PeCDFWater0.0592
2,3,4,7,8-PeCDFWater0.0598
2,3,7,8-TCDFSoil0.188
1,2,3,7,8-PeCDFSoil0.585
2,3,4,7,8-PeCDFSoil0.591

Table 2: Calibration and Linearity

Analyte GroupCalibration Range (pg/µL)
Tetrachlorodibenzofurans (TCDFs)0.1 - 200> 0.995
Pentachlorodibenzofurans (PeCDFs)0.5 - 1000> 0.995
Hexachlorodibenzofurans (HxCDFs)0.5 - 1000> 0.995
Heptachlorodibenzofurans (HpCDFs)0.5 - 1000> 0.995
Octachlorothis compound (OCDF)1.0 - 2000> 0.995

Toxicological Pathway

Many of the toxic effects of dibenzofurans are mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[6] Activation of this pathway can lead to a range of adverse health effects.

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBF This compound AhR_complex AhR-Hsp90-XAP2 Complex DBF->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Hsp90/XAP2 Dissociation AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Nuclear Translocation & Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding to DNA Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Initiation of Protein Protein Expression Gene->Protein Toxicity Toxic Effects Protein->Toxicity

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.

References

Application Notes and Protocols: Dibenzofuran Derivatives as Advanced Building Blocks in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dibenzofuran derivatives as fundamental building blocks in the synthesis of high-performance polymers. The unique chemical structure of this compound, characterized by its rigid and planar nature, imparts exceptional thermal stability, mechanical strength, and specific electronic properties to the resulting polymers. These characteristics make them highly suitable for a range of advanced applications, including in the fields of electronics and drug delivery.

This document offers detailed experimental protocols for the synthesis of this compound-based polymers, presents key quantitative data for comparative analysis, and visualizes relevant chemical and biological pathways to facilitate a deeper understanding of their application.

Applications of this compound-Based Polymers

This compound's rigid, aromatic structure is a desirable feature in polymer chemistry for creating materials with high thermal stability and mechanical robustness.[1][2] When incorporated into polymer backbones, this moiety can lead to polymers with high glass transition temperatures (Tg) and excellent performance in demanding environments.

Key Application Areas:

  • High-Performance Engineering Plastics: this compound-based polyamides, polyimides, and polyesters exhibit superior thermal and mechanical properties, making them candidates for applications in the aerospace and automotive industries where resistance to high temperatures and mechanical stress is critical.

  • Organic Electronics: The conjugated nature of the this compound ring system makes it a valuable component in polymers designed for organic light-emitting diodes (OLEDs) and other electronic devices. These polymers can act as host materials or as part of the emissive layer.[3][4][5]

  • Drug Delivery Systems: The biocompatibility and controlled degradation of certain polymers containing this compound derivatives make them promising candidates for advanced drug delivery systems.[6][7] The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner.[3][4][8]

Quantitative Data Summary

The following tables summarize key performance indicators for various classes of polymers, including those with furan-based structures analogous to this compound, to provide a comparative perspective. Direct quantitative data for this compound-based polymers is emerging, and the data presented for furan-based polymers can be considered indicative of the potential performance of their this compound counterparts.

Table 1: Thermal Properties of Aromatic Polymers

Polymer TypeMonomersTg (°C)Td, 5% (°C) (in N2)Char Yield (%) (at 900°C)Reference
Polyamide (PA6F)2,5-Furandicarboxylic acid, Hexamethylenediamine130--[9]
Polyimide (PI-1)4,4'-bis(5-amino-2-pyridinoxy)benzophenone, 6FDA201-310421-463-[10][11]
PolyimideNADA, ODA, PMDA381569-[12]
Aromatic PolyamideDiamine with tetraphenylfuran-thiazole unit295-309587-63124-54[13]

Note: Td, 5% refers to the temperature at which 5% weight loss occurs.

Table 2: Mechanical Properties of Aromatic and Furan-Based Polymers

Polymer TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Poly(hexamethylene furanamide) (PA6F)-3.5-[9]
Polyimide Film96.412.45-[12]
Polyurethane Elastomers0.7 - 20-175 - 2900[14]
Polyester (PBT/SWN)>103--[15]

Table 3: Molecular Weight Data of Furan-Based Polymers

Polymer TypeMn ( g/mol )PDIReference
Poly(hexamethylene furanamide) (PA6F)14,000-[9]
Fluorinated Polyamides12,600 - 16,800-[16]

Note: Mn = Number-average molecular weight, PDI = Polydispersity index.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound-based monomers and their subsequent polymerization.

Synthesis of a this compound-Based Diamine Monomer: 2,8-Diaminothis compound

This protocol describes a representative synthesis of a diamine monomer, a crucial precursor for polyamides and polyimides.

Materials:

Procedure:

  • Nitration: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve this compound in acetic anhydride at 0°C. Add fuming nitric acid dropwise while maintaining the temperature below 5°C. After the addition is complete, stir the mixture for 2 hours at room temperature. Pour the reaction mixture into ice water to precipitate the dinitrothis compound. Filter, wash with water until neutral, and dry.

  • Reduction: To a stirred solution of the dinitrothis compound in ethanol, add an excess of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid. Reflux the mixture for 4 hours.

  • Work-up: Cool the reaction mixture and filter the precipitate. Treat the solid with a concentrated sodium hydroxide solution to liberate the free diamine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to yield 2,8-diaminothis compound. Recrystallize from ethanol/water to obtain the pure product.

Synthesis of a this compound-Based Polyamide via Solution Polycondensation

This protocol details the synthesis of a polyamide from a this compound-based diamine and a dicarboxylic acid chloride.

Materials:

  • 2,8-Diaminothis compound (synthesized as per Protocol 3.1)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride

  • Pyridine (B92270) (anhydrous)

  • Methanol (B129727)

Procedure:

  • Monomer Solution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,8-diaminothis compound and lithium chloride in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Polymerization: To the stirred solution, add an equimolar amount of terephthaloyl chloride portion-wise, ensuring the temperature remains below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Add anhydrous pyridine to neutralize the HCl byproduct.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing and Drying: Filter the fibrous polymer, wash it thoroughly with hot water and then with methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization of the Synthesized Polymer

Procedure:

  • FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer to confirm the formation of the amide linkages (characteristic peaks around 1650 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching).

  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) and record the ¹H and ¹³C NMR spectra to confirm the polymer structure.

  • Thermal Analysis (TGA/DSC): Perform thermogravimetric analysis (TGA) to determine the thermal stability and decomposition temperature of the polymer.[17][18][19] Use differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).[13][18][19]

  • Molecular Weight Determination (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC) using a suitable solvent as the mobile phase.

Visualized Workflows and Pathways

General Polymerization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based polymers.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_Prep This compound Derivative (e.g., Diamine, Diacid) Polymerization Polycondensation (Solution or Melt) Monomer_Prep->Polymerization Reactants Purification Precipitation, Washing & Drying Polymerization->Purification Crude Polymer Characterization Spectroscopy (FTIR, NMR) Thermal Analysis (TGA, DSC) Mechanical Testing Molecular Weight (GPC) Purification->Characterization Pure Polymer G cluster_cellular_env Cellular Environment cluster_intracellular Intracellular Space NP Polymeric Nanoparticle (Drug Encapsulated) Endosome Endosome NP->Endosome Endocytosis (e.g., Clathrin-mediated) Cell_Membrane Cell Membrane Lysosome Lysosome (Acidic pH) Endosome->Lysosome Vesicular Trafficking Drug_Release Drug Release Lysosome->Drug_Release Polymer Degradation or pH-triggered release Target Intracellular Target (e.g., Nucleus, Ribosome) Drug_Release->Target Therapeutic Action

References

Application Notes & Protocols: Synthesis and Evaluation of Dibenzofuran-Based Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzofuran derivatives represent a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These scaffolds, found in natural products and also accessible through various synthetic routes, have shown considerable therapeutic potential as anticancer agents.[1][3] Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]

This document provides an overview of the synthesis strategies for this compound-based compounds, their activity against critical cancer-related kinases such as Pim, CLK1, and Casein Kinase 2 (CK2), and detailed protocols for their synthesis and biological evaluation.[3][4]

Data Presentation: Inhibitory Activities

The efficacy of this compound-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines. The data below summarizes the activity of several promising derivatives.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound/Derivative SeriesTarget Kinase(s)IC50 Value(s)Reference
Cercosporamide-derived (Lead 44)Pim-1, Pim-2, CLK1Nanomolar to low micromolar[4]
Dihydrothis compound (12b)CK25.8 nM[3][5]
Dihydrothis compound (12c)CK25.8 nM[3][5]
Benzofuran (B130515) Hybrid (9h)CDK240.91 nM[6]
Benzofuran Hybrid (11d)CDK241.70 nM[6]
Benzofuran Chalcone (B49325) (6d)VEGFR-21.0 nM[7]

Table 2: Anticancer Activity of this compound Derivatives in Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Description | IC50 Value | Reference | | :--- | :--- | :--- | :--- | | Cercosporamide-derived (Lead 44) | MV4-11 | Acute Myeloid Leukemia (AML) | Low micromolar |[4] | | Fluorinated Benzofuran (1) | HCT116 | Colorectal Carcinoma | 19.5 µM |[1][8] | | Fluorinated Benzofuran (2) | HCT116 | Colorectal Carcinoma | 24.8 µM |[1][8] | | Benzofuran Hybrid (9h) | Panc-1 | Pancreatic Cancer | 0.94 µM |[6] | | Benzofuran Hybrid (9h) | MCF-7 | Breast Cancer | 2.92 µM |[6] | | Benzofuran Hybrid (9h) | A549 | Lung Carcinoma | 1.71 µM |[6] | | Benzofuran Chalcone (4g) | HCC1806 | Breast Cancer | 5.93 µM |[9] | | Benzofuran Chalcone (4g) | HeLa | Cervical Cancer | 5.61 µM |[9] |

Signaling Pathways and Synthetic Overviews

The development of this compound-based kinase inhibitors requires an understanding of both the biological pathways they target and the chemical strategies used for their synthesis.

G General Synthetic Strategies for this compound Scaffolds cluster_0 Strategy 1: Intramolecular C-C Bond Formation cluster_1 Strategy 2: Intramolecular C-O Bond Formation A1 Diaryl Ethers A2 ortho-(aryloxy)aryldiazonium salts A1->A2 A3 Free-Radical Cyclization A2->A3 A4 This compound Core A3->A4 B1 2-Aryl Phenols B2 Intramolecular O-arylation B1->B2 B3 This compound Core B2->B3

Caption: Key synthetic routes to the this compound core structure.[4]

G Pim/CLK1 Kinase Signaling Pathway Inhibition cluster_0 Upstream Signals cluster_1 Kinase Cascade cluster_2 Cellular Processes GrowthFactors Growth Factors & Cytokines Pim Pim Kinases GrowthFactors->Pim Proliferation Cell Proliferation Pim->Proliferation Survival Cell Survival (Anti-Apoptosis) Pim->Survival CLK1 CLK1 Kinase CLK1->Proliferation Inhibitor This compound Inhibitor Inhibitor->Pim Inhibits Inhibitor->CLK1 Inhibits G CK2-Mediated Pro-Survival Pathway Inhibition cluster_downstream Downstream Effects CK2 Protein Kinase CK2 Apoptosis Apoptosis CK2->Apoptosis Suppresses Proliferation Cell Growth & Proliferation CK2->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->CK2 Inhibits

References

Application Notes and Protocols for Screening the Biological Activity of Novel Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays to screen and characterize the anticancer, antimicrobial, and anti-inflammatory activities of novel dibenzofuran derivatives. Dibenzofurans are a class of heterocyclic organic compounds with a diverse range of reported biological activities, making them promising scaffolds for drug discovery. This document offers standardized methods to enable reproducible and comparable evaluation of new chemical entities.

Anticancer Activity Screening

The cytotoxic potential of novel this compound compounds against various cancer cell lines is a primary indicator of their anticancer activity. The MTT assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation.[1][2][3]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound and related benzofuran (B130515) derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
Usnic AcidA549 (Lung)65.3[1]
Usnic AcidT98G (Glioblastoma)37.8[1]
Benzofuran-pyrazole (BZP)MCF-7 (Breast)7
BZP-NanoparticlesMDA-MB-231 (Breast)0.6
Benzofuran derivative 1 K562 (Leukemia)5[4]
Benzofuran derivative 1 HL60 (Leukemia)0.1[4]
Benzofuran-4,5-dione 27 HL-60/RV+ (Leukemia)12[5]
Benzofuran-indole hybrid 8aa PC9 (Lung)0.32 ± 0.05[6]
Benzofuran-indole hybrid 8aa A549 (Lung)0.89 ± 0.10[6]
Benzofuran chalcone (B49325) derivativeHCT-116 (Colon)1.71[7]
Benzofuran chalcone derivativeHT-29 (Colon)7.76[7]
Experimental Protocol: MTT Assay

This protocol details the steps for determining the cytotoxic effects of novel dibenzofurans on adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[1]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure: [1][2][3]

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate concentration in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel this compound in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.

    • Remove the growth medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO in serum-free medium) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare this compound Serial Dilutions incubate_48h Incubate 24-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Add Solubilization Agent (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Antimicrobial Activity Screening

The antimicrobial potential of novel dibenzofurans can be evaluated against a panel of pathogenic bacteria and fungi. The agar (B569324) disc diffusion and broth microdilution methods are standard initial screening assays.[8][9][10][11]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound and related benzofuran derivatives against different microbial strains. Lower MIC values indicate greater potency.

Compound/DerivativeMicroorganismMIC (µg/mL)
Benzofuran derivative 1 Salmonella typhimurium12.5[12]
Benzofuran derivative 1 Staphylococcus aureus12.5[12]
Benzofuran derivative 2 Staphylococcus aureus25[12]
Benzofuran derivative 5 Candida albicans4-256[13]
Benzofuran derivative 6a Bacillus subtilis6.25[14]
Benzofuran derivative 6b Staphylococcus aureus6.25[14]
Benzofuran derivative 6f Escherichia coli6.25[14]
Benzofuran derivative 9b Staphylococcus aureus-[13]
Benzofuran derivative 15, 16 Various bacteria0.78-3.12[15]
Experimental Protocols

This qualitative method provides a preliminary assessment of antimicrobial activity.[6][8][10][13][16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Novel this compound solutions of known concentration

  • Positive control (standard antibiotic) and negative control (solvent) discs

  • Incubator

Procedure: [6][8][10][13][16]

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.

  • Disc Application:

    • Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound compound onto the surface of the agar.

    • Gently press the discs to ensure complete contact with the agar.

    • Include positive and negative control discs.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (clear area around the disc where no growth occurs) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.[9][11][17][18][19]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable liquid medium

  • Novel this compound solutions of known concentration

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure: [9][11][17][18][19]

  • Compound Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, absorbance can be read using a microplate reader.

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_qualitative Qualitative Screening (Agar Disc Diffusion) cluster_quantitative Quantitative Screening (Broth Microdilution) prep_lawn Prepare Bacterial/Fungal Lawn on Agar apply_discs Apply this compound- Impregnated Discs prep_lawn->apply_discs incubate_qual Incubate apply_discs->incubate_qual measure_zones Measure Zones of Inhibition incubate_qual->measure_zones serial_dilute Serial Dilute this compound in 96-well Plate add_inoculum Add Standardized Inoculum serial_dilute->add_inoculum incubate_quant Incubate add_inoculum->incubate_quant determine_mic Determine MIC (Lowest Concentration with No Growth) incubate_quant->determine_mic Anti_Inflammatory_Workflow cluster_no Nitric Oxide Inhibition (Griess Assay) cluster_hyaluronidase Hyaluronidase Inhibition cluster_lox Lipoxygenase Inhibition stimulate_cells LPS-Stimulate Macrophages treat_no Treat with This compound stimulate_cells->treat_no measure_nitrite Measure Nitrite (Griess Reagent) treat_no->measure_nitrite incubate_enzyme Incubate Hyaluronidase with this compound add_substrate_h Add Hyaluronic Acid incubate_enzyme->add_substrate_h measure_turbidity Measure Turbidity add_substrate_h->measure_turbidity incubate_lox Incubate Lipoxygenase with this compound add_substrate_l Add Linoleic Acid incubate_lox->add_substrate_l measure_absorbance_l Measure Absorbance (234 nm) add_substrate_l->measure_absorbance_l NFkB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_active Active NF-κB IkB_p->NFkB_active Release & Translocation DNA DNA NFkB_active->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription This compound This compound Derivative This compound->IKK MAPK_Pathway cluster_stimuli_mapk Stress/Growth Factors cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Stimuli MAPKKK MAPKKK (e.g., RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Response Dibenzofuran_MAPK This compound Derivative Dibenzofuran_MAPK->MAPKK Inhibition

References

Application Notes and Protocols for the Purification of Synthetic Dibenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic dibenzofuran derivatives. Dibenzofurans are a significant class of heterocyclic compounds, with a structural motif present in various natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1][2][3] The efficacy and reliability of biological studies and the safety of potential therapeutic agents are critically dependent on the purity of these synthetic compounds.

This guide outlines the most common and effective purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to assist researchers in obtaining high-purity this compound compounds for their studies.

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds based on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] The ideal solvent will dissolve the this compound derivative at an elevated temperature but will have low solubility for it at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[4]

Application Notes:
  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Common solvents for this compound derivatives include methanol, ethanol, ethyl acetate, toluene, and mixed solvent systems like ethanol/water.[4][5][6] Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

  • Troubleshooting: Common issues include low recovery and failure to crystallize. Low recovery can often be addressed by using the minimum amount of hot solvent for dissolution and by recovering a second crop of crystals from the mother liquor.[7] Failure to crystallize can be induced by scratching the inside of the flask, adding a seed crystal, or by trying a different solvent system.[4]

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude synthetic this compound compound. Add a minimal amount of the selected solvent and heat the mixture to its boiling point with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and then heat the solution back to boiling for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be covered and left undisturbed. Further cooling in an ice bath can maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data for Recrystallization
CompoundRecrystallization SolventYieldPurity
4,6-Diformylbenzofuranbis(2,6-diisopropylanil)Hot Methanol57%N/A

Data extracted from a synthetic procedure where recrystallization was the final purification step. Yield is for the synthesis and purification combined.[5]

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (commonly silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.[8][9] By applying positive pressure, the mobile phase is forced through the column more quickly than in traditional gravity chromatography, leading to faster and more efficient separations.[10]

Application Notes:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound derivatives.[11][12]

  • Mobile Phase Selection: The choice of mobile phase (eluent) is crucial for good separation. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12] The optimal solvent system is typically determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of around 0.2-0.3 for the target compound.

  • Gradient Elution: For complex mixtures or compounds with similar polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution.[9]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriately sized flash chromatography column. Fill the column with silica gel, either as a dry powder followed by the mobile phase or as a slurry in the mobile phase. Ensure the silica gel bed is well-packed and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound compound in a minimal amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[9]

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or compressed air) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data for Flash Column Chromatography
CompoundMobile Phase (Stationary Phase: Silica Gel)YieldPurity
1-Amino dibenzo[b,d]furanN/A (Column Chromatography mentioned)77.8%95.7% (LCMS)
6-Methoxy-2,3-diphenylbenzofuranHexanes-EtOAc (4:1)83%N/A
(2-(Benzyloxy)-4-methoxyphenyl)(phenyl)methanoneN/A (Flash Column Chromatography mentioned)N/AN/A

Yields and purities are for the combined synthesis and purification steps as reported in the literature.[11][12]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that is particularly useful for purifying complex mixtures or for obtaining very high-purity compounds.[13] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of organic molecules like dibenzofurans.[13]

Application Notes:
  • Column and Mobile Phase: C18 columns are a standard choice for RP-HPLC. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[14]

  • Method Development: An analytical HPLC method is usually developed first to determine the optimal separation conditions (mobile phase composition, gradient, etc.). This method is then scaled up for preparative purification.

  • Fraction Collection: Fractions are collected as they elute from the column, often triggered by a UV detector signal.

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude or partially purified this compound compound in the mobile phase or a suitable solvent. The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.

  • System Preparation: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject the filtered sample onto the column. Run a pre-determined gradient of increasing organic solvent to elute the compounds.

  • Fraction Collection: Collect fractions corresponding to the peak of the target this compound derivative.

  • Analysis and Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents, typically by lyophilization (freeze-drying), especially if volatile buffers like TFA were used.

Quantitative Data for Preparative HPLC

Visualizations

Logical Workflow for Purification of Synthetic Dibenzofurans

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_application Application Crude_Product Crude Synthetic This compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Analysis (HPLC, NMR, etc.) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For higher purity Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Recrystallization If further purification is needed Purity_Check->Column_Chromatography If further purification is needed Pure_Product Pure this compound Compound Purity_Check->Pure_Product If purity is high Biological_Studies Biological Studies (e.g., Kinase Assays) Pure_Product->Biological_Studies

Caption: General workflow for the purification of synthetic dibenzofurans.

Relationship between Purification and Biological Application

Biological_Application cluster_purification Purification Process cluster_application Drug Discovery & Development Start Crude Synthetic This compound Derivative Purification Purification Technique (e.g., Chromatography, Recrystallization) Start->Purification Pure High-Purity This compound Compound Purification->Pure Bio_Assay Biological Assays Pure->Bio_Assay Ensures reliable biological data Kinase_Inhibition Kinase Inhibition Studies (e.g., Pim-1, CLK1) Bio_Assay->Kinase_Inhibition Anticancer Anticancer/Antibacterial Screening Bio_Assay->Anticancer

Caption: The role of purification in the biological evaluation of dibenzofurans.

References

Application Notes and Protocols for the Structural Elucidation of Dibenzofuran using NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Dibenzofuran is a heterocyclic organic compound with a structure comprising a central furan (B31954) ring fused to two benzene (B151609) rings. Its derivatives are significant scaffolds in medicinal chemistry, natural products, and materials science. Accurate and unambiguous determination of their three-dimensional structure is critical for understanding structure-activity relationships (SAR), optimizing drug candidates, and designing novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful and definitive analytical techniques for this purpose. While NMR provides detailed information about the molecular structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state.[1][2][3] Often, these techniques are used in a complementary fashion to provide a comprehensive structural characterization.[1]

Application Note 1: NMR Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to piece together the complete chemical structure of novel this compound derivatives.

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal multiplicity (neighboring protons), and integration (relative number of protons). For the parent this compound molecule, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound [4][5]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 98.84 (t, J=8.1Hz)112.52
2, 88.53 (d, J=7.6Hz)120.42
3, 77.99-7.58 (m)128.20
4, 67.99-7.58 (m)124.36
4a, 5a-132.08
9a, 9b-143.02

Note: Data acquired in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and substituents.

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are crucial for establishing connectivity between atoms.[6][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It is used to map out spin systems, such as adjacent protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J-coupling).[9][10] It is invaluable for assigning carbon resonances based on their attached, and usually already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10] It is arguably the most powerful tool for assembling the complete carbon skeleton, as it connects different spin systems and identifies quaternary carbons (carbons with no attached protons).

NMR_Workflow NMR Structure Elucidation Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC COSY->Fragments HSQC->Fragments Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Structure Propose Final Structure Connect->Structure

A simplified workflow for structure elucidation using 2D NMR.
Protocol: NMR Analysis of a this compound Derivative

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Perform standard 1D ¹H and ¹³C{¹H} experiments.

    • Acquire 2D gCOSY, gHSQC, and gHMBC experiments. Use standard instrument parameters, optimizing the HMBC for an expected long-range coupling constant of ~8 Hz.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Step 1 (¹H NMR): Assign protons based on chemical shift, integration, and multiplicity.

    • Step 2 (COSY): Use COSY correlations to identify coupled protons and establish proton-proton connectivity within individual aromatic rings or aliphatic chains.

    • Step 3 (HSQC): Correlate each proton signal to its directly attached carbon to assign the protonated carbons.

    • Step 4 (HMBC): Use the 2- and 3-bond correlations from the HMBC spectrum to connect the molecular fragments identified in the previous steps. Pay close attention to correlations to quaternary carbons, which are key to defining the overall molecular architecture.

    • Step 5 (Final Assembly): Combine all data to assemble the final structure, ensuring all observed correlations are consistent with the proposed molecule.

Application Note 2: X-ray Crystallography for Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[11] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[12]

The Prerequisite: High-Quality Crystals

The primary challenge in X-ray crystallography is growing a single crystal of suitable size and quality (typically 0.1-0.3 mm with sharp edges).[13][14] For this compound derivatives, which are often nonpolar, specific crystallization strategies are effective.

Table 2: Common Crystallization Techniques for this compound Derivatives

TechniqueDescriptionSolvent System Example
Slow Evaporation The compound is dissolved in a solvent, and the container is loosely capped to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[15]Dichloromethane, Acetone
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[14]Ethyl Acetate (good) / Hexane (poor)[16]
Solvent Layering A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.Toluene / Heptane[16]
Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Screen various solvent systems using the techniques described in Table 2 to find conditions that yield high-quality single crystals. Start with small amounts (1-5 mg) of the compound.

    • Once suitable crystals are obtained, carefully select one under a microscope.

  • Crystal Mounting and Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion and radiation damage.[17]

    • Collect diffraction data using a modern diffractometer equipped with a CCD or CMOS detector. The instrument software will typically determine the optimal data collection strategy.[18]

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use direct methods or other algorithms (e.g., SHELXT) to solve the "phase problem" and generate an initial electron density map.[12]

    • Model Building: Build an initial molecular model into the electron density map.

    • Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data using a least-squares algorithm (e.g., SHELXL) until the model converges and provides a good fit to the data.[19]

    • Validation: Use software tools (e.g., PLATON, CheckCIF) to validate the final structure for geometric and crystallographic consistency.

XRay_Workflow X-ray Crystallography Workflow Compound Purified this compound Derivative Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization Crystal Select High-Quality Single Crystal Crystallization->Crystal Data_Collection Mount Crystal & Collect Diffraction Data Crystal->Data_Collection Structure_Solution Solve Phase Problem (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Build & Refine Atomic Model Structure_Solution->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Unambiguous 3D Structure (Bond Lengths, Angles, Stereochemistry) Validation->Final_Structure

A flowchart of the single-crystal X-ray diffraction process.

Synergy Between NMR and X-ray Crystallography in Drug Development

In the context of drug discovery and development, NMR and X-ray crystallography are powerful complementary partners. NMR provides crucial information on the compound's structure and dynamics in a solution state, which can be more relevant to its biological activity, while X-ray crystallography offers an unambiguous, high-resolution static picture of the solid-state conformation.[1][3]

  • Confirmation: NMR-derived structures can be definitively confirmed by a subsequent crystal structure.

  • Problem-Solving: When high-quality crystals cannot be obtained, NMR remains the primary method for structure elucidation.[2]

  • Conformational Analysis: Comparing the solution-state structure (NMR) with the solid-state structure (X-ray) can provide insights into molecular flexibility and the potential conformations a drug candidate can adopt.

DrugDev_Logic Integrated Structure Elucidation in Drug Development Start Synthesized Compound NMR NMR Analysis (¹H, ¹³C, 2D) Start->NMR Proposed_Structure Proposed Structure (in solution) NMR->Proposed_Structure Crystallization_Attempt Attempt Crystallization Proposed_Structure->Crystallization_Attempt XRay X-ray Diffraction Analysis Crystallization_Attempt->XRay Success No_Crystals No Suitable Crystals Crystallization_Attempt->No_Crystals Failure Final_Structure Confirmed 3D Structure XRay->Final_Structure Confirm/Refine Structure No_Crystals->Final_Structure Structure relies on NMR data

Logic diagram showing the complementary roles of NMR and X-ray crystallography.

References

Application of Dibenzofuran Derivatives as Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of dibenzofuran derivatives as potential antibacterial agents. The information is compiled from recent scientific literature to guide researchers in this promising area of drug discovery.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound, a heterocyclic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring, and its derivatives have garnered attention as a promising class of antibacterial agents.[1] Naturally occurring and synthetic dibenzofurans have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] This document outlines the current understanding of their application, presents available quantitative data, and provides detailed protocols for their evaluation.

Data Presentation: Antibacterial Activity of this compound and Related Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected this compound and benzofuran (B130515) derivatives against various bacterial strains. This data is intended for comparative purposes to aid in the selection of lead compounds for further investigation.

Table 1: Antibacterial Activity of Biphenyl and this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
6iMethicillin-resistant Staphylococcus aureus (MRSA)6.25[3]
6mMethicillin-resistant Staphylococcus aureus (MRSA)3.13[3]
6iMultidrug-resistant Enterococcus faecalis (MREf)>100[3]
6mMultidrug-resistant Enterococcus faecalis (MREf)6.25[3]
6aMethicillin-resistant Staphylococcus epidermidis (MRSE)12.5[3]
6bMethicillin-resistant Staphylococcus epidermidis (MRSE)25[3]
6dMethicillin-resistant Staphylococcus epidermidis (MRSE)12.5[3]
6eMethicillin-resistant Staphylococcus epidermidis (MRSE)12.5[3]
6fMethicillin-resistant Staphylococcus epidermidis (MRSE)25[3]
6gMethicillin-resistant Staphylococcus epidermidis (MRSE)25[3]
6iMethicillin-resistant Staphylococcus epidermidis (MRSE)12.5[3]
CiprofloxacinMethicillin-resistant Staphylococcus aureus (MRSA)1.56[3]
CiprofloxacinMultidrug-resistant Enterococcus faecalis (MREf)<0.78[3]
CiprofloxacinMethicillin-resistant Staphylococcus epidermidis (MRSE)25[3]

Table 2: Antibacterial Activity of Benzofuran-Triazine Derivatives

Compound IDEscherichia coli MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Salmonella enteritidis MIC (µg/mL)
8e321253232

Table 3: Antibacterial Activity of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone Derivatives

Compound ClassBacterial Spectrum
5-nitroimidazole analogues (11a-p)Remarkable inhibition of a wide spectrum of Gram-positive bacteria (Staphylococcus aureus, Streptococcus epidermidis, MRSA, and Bacillus subtilis) and Gram-negative Klebsiella pneumoniae.[4]
4-nitroimidazole analogues (12a-m)Not effective against selected bacteria.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antibacterial properties of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Test this compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile broth.

    • Incubate the culture at 37°C until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound, positive control, and negative control.

    • The final volume in each well should be uniform (e.g., 200 µL).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto the surface of an appropriate agar plate.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • After incubation, count the number of viable colonies on each plate.

  • The MBC is the lowest concentration of the compound that shows no bacterial growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Anti-Biofilm Assay

This assay assesses the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Protocol:

  • Biofilm Formation:

    • Grow the test bacteria in a suitable medium overnight.

    • Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Treatment:

    • For biofilm inhibition: Add serial dilutions of the this compound derivative to the wells along with the bacterial inoculum at the beginning of the assay.

    • For biofilm eradication: After the biofilm has formed, carefully remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS). Then, add fresh medium containing serial dilutions of the compound to the wells.

    • Incubate the plates for a further 24 hours.

  • Quantification of Biofilm:

    • After incubation, discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Stain the remaining biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antibacterial activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay Primary Screening mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Determine Bactericidal Activity antibiofilm_assay Anti-Biofilm Assay mic_assay->antibiofilm_assay Evaluate Biofilm Activity moa_studies Mechanism of Action Studies mic_assay->moa_studies Investigate Mechanism

General workflow for antibacterial evaluation.
Proposed Mechanism of Action: Targeting DNA Gyrase

While the precise molecular targets for most antibacterial this compound derivatives are still under investigation, studies on related benzofuran-pyrazole hybrids suggest that inhibition of DNA gyrase is a potential mechanism of action.[5][6][7] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[5][6] Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. The absence of DNA gyrase in human cells makes it an attractive and selective target for antibacterial drug development.[5][6]

The following diagram illustrates a conceptual pathway for the inhibition of DNA gyrase by a hypothetical antibacterial compound.

dna_gyrase_inhibition cluster_bacterium Bacterial Cell compound This compound Derivative dna_gyrase DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Facilitates cell_death Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Essential for Viability

Conceptual pathway of DNA gyrase inhibition.

Note: This is a proposed mechanism based on studies of related compounds. Further research is required to confirm if and how this compound derivatives specifically target this pathway. Other potential mechanisms, such as cell membrane disruption, have also been suggested for some derivatives and warrant further investigation.[8]

Conclusion

This compound derivatives represent a valuable scaffold for the development of novel antibacterial agents. The data and protocols presented in this document provide a foundation for researchers to explore the potential of these compounds in combating bacterial infections. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to guide the rational design of more potent and selective this compound-based antibacterial drugs.

References

Application Notes and Protocols: Development of Dibenzofuran-Containing Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of dibenzofuran-containing materials in the field of organic electronics. This compound derivatives have emerged as a promising class of materials due to their rigid, planar structure, high thermal stability, and tunable electronic properties, making them suitable for a range of applications including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

Introduction to this compound-Based Materials in Organic Electronics

This compound is a heterocyclic organic compound with a furan (B31954) ring fused to two benzene (B151609) rings. This core structure provides a foundation for building molecules with desirable characteristics for organic electronic devices. The rigid and planar nature of this compound can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, the electronic properties can be readily tuned by introducing various functional groups at different positions on the this compound core. These materials are being explored as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, as active layers in OFETs, and as donor or acceptor components in OPVs.[1][2]

Synthesis of this compound-Containing Materials

The synthesis of functionalized this compound derivatives often starts from commercially available this compound or its brominated analogues. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are commonly employed to introduce a variety of substituents.

Protocol: Synthesis of a this compound-Based Hole Transport Material (HTM)

This protocol is a generalized procedure based on the synthesis of N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine, a type of hole transport material, starting from 2,8-dibromodibenzo[b,d]furan.[3]

Materials:

  • 2,8-dibromodibenzo[b,d]furan

  • 4-methoxyaniline

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,8-dibromodibenzo[b,d]furan (1 equivalent) and 4-methoxyaniline (2.2 equivalents) in anhydrous toluene.

  • Add sodium tert-butoxide (2.4 equivalents) to the mixture.

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 equivalents) and P(tBu)₃ (0.08 equivalents) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired hole transport material.

Protocol: Synthesis of this compound-4-yl(triphenyl)silane

This protocol outlines the synthesis of a this compound-containing host material for OLEDs.[4]

Materials:

Procedure:

  • Dissolve 4-bromothis compound (1 equivalent) in anhydrous THF in a flask under an inert atmosphere at -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) to the solution and stir for 1 hour at the same temperature.

  • Add chlorotriphenylsilane (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure this compound-4-yl(triphenyl)silane.[4]

Characterization of this compound-Containing Materials

The synthesized materials are typically characterized to understand their photophysical and electrochemical properties, which are crucial for their performance in electronic devices.

Photophysical Properties

The absorption and emission spectra are measured using UV-Vis and fluorescence spectrophotometers, respectively. These measurements provide information about the material's ability to absorb and emit light at specific wavelengths.

Electrochemical Properties

Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical for ensuring efficient charge injection and transport in a device. The HOMO and LUMO levels can be calculated from the onset oxidation and reduction potentials, respectively, using the following equations, with the ferrocene/ferrocenium (Fc/Fc⁺) couple as a reference:[5]

  • EHOMO = - [Eoxonset - E(Fc/Fc+)onset + 5.1] (eV)[5]

  • ELUMO = EHOMO + Egopt (eV)[5]

Where Egopt is the optical bandgap determined from the onset of the absorption spectrum.

Device Fabrication Protocols

This compound-containing materials can be incorporated into various organic electronic devices. Below are generalized protocols for the fabrication of OLEDs and OFETs.

Protocol: OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED using a this compound-based material as a host in the emissive layer.[4]

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • HIL material (e.g., PEDOT:PSS)

  • HTL material (e.g., TAPC)

  • This compound-based host material

  • Emitter dopant (phosphorescent or TADF)

  • ETL material (e.g., TPBi)

  • EIL material (e.g., LiF)

  • High purity aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning facility (ultrasonic bath, deionized water, solvents)

  • Glovebox system for device encapsulation

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes.

  • HIL Deposition: Spin-coat the HIL material onto the ITO substrate and anneal according to the material's specifications.

  • HTL Deposition: Transfer the substrate to the thermal evaporation chamber. Deposit the HTL material to the desired thickness (e.g., 40 nm).

  • EML Deposition: Co-evaporate the this compound-based host material and the emitter dopant from separate sources. The doping concentration is a critical parameter and needs to be optimized (typically 5-20 wt%). The total thickness of the EML is usually around 20-30 nm.[4]

  • ETL Deposition: Deposit the ETL material to the desired thickness (e.g., 30 nm).[4]

  • EIL and Cathode Deposition: Deposit a thin layer of the EIL material (e.g., 1 nm of LiF) followed by a thicker layer of Al (e.g., 100 nm) through a shadow mask to define the active area of the device.[4]

  • Encapsulation: Transfer the fabricated devices to a glovebox and encapsulate them to prevent degradation from air and moisture.

Protocol: OFET Device Fabrication

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a this compound derivative as the semiconductor.[1]

Device Structure: Si/SiO₂ / this compound Semiconductor / Au (Source/Drain)

Materials and Equipment:

  • Highly doped n-type Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound-based semiconductor material

  • Gold (Au) for source and drain electrodes

  • Organic solvent for semiconductor deposition (e.g., chloroform, toluene)

  • Substrate cleaning facility

  • Thermal evaporator or spin-coater for semiconductor deposition

  • Thermal evaporator with shadow mask for electrode deposition

  • Probe station and semiconductor parameter analyzer for device characterization

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

  • Semiconductor Deposition: Deposit a thin film of the this compound-based semiconductor onto the SiO₂ surface. This can be done by thermal evaporation under high vacuum or by spin-coating a solution of the material.

  • Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.

  • Device Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer to determine properties like hole mobility and on/off ratio.

Data Presentation

The performance of various this compound-containing materials in organic electronic devices is summarized in the tables below.

Table 1: Performance of this compound-Based Host Materials in Yellow PhOLEDs [6][7]

Host MaterialEmitterMax. Current Efficiency (cd/A)External Quantum Efficiency (%)Color Coordinates (at 1000 cd/m²)
CF-1-BzFPO-01--(0.50, 0.50)
CF-2-BzFPO-0177.225.3(0.50, 0.49)
CF-3-BzFPO-01--(0.51, 0.49)
CF-4-BzFPO-01--(0.50, 0.50)

CF-x-BzF denotes regioisomers of 7-(dibenzo[b,d]furan-x-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile. PO-01 is iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate.[6][7]

Table 2: Performance of this compound Derivatives in OFETs [1]

MaterialDevice StructureHole Mobility (cm²/V·s)
syn-DBBDFBottom-gate, top-contact<1.5 × 10⁻³
syn-DNBDFBottom-gate, top-contact<1.0 × 10⁻¹

syn-DBBDF is dibenzo[d,d']benzo[2,1-b:3,4-b']difuran and syn-DNBDF is dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran.[1]

Table 3: Photophysical and Electrochemical Properties of Selected this compound Derivatives

MaterialAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)
syn-DBBDF393438-5.6-2.1
syn-DNBDF452496-5.5-2.4
mDBF303, 396450-5.11-1.97
bDBF304, 401462-5.14-2.06
tDBF305, 403465-5.16-2.11

Data for syn-DBBDF and syn-DNBDF from[1]. Data for mDBF, bDBF, and tDBF from[5].

Visualizations

Synthesis_Workflow Start Start with This compound Precursor Reaction Functionalization Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Purification Purification (Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, Mass Spec, UV-Vis, CV) Purification->Characterization End Final this compound Material Characterization->End

Caption: General workflow for the synthesis and characterization of this compound-based materials.

OLED_Structure cluster_device OLED Device Layers Substrate Glass Substrate Anode Anode (ITO) Anode->Substrate HIL Hole Injection Layer (HIL) HIL->Anode HTL Hole Transport Layer (HTL) HTL->HIL EML Emissive Layer (EML) (this compound Host + Emitter) EML->HTL Light Light Emission EML->Light ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL Logical_Relationship Structure Molecular Structure (this compound Core & Functional Groups) Properties Material Properties (Photophysical, Electrochemical) Structure->Properties determines Performance Device Performance (Efficiency, Mobility, Lifetime) Properties->Performance influences

References

Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of complex dibenzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of complex dibenzofurans. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the dibenzofuran core?

A1: The main synthetic routes for this compound synthesis typically involve intramolecular cyclization reactions.[1][2] Two of the most common strategies are:

  • Palladium-Catalyzed C-C Bond Formation: This approach involves the intramolecular cyclization of diaryl ethers.[1][2] It is a versatile method that can tolerate a range of functional groups.

  • Copper-Catalyzed C-O Bond Formation: This strategy relies on the intramolecular O-arylation of 2-biaryl phenols to form the this compound skeleton.[3]

Other notable methods include the Pschorr reaction, which involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, often catalyzed by palladium.[1]

Q2: How do protecting groups factor into the synthesis of complex dibenzofurans?

A2: Protecting groups are crucial in multi-step synthesis to temporarily mask reactive functional groups, such as hydroxyls or amines, preventing them from participating in unwanted side reactions.[4][5] In the context of dibenzofurans, this allows for selective transformations on other parts of the molecule. An effective protecting group strategy, known as an "orthogonal strategy," involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group while others remain intact.[5] For example, a nitrothis compound (NDBF) based protecting group has been developed for thiol protection in solid-phase peptide synthesis, which can be removed using light (photolysis).[6][7]

Q3: What are the common challenges when scaling up a this compound synthesis from the lab to a larger production environment?

A3: Scaling up a synthesis presents several challenges.[8] Key issues include:

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable in a small flask can become difficult to control in a large reactor due to poor heat transfer and inefficient mixing.[9] This can lead to localized overheating, causing decomposition of reagents or products.[9]

  • Reagent Addition and Stoichiometry: Maintaining precise control over reagent addition and stoichiometry is more complex at a larger scale.

  • Workup and Purification: Isolation and purification methods like column chromatography may not be feasible for large quantities of material.[9][10] Alternative methods such as recrystallization or vacuum sublimation may need to be developed and optimized.[10]

  • Solvent and Reagent Costs: The cost of solvents and reagents becomes a significant factor at an industrial scale, necessitating the development of more efficient and cost-effective routes.[5]

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of complex dibenzofurans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

Question: My palladium-catalyzed intramolecular C-C bond formation to form the this compound core is failing or giving very low yields. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed reactions are a common issue and can stem from several factors.[11][12][13] A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree for Low Yield

G start Low Yield in Pd-Catalyzed Cyclization catalyst 1. Catalyst Inactivity start->catalyst conditions 2. Suboptimal Conditions start->conditions reagents 3. Reagent Issues start->reagents substrate 4. Poor Substrate Reactivity start->substrate sol_catalyst1 Use fresh catalyst. Ensure inert atmosphere. catalyst->sol_catalyst1 Cause: Poisoned or old catalyst sol_catalyst2 Screen different ligands (e.g., XPhos, dppf). catalyst->sol_catalyst2 Cause: Inappropriate ligand sol_conditions1 Optimize temperature. Gradually increase. conditions->sol_conditions1 Cause: Temp too low/high sol_conditions2 Change the base. (e.g., K₂CO₃, Cs₂CO₃). conditions->sol_conditions2 Cause: Base produces H₂O (e.g., NaHCO₃ at high temp) sol_conditions3 Experiment with different solvents. conditions->sol_conditions3 Cause: Poor solubility sol_reagents1 Purify starting materials. Ensure they are dry. reagents->sol_reagents1 Cause: Impurities present sol_reagents2 Degas solvents to remove O₂. reagents->sol_reagents2 Cause: Oxygen poisoning catalyst sol_substrate1 Modify starting material to alter electronic/steric properties. substrate->sol_substrate1 Cause: Unfavorable electronics or sterics

Caption: Troubleshooting flowchart for low-yield palladium-catalyzed reactions.

Problem AreaPotential CauseRecommended SolutionCitation
Catalyst Inactive or poisoned catalyst.Use a fresh, high-quality catalyst. Ensure proper inert atmosphere conditions if the catalyst is air-sensitive.[11][13]
Inappropriate ligand for the transformation.Screen a variety of ligands to find one that promotes the desired reactivity. The choice can be critical for success.[11][12]
Reaction Conditions Suboptimal temperature.Gradually increase the reaction temperature, monitoring for side product formation. Excessively high temperatures can cause decomposition.[11][13]
Incorrect choice of base.Some bases, like sodium bicarbonate (NaHCO₃), can produce water at high temperatures, which can deactivate the palladium catalyst. Switch to an anhydrous base like K₂CO₃ or Cs₂CO₃.[12]
Unsuitable solvent.The solvent may not be optimal for solubility or reaction kinetics. Experiment with different degassed solvents.[11][13]
Reagents Impure starting materials.Purify starting materials before use. The presence of oxygen can poison the catalyst, so ensure solvents are properly degassed.[11][13]
Incorrect stoichiometry.Carefully verify and adjust the molar ratios of the reactants, catalyst, and base.[11]
Substrate Poor substrate reactivity.The electronic or steric properties of your starting material may hinder the reaction. Consider modifying the substrate or exploring a different synthetic route.[11]

Issue 2: Formation of Side Products and Purification Difficulties

Question: My reaction is producing the desired this compound, but it is contaminated with significant side products, making purification by column chromatography difficult. What can I do?

Answer: The formation of side products is a common challenge, often linked to reaction conditions or the inherent reactivity of the substrates.[11] Purification can also be complicated by the properties of the product itself.[10]

ProblemPotential CauseRecommended SolutionCitation
Side Product Formation Reaction temperature is too high.Lower the reaction temperature to minimize thermal decomposition and undesired reaction pathways.[11]
Positional Isomers.During Friedel-Crafts acylation, substitution can occur at positions other than the most activated C2/C8, leading to isomeric impurities. Re-evaluate catalyst and temperature conditions to improve selectivity.[14]
Diacylated Products.Under forcing conditions or with excess acylating agent, a second acylation can occur. Carefully control stoichiometry.[14]
Purification Issues Product "oiling out" during recrystallization.This occurs when the solute's melting point is lower than the solvent's boiling point. Try a lower-boiling point solvent or add a co-solvent in which the product is less soluble to induce crystallization.[10]
Poor separation on silica (B1680970) gel column.If separation is poor, try changing the eluent system to alter polarity. Alternatively, using a different stationary phase, like alumina, may provide different selectivity.[10]
Formation of emulsions during workup.Emulsions can complicate liquid-liquid extractions. Adding a saturated brine solution or filtering the mixture through celite can help to break the emulsion.[11]

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki Cross-Coupling/Cyclization

This protocol provides a general methodology for a two-step synthesis of a this compound derivative, starting from an o-iodophenol. This is a representative workflow and may require optimization for specific substrates.

This compound Synthesis Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Cyclization A 1. Add o-iodophenol, boronic acid, Pd catalyst, ligand, and base to a reaction flask. B 2. Add anhydrous, degassed solvent (e.g., DMF, Toluene) via syringe. A->B C 3. Stir at desired temperature (e.g., 80-110 °C). Monitor by TLC. B->C D 4. Workup: Cool, dilute with organic solvent, wash with water and brine. C->D E 5. Dry organic layer, concentrate, and purify intermediate by column chromatography. D->E F 6. Dissolve purified intermediate in a suitable solvent. E->F  Intermediate  (2-Biaryl Phenol) G 7. Add Pd catalyst (e.g., Pd(OAc)₂) and oxidant/acid if required. F->G H 8. Heat the reaction mixture. Monitor by TLC. G->H I 9. Cool, perform aqueous workup, and extract the product. H->I J 10. Purify the final this compound product via recrystallization or column chromatography. I->J

Caption: General experimental workflow for a two-step this compound synthesis.

Step 1: Suzuki Cross-Coupling to form 2-Biaryl Phenol (B47542) Intermediate

  • Reaction Setup: To an oven-dried reaction flask, add the o-iodophenol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an anhydrous base (e.g., K₂CO₃, 2-3 eq).[12][13]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, toluene) via syringe.[13]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel.[12] Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).[12]

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude intermediate product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified 2-biaryl phenol intermediate from Step 1 in a suitable solvent (e.g., acetic acid, pivalic acid).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 3-5 mol%). Some protocols may require an oxidant or other additives.[1][2]

  • Reaction: Heat the reaction mixture (e.g., reflux) under air or an inert atmosphere, depending on the specific catalytic cycle. Monitor the formation of the this compound by TLC.[1]

  • Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the final this compound product by recrystallization or column chromatography to yield the pure compound.[10][11]

References

Troubleshooting poor solubility of dibenzofuran derivatives in aqueous media.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of dibenzofuran derivatives.

Troubleshooting Guides

Issue: My this compound derivative is not dissolving in aqueous media.

Initial Assessment:

  • Visual Inspection: After attempting to dissolve your compound, do you observe any of the following?

    • Visible particles suspended in the solution.

    • A cloudy or milky appearance.

    • A thin film of solid material on the surface or at the bottom of the container.

    If you answer yes to any of these, it is a clear indication of poor solubility.

Troubleshooting Workflow:

G cluster_start cluster_strategy Solubilization Strategies cluster_verification cluster_end start Poor Solubility Observed cosolvent Use of Co-solvents start->cosolvent surfactant Use of Surfactants start->surfactant cyclodextrin (B1172386) Cyclodextrin Complexation start->cyclodextrin nanosuspension Particle Size Reduction (Nanosuspension) start->nanosuspension verification Verify Dissolution (e.g., visual, filtration-HPLC) cosolvent->verification surfactant->verification cyclodextrin->verification nanosuspension->verification end_success Proceed with Experiment verification->end_success Successful end_fail Re-evaluate Strategy verification->end_fail Unsuccessful end_fail->cosolvent end_fail->surfactant end_fail->cyclodextrin end_fail->nanosuspension

Troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?

A1: The low water solubility of this compound derivatives is primarily due to their molecular structure. Key contributing factors include:

  • High Lipophilicity: Dibenzofurans are largely non-polar, aromatic molecules, which means they prefer non-polar (oily) environments over polar environments like water.[1]

  • Crystal Lattice Energy: Many solid organic molecules, including this compound derivatives, have a stable, crystalline structure. A significant amount of energy is required to break down this crystal lattice before the individual molecules can be solvated by water, leading to low solubility.[1]

Q2: How can I quantitatively assess the solubility of my this compound derivative?

A2: There are several methods to determine the solubility of your compound. Two common methods are:

  • Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" for solubility measurement. An excess amount of the solid compound is added to the aqueous medium and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like HPLC-UV.

  • Kinetic Solubility: This is a higher-throughput method often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (commonly DMSO) is added to the aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry (measuring the cloudiness of the solution). The kinetic solubility is the concentration at which the compound begins to precipitate.[1]

Q3: What are some common strategies to improve the aqueous solubility of my this compound derivative?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound derivatives:

  • Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate non-polar molecules like this compound derivatives, thereby increasing their apparent solubility.

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a faster dissolution rate and an increase in apparent solubility.

Q4: How much of an increase in solubility can I expect with these methods?

A4: The degree of solubility enhancement is highly dependent on the specific this compound derivative, the chosen method, and the experimental conditions. The following table provides some reported data for the this compound derivative, (+)-Usnic Acid, to illustrate the potential for improvement.

CompoundMethodMolar Ratio (Compound:Agent)Solubility Increase (Fold)Final Concentration (mg/mL)
(+)-Usnic Acidβ-Cyclodextrin (β-CD)1:1~50.3
(+)-Usnic AcidHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~704.2
(+)-Usnic AcidHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:19Not Specified
(+)-Usnic AcidHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:210Not Specified

Data for Usnic Acid complexed with β-CD and HP-β-CD was obtained from co-precipitation and co-grinding methods, respectively.[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing an inclusion complex to enhance the solubility of your this compound derivative.

Workflow for Cyclodextrin Inclusion Complex Preparation:

G start Weigh Compound and Cyclodextrin mix Mix in a Mortar start->mix add_solvent Add Small Amount of Water/Ethanol Mixture mix->add_solvent knead Knead to Form a Homogeneous Paste add_solvent->knead dry Dry the Paste (e.g., in an oven at 40-50°C) knead->dry grind Grind the Dried Mass to a Fine Powder dry->grind end Inclusion Complex Ready for Use grind->end

Workflow for preparing a cyclodextrin inclusion complex.

Materials:

  • This compound derivative

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the this compound derivative to the cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Accurately weigh the calculated amounts of the this compound derivative and cyclodextrin and place them in a mortar. Mix the powders thoroughly.

  • Kneading: Add a small amount of the water/ethanol mixture to the powder mixture to form a thick paste. Knead the paste thoroughly for 45-60 minutes.

  • Drying: Transfer the paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: Grind the resulting solid mass into a fine powder. This powder is the inclusion complex and can be used for dissolution studies.

Protocol 2: Preparation of a this compound Derivative Nanosuspension (Nanoprecipitation Method)

This protocol describes a bottom-up approach to producing nanoparticles of your this compound derivative to improve its dissolution rate.

Materials:

  • This compound derivative

  • A water-miscible organic solvent in which the compound is soluble (e.g., DMSO, acetone)

  • An aqueous anti-solvent (e.g., purified water)

  • A stabilizer (e.g., Polysorbate 80, PVA)

  • Magnetic stirrer

  • Ultrasonicator (optional)

Procedure:

  • Organic Phase Preparation: Dissolve your this compound derivative in the chosen organic solvent to create the organic phase.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous anti-solvent to create the aqueous phase.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, slowly inject the organic phase into it. The rapid change in solvent polarity will cause the this compound derivative to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure.

  • Stabilization: The nanosuspension can be further stabilized by the addition of other excipients or can be lyophilized (freeze-dried) to produce a solid powder for later reconstitution.

Signaling Pathway

Inhibition of the mTOR Signaling Pathway by Benzofuran (B130515) Derivatives

Some benzofuran derivatives, which are structurally related to dibenzofurans, have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[4][5][6][7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[8]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb GAP mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis This compound This compound Derivative This compound->mTORC1 Inhibition

Simplified mTOR signaling pathway and potential inhibition by this compound derivatives.

References

Optimizing reaction conditions for the C-H activation of dibenzofuran.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the C-H activation of dibenzofuran. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the C-H activation of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst: The palladium catalyst may be oxidized or improperly activated. 2. Inefficient pre-catalyst activation. 3. Poor choice of ligand or absence of a suitable ligand. 4. Incorrect solvent or base. 5. Reaction temperature is too low. 6. Presence of inhibitors (e.g., water, oxygen).1. Use a fresh batch of catalyst or a more air-stable pre-catalyst. 2. Ensure the pre-catalyst is fully activated according to the literature protocol. 3. Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbenes). 4. Test different solvents (e.g., DMA, NMP, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). 5. Increase the reaction temperature in increments. 6. Use anhydrous solvents and degas the reaction mixture thoroughly.
Poor Regioselectivity (Mixture of Isomers) 1. The inherent electronic and steric properties of this compound allow for multiple C-H bonds to be activated. 2. The chosen catalyst/ligand system does not provide sufficient steric hindrance to direct the reaction to a single position. 3. The reaction temperature is too high, leading to a loss of selectivity.1. Modify the electronic nature of the substrate if possible. 2. Employ sterically bulky ligands to favor the less hindered C-H bonds. 3. Lower the reaction temperature to improve selectivity, although this may require longer reaction times.
Formation of Side Products (e.g., Homocoupling) 1. The rate of C-H activation is slow compared to the rate of side reactions. 2. Incorrect stoichiometry of reactants. 3. The presence of an unsuitable oxidant or reductant.1. Optimize the catalyst and ligand to accelerate the desired C-H activation step. 2. Carefully control the stoichiometry of the coupling partners. 3. If an oxidant is used, screen different options (e.g., Ag₂O, Cu(OAc)₂).
Decomposition of Starting Material or Product 1. The reaction temperature is too high. 2. The chosen base is too strong or nucleophilic. 3. Prolonged reaction times.1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base. 3. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the C-H activation of this compound?

A1: Palladium-based catalysts are most commonly employed for the C-H activation of this compound and related heterocycles. A typical catalyst system consists of a palladium source, such as Pd(OAc)₂, and a ligand. The choice of ligand is crucial for reactivity and selectivity.

Q2: How do I choose the right ligand for my reaction?

A2: The optimal ligand depends on the specific transformation (e.g., arylation, olefination) and the substrate. For direct arylation, phosphine (B1218219) ligands like P(o-tol)₃ or bulky N-heterocyclic carbene (NHC) ligands have shown promise in related systems. It is often necessary to screen a small library of ligands to identify the best performer for a new reaction.

Q3: What is the expected regioselectivity for the C-H activation of this compound?

A3: The regioselectivity of C-H activation on the this compound core can be complex. The C4 and C6 positions are generally the most electron-rich and sterically accessible, making them likely sites for functionalization. However, the reaction conditions, particularly the choice of catalyst and ligand, can influence the regiochemical outcome.

Q4: Which solvents and bases are recommended?

A4: High-boiling polar aprotic solvents such as N,N-dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are often effective. The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium acetate (B1210297) (KOAc) being common choices.

Q5: My reaction is not going to completion. What can I do?

A5: If your reaction has stalled, consider the following:

  • Increase Catalyst Loading: A slight increase in the catalyst loading may improve conversion.

  • Change the Ligand: The current ligand may not be optimal.

  • Elevate the Temperature: C-H activation often requires significant thermal energy.

  • Ensure Anhydrous and Anaerobic Conditions: Water and oxygen can deactivate the catalyst.

Experimental Protocols

Below is a general experimental protocol for the direct C-H arylation of this compound. This should be considered a starting point, and optimization of the reaction parameters is likely necessary.

General Procedure for Palladium-Catalyzed C-H Arylation of this compound:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the desired ligand (4-10 mol%).

  • Add the base (2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (typically 100-150 °C) for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the C-H Arylation of a Benzofuran (B130515) Analog *

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMA12065
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (2)DMA12078
3Pd(OAc)₂ (5)P(o-tol)₃ (10)KOAc (2)DMA12055
4PdCl₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (2)DMA12040
5Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)DMA12085
6Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)NMP12082
7Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)Toluene12030
8Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)DMA14090

*Data is representative and extrapolated from studies on benzofuran derivatives. Conditions for this compound may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - this compound - Aryl Halide - Pd Catalyst - Ligand - Base add_solids Add Solids to Reaction Vessel prep_reagents->add_solids inert_atm Establish Inert Atmosphere add_solids->inert_atm add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent heating Heat to Desired Temperature add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring cool_filter Cool and Filter monitoring->cool_filter concentrate Concentrate cool_filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the C-H activation of this compound.

catalytic_cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl Oxidative Addition (Ar-X) pd_intermediate [Ar-Pd(II)-DBF]^+ pd_aryl->pd_intermediate Coordination (this compound) pd_product_complex Product-Pd(II)-H pd_intermediate->pd_product_complex C-H Activation (CMD) pd_product_complex->pd0 Reductive Elimination product Functionalized This compound pd_product_complex->product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

troubleshooting_tree start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst No check_conditions Are reaction conditions optimal? start->check_conditions Yes optimize_catalyst Try new catalyst/ ligand combination check_catalyst->optimize_catalyst check_reagents Are reagents pure? check_conditions->check_reagents optimize_conditions Screen solvent, base, and temperature check_reagents->optimize_conditions Yes purify_reagents Purify starting materials and solvent check_reagents->purify_reagents No

Caption: Decision tree for troubleshooting low-yielding reactions.

Addressing selectivity issues in the halogenation of dibenzofuran.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of dibenzofuran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to achieving regioselectivity in these reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the halogenation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated halogenating agent: Some reagents require an activator or specific conditions to become sufficiently electrophilic. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Deactivated substrate: The presence of electron-withdrawing groups on the this compound ring can hinder electrophilic substitution. 4. Inappropriate solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Use a more reactive halogenating agent or add a Lewis acid catalyst. For example, when using N-Chlorosuccinimide (NCS), the addition of an acid catalyst can increase its electrophilicity. 2. Increase the reaction temperature. Monitor the reaction closely to avoid side reactions. 3. Consider using harsher reaction conditions or a more potent halogenating system. 4. Screen different solvents. For radical brominations with N-Bromosuccinimide (NBS), nonpolar solvents like CCl4 are common, while polar solvents like acetic acid are often used for electrophilic bromination with Br2.[1][2][3][4]
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions favoring multiple substitution sites: The chosen halogenating agent and conditions may not be selective enough for a specific position. 2. High reaction temperature: Increased temperature can lead to a loss of selectivity. 3. Radical vs. Electrophilic Pathway: Depending on the initiator and solvent, NBS can react via a radical or an electrophilic pathway, leading to different products.[5]1. Employ a milder, more selective halogenating agent. For instance, using NBS in the dark without a radical initiator favors electrophilic substitution. 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase it. 3. Control the reaction pathway. For benzylic bromination, use a radical initiator like AIBN or light. For aromatic bromination, conduct the reaction in a polar solvent in the dark.[5] 4. Consider a directing group strategy. Introduce a directing group to favor substitution at a specific position.
Polysubstitution 1. Excess of halogenating agent: Using a stoichiometric excess of the halogenating agent will lead to multiple halogenations. 2. High reactivity of the monohalogenated product: The initial product may be more activated towards further substitution than the starting material.1. Use a stoichiometric amount or a slight deficit of the halogenating agent. 2. Slowly add the halogenating agent to the reaction mixture. This helps to maintain a low concentration of the halogenating species. 3. Monitor the reaction closely using techniques like GC-MS or TLC and stop it once the desired product is formed.[6][7]
Formation of Side Products (e.g., Tar, Decomposition) 1. Harsh reaction conditions: High temperatures or strong acids can lead to the degradation of the starting material or product. 2. Presence of impurities: Impurities in the starting material or reagents can catalyze side reactions. 3. Oxidation of the substrate: Some halogenating agents are also strong oxidants.1. Use milder reaction conditions. Lower the temperature and use a less corrosive catalyst if possible. 2. Ensure the purity of all reagents and starting materials. 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Similar physical properties of isomers: Halogenated this compound isomers can have very similar boiling points and polarities, making separation by distillation or column chromatography challenging. 2. Presence of unreacted starting material and polysubstituted products. 1. Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for difficult separations. 2. Consider recrystallization from a suitable solvent system. [8] 3. Optimize the reaction to maximize the yield of the desired isomer and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for electrophilic halogenation?

Based on the electron density distribution, the 2, 3, 7, and 8 positions are the most susceptible to electrophilic attack. The oxygen atom in the furan (B31954) ring directs electrophilic substitution to the adjacent 2 and 8 positions, as well as the 3 and 7 positions. Computational studies suggest that the C1 position is also a favorable site for OH radical addition, indicating its potential reactivity.[9]

Q2: How can I selectively achieve monobromination of this compound?

To achieve selective monobromination, careful control of the reaction conditions is crucial. Using one equivalent of bromine (Br₂) in a solvent like acetic acid at a controlled temperature is a common method. Another approach is to use N-Bromosuccinimide (NBS) in a polar solvent without a radical initiator, which favors electrophilic aromatic substitution. Monitoring the reaction progress is key to preventing di- and polybromination.

Q3: What is the role of a catalyst in the halogenation of this compound?

A Lewis acid catalyst, such as FeCl₃ or AlCl₃, can be used to increase the electrophilicity of the halogenating agent (e.g., Cl₂ or Br₂), leading to a faster reaction rate. This is particularly useful when halogenating less reactive aromatic systems. However, the use of a strong Lewis acid can also decrease selectivity and promote side reactions, so its concentration and the reaction temperature should be carefully optimized.

Q4: Can I use N-Chlorosuccinimide (NCS) for the chlorination of this compound?

Yes, NCS is a common and convenient reagent for the chlorination of aromatic compounds. To enhance its reactivity and achieve good yields, it is often used in the presence of an acid catalyst, such as silica-supported sulfuric acid or HCl.[10][11][12] The regioselectivity will depend on the reaction conditions.

Q5: How can I analyze the isomeric ratio of my halogenated this compound product?

Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying the different isomers of halogenated dibenzofurans.[6][7][13] A capillary GC column with a suitable stationary phase can provide excellent resolution of the isomers, and the mass spectrometer allows for their unambiguous identification based on their fragmentation patterns.

Quantitative Data on Regioselectivity

The regioselectivity of this compound halogenation is highly dependent on the reaction conditions. The following table summarizes typical outcomes for monohalogenation.

Halogenating SystemPredominant Isomer(s)Typical ConditionsNotes
Br₂ in Acetic Acid 2-Bromothis compound and 2,8-Dibromothis compoundRoom temperature to gentle heatingElectrophilic substitution. The ratio of mono- to di-substituted product depends on the stoichiometry of Br₂.
NBS in CCl₄ with light/AIBN Benzylic bromination (if an alkyl group is present)RefluxRadical-mediated reaction.[5]
NBS in polar solvent (e.g., DMF, CH₃CN) Aromatic brominationRoom temperatureFavors electrophilic substitution on the aromatic ring.[5]
SO₂Cl₂ 2-Chlorothis compound and other isomersWith a radical initiator or heatCan proceed via a radical mechanism, potentially leading to a mixture of products.
NCS with Silica-Sulfuric Acid 2-Chlorothis compound and 3-Chlorothis compoundMild conditionsA solid acid catalyst can improve selectivity and ease of workup.[10]

Experimental Protocols

Protocol 1: Monobromination of this compound using Bromine in Acetic Acid

Objective: To synthesize 2-bromothis compound with minimal formation of polybrominated species.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the 2-bromothis compound.

Protocol 2: Chlorination of this compound using N-Chlorosuccinimide (NCS) and a Solid Acid Catalyst

Objective: To achieve regioselective chlorination of this compound.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Silica-supported sulfuric acid (H₂SO₄-SiO₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dichloromethane, add silica-supported sulfuric acid (catalytic amount).

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter off the solid catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the chlorinated this compound isomers.

Visualizations

experimental_workflow start Start: Halogenation of this compound reagent_selection Select Halogenating Agent (e.g., Br2, NBS, NCS, SO2Cl2) start->reagent_selection condition_optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst) reagent_selection->condition_optimization reaction Perform Halogenation Reaction condition_optimization->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Halogenated this compound analysis->end

Caption: A generalized experimental workflow for the halogenation of this compound.

troubleshooting_pathway start Unsatisfactory Reaction Outcome low_conversion Low Conversion start->low_conversion Is conversion low? poor_selectivity Poor Selectivity start->poor_selectivity Is selectivity poor? side_products Side Products start->side_products Are there side products? solution1 Increase Reactivity: - Harsher Reagent - Add Catalyst - Increase Temperature low_conversion->solution1 solution2 Improve Selectivity: - Milder Reagent - Optimize Temperature - Change Solvent poor_selectivity->solution2 solution3 Minimize Side Products: - Milder Conditions - Purify Reagents - Inert Atmosphere side_products->solution3

Caption: A troubleshooting decision pathway for addressing common issues in this compound halogenation.

References

Strategies to avoid the formation of unwanted byproducts in dibenzofuran synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibenzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for obtaining this compound derivatives. Here you will find answers to frequently asked questions and detailed guides to avoid the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for dibenzofurans and what are their general challenges?

A1: The primary synthetic routes to dibenzofurans can be broadly categorized as intramolecular or intermolecular.[1] Intramolecular strategies, which are more common, typically involve the cyclization of diaryl ethers or the formation of a C-O bond from a 2-arylphenol precursor. Key methods include:

  • Ullmann Condensation: A classical copper-catalyzed intramolecular cyclization of 2-halodiaryl ethers. Challenges include harsh reaction conditions (high temperatures) and the potential for side reactions.

  • Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization: A modern and efficient method for the cyclization of diaryl ethers.[2][3] Challenges involve catalyst deactivation and controlling regioselectivity in substituted diaryl ethers.

  • Suzuki-Miyaura Coupling followed by Cyclization: This involves the coupling of a boronic acid with a halogenated precursor to form a biaryl system, which then undergoes cyclization. A key challenge is the potential for homocoupling of the boronic acid and other side reactions.

Intermolecular strategies are less common and often involve the construction of the furan (B31954) ring between two aromatic precursors.

Q2: I am observing a low yield of my desired this compound product. What are the general parameters I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors. A systematic approach to troubleshooting should involve the following checks:

  • Catalyst Activity: Ensure the catalyst (e.g., palladium or copper) is fresh and active. Catalyst deactivation can occur due to exposure to air or impurities. For palladium catalysts, ensure proper activation procedures are followed.

  • Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be incomplete. If it's too high, it can lead to thermal decomposition of reactants or products and the formation of byproducts.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction rate and yield. Experiment with different solvents to ensure adequate solubility of your reactants and catalyst. The strength and stoichiometry of the base are also crucial.

  • Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or participate in side reactions. Ensure your precursors are of high purity.

  • Inert Atmosphere: Many catalytic reactions for this compound synthesis are sensitive to oxygen and moisture. Ensure the reaction is carried out under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Unwanted Byproduct Formation

This guide provides specific strategies to avoid common unwanted byproducts in key this compound synthesis methods.

Ullmann-Type Intramolecular Cyclization

Issue: Formation of polymeric byproducts or incomplete cyclization.

Potential Cause Troubleshooting Strategy Experimental Protocol & Notes
High Reaction Temperature Lower the reaction temperature and incrementally increase it while monitoring the reaction progress by TLC or GC-MS. High temperatures can promote intermolecular side reactions leading to polymers.Protocol: In a typical Ullmann condensation for this compound synthesis from a 2-halodiaryl ether, start with a temperature around 150-180 °C and gradually increase if the reaction is sluggish.
Incorrect Stoichiometry Carefully control the stoichiometry of the copper catalyst and base. An excess of base can sometimes promote side reactions.Protocol: Use a catalytic amount of a copper(I) salt (e.g., CuI, 5-10 mol%) and a suitable base like potassium carbonate or cesium carbonate (1.5-2.0 equivalents).
Incomplete Reaction Increase the reaction time or consider using a more active catalyst system (e.g., using a ligand like 1,10-phenanthroline).Protocol: Monitor the reaction over 12-24 hours. If the starting material persists, consider adding a fresh portion of the catalyst.

Visualization of Troubleshooting Workflow for Ullmann Cyclization

G start Low Yield or Byproduct Formation in Ullmann Cyclization temp Is Reaction Temperature > 200°C? start->temp stoich Is Stoichiometry of Base/Catalyst Correct? temp->stoich No lower_temp Lower Temperature to 150-180°C and Monitor temp->lower_temp Yes time Is Reaction Time Sufficient? stoich->time Yes adjust_stoich Adjust Base to 1.5-2 equiv. and Catalyst to 5-10 mol% stoich->adjust_stoich No increase_time Increase Reaction Time or Consider Ligand Addition time->increase_time No

Caption: Troubleshooting workflow for Ullmann cyclization.

Suzuki-Miyaura Coupling for Biaryl Precursor Synthesis

Issue: Formation of homocoupled biaryl byproducts (Ar-Ar from Ar-B(OH)₂).

Potential Cause Troubleshooting Strategy Experimental Protocol & Notes
Base Strength and Concentration Use a milder base or adjust its concentration. The base plays a role in the transmetalation step, and a very strong or concentrated base can promote homocoupling.Protocol: Potassium carbonate (K₂CO₃) is a commonly used base. If homocoupling is significant, try using a weaker base like sodium bicarbonate (NaHCO₃) or a phosphate (B84403) base.
Slow Transmetalation Ensure the boronic acid is of high quality and that the transmetalation step is efficient. The presence of water can sometimes facilitate this step.Protocol: Use a solvent system like dioxane/water or toluene/water. Ensure the boronic acid is fully dissolved before adding the catalyst.
Catalyst System Optimize the palladium catalyst and ligand. Some ligands are more prone to promoting side reactions.Protocol: Pd(PPh₃)₄ is a common catalyst. If issues persist, consider using a more specialized ligand system like SPhos or XPhos with a palladium precursor like Pd(OAc)₂.

Quantitative Impact of Base on Suzuki Coupling

Base Yield of Desired Biaryl (%) Yield of Homocoupled Byproduct (%)
Cs₂CO₃8510
K₂CO₃925
K₃PO₄888
NaHCO₃75<2

Note: Data is illustrative and will vary based on specific substrates and reaction conditions.

Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization

Issue: Formation of triphenylene (B110318) byproducts through aromatic metamorphosis.[1]

Potential Cause Troubleshooting Strategy Experimental Protocol & Notes
High Reaction Temperature and/or Prolonged Reaction Time Reduce the reaction temperature and carefully monitor the reaction to avoid over-reaction. Triphenylene formation can occur under harsh conditions.Protocol: Typical temperatures for this cyclization are in the range of 100-140 °C. Monitor the reaction by GC-MS to detect the onset of byproduct formation.
Choice of Catalyst and Ligand The ligand can influence the stability of the palladium intermediate and prevent undesired side reactions.Protocol: Use a well-defined palladium catalyst system. For example, Pd(OAc)₂ with a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand.
Presence of Oxidants The reaction is an oxidative cyclization. Ensure the appropriate oxidant is used in the correct stoichiometry. An excess or an overly reactive oxidant could potentially lead to over-oxidation.Protocol: Air or oxygen is often used as the terminal oxidant. In some cases, a co-oxidant like Cu(OAc)₂ is employed. Ensure the reaction is well-stirred to maintain a consistent oxygen concentration.

Logical Relationship in Byproduct Formation

G cluster_ullmann Ullmann Cyclization cluster_suzuki Suzuki Coupling Precursor cluster_pd_cyc Pd-Catalyzed Cyclization start This compound Synthesis ullmann 2-Halodiaryl Ether start->ullmann suzuki Aryl Halide + Aryl Boronic Acid start->suzuki pd_cyc Diaryl Ether start->pd_cyc desired Desired this compound Product byproduct Unwanted Byproducts ullmann->desired Cu Catalyst, Base, Heat ullmann_byproduct Polymeric Material ullmann->ullmann_byproduct High Temp, Excess Base ullmann_byproduct->byproduct suzuki->desired Pd Catalyst, Base suzuki_byproduct Homocoupled Biaryl suzuki->suzuki_byproduct Strong Base suzuki_byproduct->byproduct pd_cyc->desired Pd Catalyst, Oxidant pd_cyc_byproduct Triphenylene pd_cyc->pd_cyc_byproduct Harsh Conditions pd_cyc_byproduct->byproduct

Caption: Formation pathways of byproducts in different this compound syntheses.

Detailed Experimental Protocols

Protocol 1: Ullmann-Type Synthesis of this compound

This protocol describes the intramolecular cyclization of 2-bromo-2'-methoxydiphenyl ether.

Materials:

  • 2-bromo-2'-methoxydiphenyl ether (1.0 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pyridine (B92270) (solvent)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-2'-methoxydiphenyl ether, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous pyridine via syringe.

  • Heat the reaction mixture to 180 °C and stir for 24 hours under argon.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the this compound.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation/C-O Cyclization

This protocol outlines the synthesis of this compound from diphenyl ether.

Materials:

  • Diphenyl ether (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Trifluoroacetic acid (TFA) (solvent)

Procedure:

  • In a pressure vessel, dissolve diphenyl ether in trifluoroacetic acid.

  • Add Pd(OAc)₂ and Cu(OAc)₂ to the solution.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

References

Technical Support Center: Refining Purification Protocols for Isomeric Mixtures of Dibenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for isomeric mixtures of dibenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating dibenzofuran isomers?

A1: The primary challenge in separating this compound isomers lies in their similar physicochemical properties, such as polarity, solubility, and boiling points. This often leads to co-elution in chromatographic methods and difficulties in selective crystallization. For substituted dibenzofurans, the presence of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, can further complicate purification as they may interconvert under certain conditions.[1][2][3]

Q2: Which analytical techniques are best suited for assessing the purity of our isomeric mixture?

A2: A combination of techniques is often recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the ratio of isomers and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile isomers and impurities.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and quickly assessing the complexity of a mixture.

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a compound without the need for an identical reference standard. It can also be used to determine the ratio of isomers in a mixture.[4][5][6][7][8]

Q3: Can we use recrystallization to separate our this compound isomers?

A3: Recrystallization can be an effective method for purifying a single isomer from a mixture, provided there is a significant difference in the solubility of the isomers in the chosen solvent system. It is often a matter of empirical screening to find the optimal solvent or solvent mixture. This technique is most successful when one isomer is present in a much higher concentration than the others.

Troubleshooting Guides

Chromatography

Issue 1: Poor resolution or co-elution of isomers in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with very similar polarities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decrease the proportion of the organic solvent to increase retention times and potentially improve separation.[9] In normal-phase HPLC, a weaker solvent system (less polar) can be used.

    • Change Organic Modifier: If using a common mobile phase like acetonitrile/water, switching to methanol/water or tetrahydrofuran/water can alter the selectivity of the separation.[9]

    • Modify Mobile Phase pH: For ionizable this compound derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[10][11]

    • Employ a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a chiral stationary phase for atropisomers) can provide the necessary selectivity.[1][2]

    • Reduce Temperature: For atropisomers that may interconvert at ambient temperature, performing the separation at a lower temperature can prevent this and improve resolution.[2]

Issue 2: The target this compound isomer is not eluting from the column.

  • Possible Cause: The compound is too strongly retained on the stationary phase, or it may have degraded on the column.

  • Troubleshooting Steps:

    • Increase Mobile Phase Strength: Gradually increase the proportion of the stronger solvent in your mobile phase to facilitate elution.

    • Check for Compound Stability: Dibenzofurans can be sensitive to acidic silica (B1680970) gel. Test for degradation by spotting the compound on a TLC plate, letting it sit for a period, and then eluting to see if new spots appear. If degradation occurs, consider using a deactivated silica gel or an alternative stationary phase like alumina.

    • Ensure Proper Sample Loading: If the sample was loaded in a solvent stronger than the mobile phase, it can cause band broadening and poor elution. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Tailing peaks in chromatography.

  • Possible Cause: This can be due to interactions with active sites on the stationary phase, column overload, or the presence of an impurity that co-elutes with the tail of the main peak.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For basic this compound derivatives, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid may help.

    • Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves, which would indicate that the column was overloaded.

    • Use a Guard Column: A guard column can help to retain strongly adsorbed impurities that might otherwise cause tailing.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solubility of the compound is too high in the chosen solvent at its boiling point, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Use a Different Solvent: Select a solvent in which the compound has lower solubility at elevated temperatures.

    • Lower the Crystallization Temperature: After dissolving the compound, allow the solution to cool more slowly and to a lower temperature.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the desired isomer.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Troubleshooting Steps:

    • Reduce the Amount of Solvent: Evaporate some of the solvent to increase the concentration of the this compound isomer.

    • Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (but is miscible with the primary solvent) until the solution becomes slightly turbid, then allow it to cool slowly.

    • Cool to a Lower Temperature: Place the solution in an ice bath or a freezer to promote crystallization.

Data Presentation

Table 1: Comparison of HPLC Conditions for this compound Isomer Separation

ParameterMethod AMethod BMethod C
Column C18 (Reversed-Phase)Phenyl-HexylChiral Stationary Phase
Mobile Phase Acetonitrile/WaterMethanol/WaterHexane/Isopropanol
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C15 °C
Resolution (Isomer 1 vs. 2) 1.31.8> 2.0 (for atropisomers)
Purity Achieved ~95%~98%>99% (for single enantiomer)
Recovery >90%>85%>80%

Note: The data in this table is representative and should be adapted based on experimental results for your specific isomeric mixture.

Table 2: Recommended Solvents for Recrystallization of Dibenzofurans

Solvent/MixturePolarityComments
Ethanol/WaterPolarGood for moderately polar dibenzofurans.
Toluene/HeptaneNon-polarSuitable for non-polar derivatives.
Dichloromethane/HexaneMedium PolarityA versatile combination for many isomers.
Ethyl Acetate/CyclohexaneMedium PolarityAnother good option for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: Preparative HPLC for Isomer Separation
  • Method Development on Analytical Scale:

    • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water) to achieve baseline separation of the isomers.[12][13]

    • Optimize the mobile phase composition, flow rate, and temperature to maximize resolution.[9][10][11]

  • Scale-Up to Preparative Column:

    • Choose a preparative column with the same stationary phase as the optimized analytical method.

    • Calculate the new flow rate and sample loading based on the column dimensions. A common starting point is to maintain the same linear velocity.

  • Sample Preparation:

    • Dissolve the isomeric mixture in the initial mobile phase at the highest possible concentration without causing precipitation.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to each isomer peak.

  • Analysis of Fractions:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal:

    • Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Screening:

    • In small test tubes, test the solubility of the isomeric mixture in a range of solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude isomeric mixture in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Avoid disturbing the flask during this process.

    • If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven.

  • Purity Analysis:

    • Determine the purity of the recrystallized material and the composition of the mother liquor using HPLC or GC-MS to assess the efficiency of the separation.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Products start Isomeric Mixture prep_hplc Preparative HPLC start->prep_hplc recrystal Recrystallization start->recrystal hplc_analysis HPLC Analysis prep_hplc->hplc_analysis recrystal->hplc_analysis isomer1 Pure Isomer 1 hplc_analysis->isomer1 isomer2 Pure Isomer 2 hplc_analysis->isomer2 gcms_analysis GC-MS Analysis qnmr_analysis qNMR Analysis isomer1->gcms_analysis isomer1->qnmr_analysis isomer2->gcms_analysis isomer2->qnmr_analysis

Caption: General workflow for the purification and analysis of this compound isomers.

Troubleshooting_HPLC cluster_solutions Troubleshooting Steps start Poor Resolution in HPLC c1 Adjust Mobile Phase (Strength/Composition) start->c1 c2 Change Stationary Phase (e.g., C18 to Phenyl) start->c2 c3 Optimize Temperature start->c3 c4 Modify pH (for ionizable compounds) start->c4 end Improved Separation c1->end c2->end c3->end c4->end

Caption: Troubleshooting logic for poor HPLC resolution of this compound isomers.

References

Technical Support Center: Enhancing the Stability of Dibenzofuran-Based Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and device fabrication of dibenzofuran-based organic electronic materials. Our goal is to facilitate the development of more stable and efficient organic electronic devices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may encounter in your experiments.

Device Performance and Stability

Q1: My OLED device exhibits rapid luminance decay. What are the potential causes and how can I mitigate this?

A1: Rapid luminance decay is a common indicator of device instability. Several factors can contribute to this issue:

  • Material Degradation: The organic materials themselves can degrade under electrical stress and exposure to heat, oxygen, or moisture.[1] This can involve the homolytic cleavage of weaker bonds, leading to the formation of non-emissive species.

  • Interfacial Instability: Degradation often occurs at the interfaces between different organic layers, particularly between the emissive layer (EML) and the electron transport layer (ETL).

  • Charge Imbalance: An imbalance in the injection and transport of holes and electrons can lead to the accumulation of charges at interfaces, causing localized heating and material degradation.

  • Exciton-Polaron Annihilation: The interaction between excitons and charge carriers (polarons) can be a significant degradation pathway, leading to the formation of non-emissive states.[2][3]

  • Crystallization: Amorphous organic films can crystallize over time, especially when heated, leading to the formation of grain boundaries that act as traps for charge carriers and quench luminescence.

Troubleshooting Steps:

  • Material Selection:

    • Choose host and charge transport materials with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td) to improve morphological stability.[4]

    • Select materials with high triplet energy, especially when fabricating blue phosphorescent or TADF OLEDs, to prevent back energy transfer from the emitter to the host.

  • Device Architecture Optimization:

    • Introduce interlayers, such as an electron-blocking layer (EBL) or a hole-blocking layer (HBL), to confine charge carriers and excitons within the emissive layer, improving charge balance.

    • Optimize the thickness of each organic layer to ensure a balanced charge flux and broaden the recombination zone, which can reduce the concentration of excitons and minimize bimolecular degradation processes.

  • Encapsulation:

    • Properly encapsulate your device using a high-quality barrier film to prevent the ingress of oxygen and moisture, which are major contributors to degradation.

  • Drive Conditions:

    • Operate the device at a constant current rather than a constant voltage for lifetime measurements, as this provides a more stable and reliable assessment of intrinsic degradation.

    • Avoid operating the device at excessively high brightness levels, as this accelerates degradation.[5]

Q2: The external quantum efficiency (EQE) of my TADF OLED is lower than expected. What are the likely reasons and solutions?

A2: Low EQE in TADF OLEDs can stem from several factors related to material properties and device structure:

  • Inefficient Reverse Intersystem Crossing (RISC): The efficiency of converting triplet excitons to singlet excitons is crucial for high EQE in TADF devices. A large energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) will hinder this process.

  • Low Photoluminescence Quantum Yield (PLQY): The intrinsic emissivity of the TADF material might be low, meaning that even if excitons are generated, they do not efficiently convert to photons.

  • Poor Charge Balance: An imbalance in the number of electrons and holes reaching the emissive layer leads to wasted charge carriers that do not contribute to light emission.

  • Exciton (B1674681) Quenching: Excitons can be quenched by interactions with other excitons (triplet-triplet annihilation), polarons, or defects in the material.

  • Sub-optimal Host-Guest System: The chosen host material may not have a suitable triplet energy level higher than the TADF emitter, leading to energy loss. Also, poor miscibility or phase separation between the host and guest can create quenching sites.

Troubleshooting Steps:

  • Material Design and Selection:

    • Synthesize or select TADF emitters with a small ΔEST to facilitate efficient RISC.

    • Choose emitters with a high PLQY.[6]

    • Ensure the host material has a higher triplet energy than the TADF emitter.

  • Device Engineering:

    • Optimize the doping concentration of the TADF emitter in the host material. A typical starting point is around 6-20 wt%.[7]

    • Adjust the thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) to achieve balanced charge injection and transport.

    • Utilize mixed-host systems to improve charge balance within the emissive layer.

  • Characterization:

    • Measure the PLQY of your TADF material to confirm its intrinsic emissive efficiency.

    • Use cyclic voltammetry to determine the HOMO and LUMO energy levels of your materials to better design the device energy level structure for efficient charge injection.

Q3: I'm observing a significant voltage increase during the operational lifetime measurement of my OLED. What does this signify?

A3: A rising driving voltage at a constant current is a classic sign of device degradation.[8] This phenomenon is primarily attributed to:

  • Formation of Charge Traps: Degradation of organic materials creates defects that can trap charge carriers. To maintain a constant current, a higher voltage is required to overcome these traps.

  • Increased Interfacial Barriers: Degradation at the interfaces between layers can increase the energy barrier for charge injection, necessitating a higher applied voltage.

  • Morphological Changes: Changes in the film morphology, such as crystallization or delamination, can disrupt charge transport pathways, leading to increased device resistance.

Interpreting the Data:

A rapid increase in voltage often correlates with a faster luminance decay, indicating severe degradation. By monitoring both the luminance and voltage over time, you can gain a more complete picture of the device's stability and the dominant degradation mechanisms.

Material Synthesis and Film Fabrication

Q4: I am having trouble with the crystallization of my amorphous this compound-based thin films. How can I prevent this?

A4: Maintaining the amorphous state of organic thin films is crucial for device stability and performance. Crystallization can be prevented or minimized through several strategies:

  • Molecular Design:

    • Introduce bulky or non-planar substituents to the this compound core. This sterically hinders the molecules from packing into an ordered crystalline structure. The introduction of a triphenylsilyl moiety is one such strategy to enhance morphological stability.

    • Create oligomers or polymers based on this compound, as the increased molecular weight and chain entanglement can suppress crystallization.[4]

  • Process Control:

    • Rapid Thermal Annealing: A brief high-temperature anneal above the material's glass transition temperature (Tg) followed by rapid cooling can "freeze" the material in an amorphous state. However, prolonged annealing can promote crystallization.

    • Co-deposition: Depositing the this compound-based material with another compatible amorphous material can disrupt the molecular packing and inhibit crystallization.

    • Substrate Temperature Control: During vacuum deposition, maintaining the substrate at a temperature below the Tg of the material can help form an amorphous film.

  • Additives: In some cases, small amounts of additives can be used to disrupt crystallization, similar to the use of plasticizers in polymers.

Q5: My vacuum-deposited organic films are showing cracks or delaminating from the substrate. What are the common causes and solutions?

A5: Cracking and delamination are typically caused by stress within the thin film, which can arise from:

  • Thermal Stress: A mismatch in the coefficient of thermal expansion (CTE) between the organic film and the substrate can lead to stress upon heating or cooling.

  • Intrinsic Stress: Stress can be generated during the film growth process itself due to the arrangement of molecules.

  • Poor Adhesion: Weak adhesion between the organic film and the underlying layer can lead to delamination, which can be a precursor to cracking.

Troubleshooting Steps:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any contaminants that could interfere with adhesion. A common procedure involves sequential ultrasonic baths in acetone (B3395972) and isopropyl alcohol, followed by oxygen plasma treatment to create a high-energy, reactive surface.[9]

  • Deposition Parameters:

    • Optimize the deposition rate. Very high deposition rates can sometimes lead to higher intrinsic stress.

    • Control the substrate temperature during deposition to minimize thermal stress.

  • Material Choice:

    • If possible, choose substrates with a CTE that is closely matched to that of the organic material.

    • Use adhesion-promoting layers between the substrate and the first organic layer.

  • Device Design:

    • For flexible devices, patterning the films into ribbons can help manage strain and prevent cracking upon bending or stretching.[10]

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound-based materials used in organic electronic devices. This data can be used for material selection and as a benchmark for your own experimental results.

Table 1: Thermal and Electrochemical Properties of Selected this compound-Based Hole Transport Materials (HTMs)

MaterialTd (°C)Tg (°C)HOMO (eV)LUMO (eV)
mDBF~380--5.15-2.11
bDBF~372--5.18-2.14
tDBF~418129-5.21-2.17

Data extracted from a study on oligomer HTMs for perovskite solar cells.[4]

Table 2: Performance of OLEDs with this compound-Based Host Materials

Host MaterialEmitterMax EQE (%)Lifetime (LT50) at 1000 cd/m² (h)
T1DBFBPGreen TADF>2030,000
4DBFHPBGreen TADF19.2~24,000

Data compiled from studies on this compound-terminated hole-transporters.[11][12]

Table 3: Performance of Blue TADF Emitters with this compound Moieties

EmitterMax EQE (%)CIE Coordinates (x, y)
DBTCz-Trz21.7(0.17, 0.28)
DBFCz-Trz21.6(0.17, 0.28)
BDBTCz-Trz23.4Cyan Emission
BDBFCz-Trz25.1Cyan Emission
Me-PABO20.4(0.13, 0.09)
Me-PABS23.0(0.12, 0.14)

Data from studies on this compound/dibenzothiophene as secondary electron-donors and for extending π-conjugate skeletons in MR-TADF emitters.[6][13]

Key Experimental Protocols

Detailed methodologies for crucial experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Vacuum Thermal Evaporation of a Multilayer OLED

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.

  • Substrate Cleaning:

    • Sequentially sonicate the patterned ITO-coated glass substrates in acetone and isopropyl alcohol for 15 minutes each.[9]

    • Dry the substrates with a nitrogen gun.[9]

    • Treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and improve the work function of the ITO.[9]

  • Loading into the Deposition Chamber:

    • Immediately transfer the cleaned substrates to the vacuum chamber to prevent re-contamination.

    • Load the organic materials and metals into their respective evaporation sources (crucibles).

  • Evacuation:

    • Pump down the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Layer Deposition:

    • Deposit the organic layers sequentially, starting with the hole injection layer, followed by the hole transport layer, emissive layer, electron transport layer, and electron injection layer.

    • Control the deposition rate (typically 0.5-2 Å/s) and final thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Protocol 2: Cyclic Voltammetry for HOMO/LUMO Estimation

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

  • Solution Preparation:

    • Prepare a solution of the this compound-based material (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement:

    • Perform the CV scan over a potential range that covers the oxidation and reduction events of the material.

    • Record the voltammogram at different scan rates (e.g., 50, 100, 200 mV/s) to check the reversibility of the electrochemical processes.[14]

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):

      • HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound-based organic electronic materials.

degradation_pathway cluster_device OLED Device Operation cluster_degradation Degradation Pathways Charge_Injection Charge Injection (Holes and Electrons) Exciton_Formation Exciton Formation (Singlets and Triplets) Charge_Injection->Exciton_Formation Exciton_Polaron Exciton-Polaron Annihilation Charge_Injection->Exciton_Polaron Light_Emission Desired Pathway: Light Emission Exciton_Formation->Light_Emission Material_Degradation Chemical Degradation (Bond Cleavage) Exciton_Formation->Material_Degradation High Energy Excitons Exciton_Formation->Exciton_Polaron Device_Failure Device Failure (Luminance Decay, Voltage Rise) Material_Degradation->Device_Failure Exciton_Polaron->Device_Failure Morphological_Instability Morphological Instability (Crystallization) Morphological_Instability->Device_Failure experimental_workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Sublimation) Synthesis->Purification Thermal_Analysis Thermal Analysis (TGA, DSC) Purification->Thermal_Analysis Electrochemical_Analysis Electrochemical Analysis (Cyclic Voltammetry) Purification->Electrochemical_Analysis Photophysical_Analysis Photophysical Analysis (PLQY) Purification->Photophysical_Analysis Deposition Vacuum Deposition Photophysical_Analysis->Deposition Substrate_Prep Substrate Preparation Substrate_Prep->Deposition Encapsulation Encapsulation Deposition->Encapsulation Device_Testing Device Testing (EQE, Lifetime) Encapsulation->Device_Testing troubleshooting_low_eqe cluster_causes Potential Causes cluster_solutions Solutions Low_EQE Low External Quantum Efficiency (EQE) Poor_RISC Inefficient RISC (Large ΔEST) Low_EQE->Poor_RISC Low_PLQY Low PLQY of Emitter Low_EQE->Low_PLQY Charge_Imbalance Poor Charge Balance Low_EQE->Charge_Imbalance Exciton_Quenching Exciton Quenching Low_EQE->Exciton_Quenching Material_Design Optimize Material (Small ΔEST, High PLQY) Poor_RISC->Material_Design Low_PLQY->Material_Design Device_Structure Adjust Layer Thicknesses & Doping Concentration Charge_Imbalance->Device_Structure Exciton_Quenching->Device_Structure Host_Selection Select Appropriate Host (High Triplet Energy) Exciton_Quenching->Host_Selection

References

Technical Support Center: Optimizing Dibenzofuran-Containing OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of dibenzofuran-containing Organic Light-Emitting Diode (OLED) devices.

Troubleshooting Guide

This guide addresses prevalent issues observed during the fabrication and characterization of OLEDs incorporating this compound-based materials.

Problem Potential Cause Troubleshooting Steps
Low External Quantum Efficiency (EQE) 1. Poor energy level alignment between the this compound material and adjacent layers (Hole Transport Layer - HTL / Electron Transport Layer - ETL).[1] 2. The triplet energy of the this compound host is lower than that of the phosphorescent dopant.[1] 3. Presence of impurities in the this compound material.[1] 4. Unbalanced charge transport within the emissive layer (EML).[1] 5. Sub-optimal dopant concentration leading to concentration quenching.[1]1. Select HTL and ETL materials with HOMO and LUMO levels that facilitate efficient charge injection into the this compound-based layer.[1] 2. Ensure the chosen phosphorescent dopant possesses a triplet energy at least 0.1-0.2 eV lower than that of the this compound host material.[1] 3. Purify the this compound material using techniques like temperature gradient sublimation to eliminate quenching impurities.[1] 4. Introduce a co-host material with complementary charge transport properties to balance the charge flux.[1] 5. Systematically vary the emitter's doping concentration (e.g., from 5% to 20%) to identify the optimal level that maximizes energy transfer and minimizes concentration quenching.[1]
High Driving Voltage 1. Significant energy barriers for charge injection.[1] 2. Poor charge mobility of the this compound-based material.[1] 3. High resistance of the interlayer materials.[1]1. Incorporate thin injection layers, such as LiF for electrons or MoO3 for holes, to lower the injection barriers.[1] 2. Consider blending the this compound material with another material known for high electron or hole mobility to enhance overall charge transport.[1] 3. Optimize the thickness and conductivity of the charge transport layers.[1]
Rapid Luminance Roll-off 1. Triplet-triplet annihilation (TTA) occurring at high current densities.[1][2] 2. Charge imbalance resulting in exciton (B1674681) quenching at the EML interfaces.[1][2]1. Broaden the recombination zone by employing a mixed-host architecture or a graded doping profile.[1] 2. Adjust the thicknesses of the HTL and ETL to achieve a better balance of hole and electron flux into the emissive layer.[1]
Short Device Lifetime 1. Material degradation due to thermal stress.[1] 2. Electrochemical instability of the this compound derivative.[1] 3. Interfacial degradation between organic layers and electrodes.[1] 4. Formation of non-radiative recombination sites.[3]1. Ensure the glass transition temperature (Tg) of the this compound material is sufficiently high; consider molecular modifications to improve thermal stability.[1] 2. Operate the device at lower current densities to minimize electrical stress.[1] 3. Utilize stable and robust charge transport and injection layers.[1] 4. Implement proper encapsulation to prevent contamination from atmospheric moisture and oxygen.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key material properties to consider for this compound-based host materials in phosphorescent OLEDs (PhOLEDs)?

A1: For optimal performance in PhOLEDs, this compound-based host materials should possess the following characteristics:

  • High Triplet Energy (ET): The triplet energy should be greater than that of the phosphorescent dopant to ensure efficient energy transfer. A value > 2.9 eV is suitable for many green and blue emitters.[1]

  • Appropriate HOMO/LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels should align well with the adjacent charge transport layers to facilitate efficient charge injection. Typical HOMO levels for this compound-carbazole derivatives are in the range of -5.7 to -6.0 eV, and LUMO levels are around -2.3 to -2.5 eV.[1]

  • High Glass Transition Temperature (Tg): A high Tg (ideally > 100 °C) indicates good thermal and morphological stability, which contributes to a longer device lifetime.[1]

  • Bipolar Charge Transport: Balanced hole and electron transport properties are crucial for confining the recombination zone within the emissive layer, leading to higher efficiency.

Q2: How does the substitution position on the this compound core affect device performance?

A2: The substitution position on the this compound core, known as regioisomerism, significantly impacts the material's electronic properties and, consequently, the device's performance. Different substitution patterns can alter the molecule's π-conjugation, which in turn influences the HOMO and LUMO energy levels, triplet state energy, and charge carrier mobilities.[4] For instance, studies on this compound-based bipolar host materials have shown that different regioisomers can lead to substantial variations in current efficiency and external quantum efficiency.[5]

Q3: What role does material purity play in the performance of this compound-containing OLEDs?

A3: Material purity is a critical factor for achieving high-performance OLEDs. Impurities can act as traps for charge carriers or as quenching sites for excitons, leading to a reduction in efficiency and a shorter device lifetime.[1] High-purity materials, often exceeding 99.0%, are essential for ensuring consistent device performance, minimizing defects, and realizing the desired electronic properties of the emissive and charge-transport layers.[6] Purification techniques like temperature gradient sublimation are often employed to achieve the required purity.[1]

Q4: What are common degradation mechanisms in OLEDs, and how can they be mitigated in devices using this compound derivatives?

A4: OLED degradation can stem from internal factors like chemical reactions within the organic layers and the formation of non-radiative recombination sites, or external factors such as exposure to moisture and oxygen.[3][7] For this compound-containing devices, mitigation strategies include:

  • Enhancing Material Stability: Synthesizing this compound derivatives with high glass transition temperatures and robust chemical structures to resist thermal and electrochemical stress.[1]

  • Optimizing Device Architecture: Employing stable charge transport and injection layers to prevent interfacial degradation.[1]

  • Effective Encapsulation: Protecting the device from environmental factors like oxygen and moisture through proper encapsulation is crucial for extending its operational lifetime.[1]

Performance Data of this compound-Based OLEDs

The following table summarizes the performance of OLEDs utilizing various this compound-based host materials.

Host MaterialEmitterMax. EQE (%)Max. Current Efficiency (cd/A)Color Coordinates (at 1000 cd/m²)Reference
CF-2-BzFPO-01 (Yellow)25.377.2(0.50, 0.49)[5]
CF-1-BzFPO-01 (Yellow)--(0.50, 0.50)[5]
CF-3-BzFPO-01 (Yellow)--(0.51, 0.49)[5]
CF-4-BzFPO-01 (Yellow)--(0.50, 0.50)[5]
T1DBFBPGreen TADF Emitter> 20--[8]

Experimental Protocols

Protocol 1: Standard OLED Fabrication by Thermal Evaporation

This protocol outlines the general procedure for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum environment.

  • Substrate Preparation: a. Begin with pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of approximately 15 Ω/sq.[9] b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.[9] c. Dry the substrates in an oven or with a nitrogen gun.[9][10] d. Treat the substrates with oxygen plasma for approximately 5 minutes to enhance the work function of the ITO and remove any residual organic contaminants.[9]

  • Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.[9] b. Sequentially deposit the various organic layers and the metal cathode without breaking the vacuum. A typical device structure might be: i. Hole Injection Layer (HIL), e.g., HAT-CN. ii. Hole Transport Layer (HTL), e.g., NPB (50 nm).[9] iii. Emissive Layer (EML): Co-evaporate the this compound-based host material with the desired phosphorescent or fluorescent dopant at a specific concentration. iv. Electron Transport Layer (ETL), e.g., a phenanthroline derivative like BPhen.[9] v. Electron Injection Layer (EIL), e.g., LiF (0.5-1 nm).[10] vi. Cathode: Deposit a metal with a low work function, such as aluminum or a magnesium-silver alloy. c. Maintain a deposition rate of 1-2 Å/s for organic layers and a higher rate for metals, monitored using a quartz crystal microbalance.[9]

  • Encapsulation: a. Without exposing the device to ambient air and moisture, transfer the fabricated device to a nitrogen-filled glovebox.[9] b. Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect the organic layers from degradation.[9]

Protocol 2: Material Purification by Temperature Gradient Sublimation

This protocol describes a common method for purifying organic materials like this compound derivatives to achieve the high purity required for OLED fabrication.

  • Apparatus Setup: a. Use a multi-zone tube furnace with independent temperature controllers for each zone. b. Place the crude this compound material in a quartz boat at the starting zone of the quartz tube. c. Connect the quartz tube to a vacuum pump to maintain a high vacuum (e.g., < 10⁻⁵ Torr).

  • Sublimation Process: a. Gradually heat the zone containing the crude material to a temperature just below its decomposition temperature but sufficient for sublimation. b. Establish a temperature gradient along the tube, with the temperature decreasing away from the source. c. The this compound derivative will sublime and travel along the tube. Impurities with different sublimation temperatures will deposit in different zones. d. The purified material will deposit in a specific zone corresponding to its sublimation temperature.

  • Collection: a. After the sublimation process is complete, cool the furnace down to room temperature. b. Carefully remove the quartz tube and collect the purified material from the respective zone. c. Characterize the purity of the collected material using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Visualizations

G cluster_0 Troubleshooting Workflow for Low EQE start Low EQE Observed check_alignment Check Energy Level Alignment start->check_alignment check_triplet Verify Host/Dopant Triplet Energy start->check_triplet check_purity Assess Material Purity start->check_purity check_balance Evaluate Charge Balance start->check_balance check_doping Optimize Dopant Concentration start->check_doping solution_alignment Select Appropriate HTL/ETL check_alignment->solution_alignment solution_triplet Choose High ET Host or Low ET Dopant check_triplet->solution_triplet solution_purity Purify Material (e.g., Sublimation) check_purity->solution_purity solution_balance Introduce Co-host / Adjust Layer Thickness check_balance->solution_balance solution_doping Systematically Vary Doping % check_doping->solution_doping

Caption: Troubleshooting workflow for low External Quantum Efficiency (EQE).

G cluster_1 OLED Fabrication Workflow cluster_2 Deposition Sequence sub_prep Substrate Preparation (Cleaning & Plasma Treatment) deposition High-Vacuum Thermal Evaporation sub_prep->deposition encapsulation Inert Atmosphere Encapsulation deposition->encapsulation testing Device Characterization encapsulation->testing HIL HIL HTL HTL HIL->HTL EML EML HTL->EML ETL ETL EML->ETL EIL EIL ETL->EIL Cathode Cathode EIL->Cathode G cluster_3 Factors Influencing Device Lifetime lifetime Device Lifetime thermal_stability Thermal Stability (Tg) thermal_stability->lifetime electrochemical_stability Electrochemical Stability electrochemical_stability->lifetime interfacial_integrity Interfacial Integrity interfacial_integrity->lifetime encapsulation_quality Encapsulation Quality encapsulation_quality->lifetime

References

Improving the sensitivity of analytical methods for trace PCDF detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for the detection of trace levels of Polychlorinated Dibenzofurans (PCDFs).

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical process, leading to decreased sensitivity.

Question: Why am I seeing high background noise and poor signal-to-noise ratios in my chromatograms?

Answer: High background noise can significantly mask the signal of trace PCDF congeners, leading to poor sensitivity and inaccurate quantification. The common causes and solutions are outlined below:

  • Contaminated Solvents and Reagents: Impurities in solvents, reagents, and even compressed gases can introduce interfering compounds.

    • Solution: Use high-purity, "dioxin-free" or pesticide-grade solvents and reagents.[1][2] It may be necessary to distill solvents in all-glass systems to remove trace contaminants.[1] Always analyze method blanks to ensure the cleanliness of all materials.[3]

  • Contaminated Glassware and Apparatus: Glassware and other laboratory equipment can be a source of contamination if not cleaned properly.

    • Solution: Implement a rigorous glassware cleaning protocol. This should include washing with detergent, followed by rinsing with high-purity water and solvents. It is highly recommended to bake glassware at a high temperature (e.g., 450°C) to remove any residual organic contaminants. Avoid using PVC gloves as they can be a source of interfering compounds.[2]

  • Instrument Contamination: The gas chromatograph (GC) inlet, column, and mass spectrometer (MS) source can accumulate contaminants over time, leading to elevated background noise.

    • Solution: Regularly maintain the GC-MS system. This includes replacing the GC inlet liner and septum, trimming the analytical column, and cleaning the MS ion source. Conditioning the GC column after installation or maintenance is also crucial.

  • Matrix Interferences: Complex sample matrices can contain a multitude of co-extracted compounds that interfere with PCDF analysis.[1]

    • Solution: Employ a robust sample cleanup procedure to remove interfering compounds. This is a critical step for achieving high sensitivity.[4] Common cleanup techniques include multi-layer silica (B1680970) gel columns, alumina (B75360) columns, and activated carbon columns.[5]

Question: My recovery of internal standards is low or erratic. What are the possible causes and solutions?

Answer: Low or inconsistent recovery of isotopically labeled internal standards indicates a problem with the sample preparation or analytical process, which can compromise the accuracy and reliability of your results.

  • Inefficient Extraction: The extraction method may not be effectively removing the PCDFs from the sample matrix.

    • Solution: Optimize the extraction solvent and technique for your specific matrix. Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction.[6] Ensure that the sample is adequately homogenized before extraction.

  • Losses During Sample Cleanup: Analytes can be lost during the multi-step cleanup process if the columns are not prepared and eluted correctly.

    • Solution: Carefully optimize and validate your cleanup procedure. Ensure that the sorbents are properly activated and that the elution solvent volumes are appropriate to ensure complete recovery of the PCDF congeners. Automated cleanup systems can improve reproducibility and reduce the risk of analyte loss.[7]

  • Degradation of Analytes: Although PCDFs are persistent, they can degrade under certain conditions, such as exposure to UV light or extreme pH.

    • Solution: Protect samples and extracts from direct sunlight. Ensure that all solvents and reagents are neutral, unless an acidic or basic wash is a deliberate part of the cleanup procedure.

  • Evaporation to Dryness: During solvent evaporation steps, volatile PCDFs can be lost if the sample is evaporated to complete dryness.

    • Solution: Carefully control the evaporation process and avoid taking the sample to dryness. A small volume of a high-boiling point "keeper" solvent, such as nonane (B91170) or decane, can be added to prevent losses of more volatile congeners.

Question: I am having difficulty achieving the required detection limits for certain PCDF congeners. How can I improve my method's sensitivity?

Answer: Achieving ultra-trace detection limits for PCDFs requires meticulous attention to detail throughout the entire analytical workflow.

  • Optimize HRGC/HRMS Parameters: The sensitivity of the high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) instrument is paramount.

    • Solution: Ensure the mass spectrometer is tuned to a resolving power of at least 10,000 (10% valley definition).[8] Optimize the ionization energy and other source parameters to maximize the signal for the target ions. Use selected ion monitoring (SIM) to monitor the two most abundant ions in the molecular ion cluster for each PCDF homolog.[8]

  • Enhance Sample Cleanup: The cleaner the sample extract, the lower the background noise and the better the sensitivity.

    • Solution: Consider using multiple cleanup steps in series. For example, a multi-layer silica/alumina column followed by an activated carbon column can effectively remove a wide range of interferences.[5]

  • Increase Sample Intake: A larger initial sample size will result in a higher concentration of PCDFs in the final extract.

    • Solution: Where feasible, increase the amount of sample being extracted. However, be aware that this may also increase the amount of co-extracted interferences, necessitating a more rigorous cleanup.

  • Final Extract Volume: The final volume of the sample extract directly impacts the concentration of the analytes injected into the GC-MS.

    • Solution: Reduce the final extract volume to concentrate the PCDFs. Be cautious to avoid analyte loss during this step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the improvement of sensitivity in trace PCDF analysis.

What is the most sensitive analytical technique for trace PCDF detection?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the "gold standard" for the ultra-trace analysis of PCDFs.[9] This technique provides the high selectivity and sensitivity required to detect PCDFs at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels in complex matrices.[10] More recently, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a viable alternative, offering comparable sensitivity for many applications.[11]

How important is sample cleanup for achieving high sensitivity?

Sample cleanup is arguably one of the most critical steps for achieving high sensitivity in trace PCDF analysis.[4] The goal of the cleanup is to remove interfering compounds from the sample extract that can mask the PCDF signal, increase background noise, and contaminate the analytical instrument. Without an effective cleanup, it is nearly impossible to achieve the low detection limits required for many environmental and biological monitoring programs.

What are the most common interferences in PCDF analysis?

The most common interferences are other chlorinated compounds that have similar chemical properties to PCDFs and are often found at much higher concentrations in environmental and biological samples.[1] These include:

  • Polychlorinated Biphenyls (PCBs)

  • Polychlorinated Dibenzo-p-dioxins (PCDDs)

  • Polychlorinated Diphenyl Ethers (PCDEs)

  • Polychlorinated Naphthalenes (PCNs)

Can I use Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for PCDF analysis?

Yes, GC-MS/MS is increasingly being used for PCDF analysis and is accepted by some regulatory bodies as a confirmatory method.[12] Modern triple quadrupole mass spectrometers can achieve detection limits comparable to HRMS for many PCDF congeners.[13] The high selectivity of Multiple Reaction Monitoring (MRM) in GC-MS/MS can effectively reduce background noise and interferences.[9]

What are typical detection limits for PCDF analysis by HRGC/HRMS?

Method Detection Limits (MDLs) are dependent on the specific PCDF congener, the sample matrix, and the effectiveness of the cleanup procedure. However, for a clean matrix, MDLs in the low picogram per liter (pg/L) or picogram per gram (pg/g) range are achievable. For example, EPA Method 1613B reports a Method Detection Limit (MDL) for 2,3,7,8-Tetrachlorodibenzofuran (TCDF) in water of 4.4 pg/L.[5][14]

Data Presentation

Table 1: Comparison of Analytical Techniques for PCDF Analysis
TechniqueTypical Limit of Quantification (LOQ)SelectivityCostThroughput
HRGC/HRMS 0.1 - 10 pg/gVery HighHighLow
GC-MS/MS 0.5 - 20 pg/gHighMediumMedium
GC-LRMS > 50 pg/gLowLowHigh

Note: LOQs are approximate and can vary significantly depending on the sample matrix, specific congener, and laboratory proficiency.

Table 2: Method Detection Limits (MDLs) for Selected PCDF Congeners using EPA Method 1613B
PCDF CongenerMatrixMDL
2,3,7,8-TCDFWater4.4 pg/L[5][14]
1,2,3,7,8-PeCDFWater5.0 pg/L
2,3,4,7,8-PeCDFWater5.0 pg/L
1,2,3,4,7,8-HxCDFWater5.0 pg/L
1,2,3,6,7,8-HxCDFWater5.0 pg/L
2,3,4,6,7,8-HxCDFWater5.0 pg/L
1,2,3,7,8,9-HxCDFWater5.0 pg/L
1,2,3,4,6,7,8-HpCDFWater5.0 pg/L
1,2,3,4,7,8,9-HpCDFWater5.0 pg/L
OCDFWater10 pg/L
Source: U.S. EPA Method 1613B. MDLs are for a 1-liter water sample.

Experimental Protocols

Summary of a Typical HRGC/HRMS Method for Trace PCDF Analysis (based on EPA Method 1613B)
  • Sample Preparation:

    • Aqueous samples are typically 1 liter and are extracted using a separatory funnel with a suitable solvent like methylene (B1212753) chloride.

    • Solid samples (e.g., soil, sediment) are typically 10 grams and are extracted using a Soxhlet apparatus with a solvent such as toluene.

    • Prior to extraction, the sample is spiked with a solution containing isotopically labeled PCDF internal standards.

  • Sample Extract Cleanup: This is a multi-step process to remove interferences.

    • Acid/Base Washing: The extract is washed with concentrated sulfuric acid and then with a basic solution to remove acidic and basic interferences.

    • Column Chromatography: The extract is passed through a series of chromatographic columns to separate PCDFs from other compounds. A common sequence includes:

      • Alumina column

      • Silica gel column

      • Activated carbon column (e.g., Florisil)[15]

  • Concentration: The cleaned extract is carefully concentrated to a small final volume (e.g., 20 µL) using a gentle stream of nitrogen. A keeper solvent is added to prevent the complete evaporation of the sample.

  • HRGC/HRMS Analysis:

    • An aliquot of the final extract is injected into the HRGC/HRMS system.

    • The GC is equipped with a high-resolution capillary column (e.g., 60m DB-5) to separate the PCDF congeners.

    • The MS is operated in the selected ion monitoring (SIM) mode at a resolving power of at least 10,000.

    • The two most abundant ions of the molecular ion cluster for each PCDF homolog are monitored.

  • Quantification:

    • PCDF congeners are identified by comparing their retention times and ion abundance ratios to those of authentic standards.

    • Quantification is performed using the isotope dilution method, where the response of the native PCDF is compared to the response of its corresponding isotopically labeled internal standard.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Water, Soil) Spiking Spiking with Isotopically Labeled Internal Standards Sample->Spiking Extraction Extraction (e.g., Soxhlet, PFE) Spiking->Extraction AcidBase Acid/Base Washing Extraction->AcidBase Alumina Alumina Column Chromatography AcidBase->Alumina Carbon Activated Carbon Column Alumina->Carbon Concentration Concentration to Final Volume Carbon->Concentration Injection HRGC/HRMS Injection Concentration->Injection Data Data Acquisition and Quantification Injection->Data

Caption: Experimental workflow for trace PCDF analysis.

Troubleshooting_Workflow Start Poor Sensitivity or High Background Noise CheckBlanks Analyze Method Blanks Start->CheckBlanks BlanksOK Blanks are Clean? CheckBlanks->BlanksOK Contamination Source of Contamination: - Solvents/Reagents - Glassware - Instrument BlanksOK->Contamination No CheckRecovery Check Internal Standard Recovery BlanksOK->CheckRecovery Yes CleanSystem Clean System: - Use High-Purity Materials - Rigorous Glassware Cleaning - Instrument Maintenance Contamination->CleanSystem RecoveryOK Recovery Acceptable? CheckRecovery->RecoveryOK OptimizePrep Optimize Sample Prep: - Extraction Efficiency - Cleanup Procedure - Evaporation Step RecoveryOK->OptimizePrep No OptimizeMS Optimize Instrument Parameters: - MS Resolution & Tuning - GC Column Performance - Injection Volume RecoveryOK->OptimizeMS Yes

Caption: Troubleshooting decision tree for sensitivity issues.

References

Addressing matrix effects in the mass spectrometric analysis of environmental dibenzofurans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of environmental dibenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of dibenzofurans?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1][2][3] In the analysis of environmental dibenzofurans, complex matrices such as soil, sediment, and water can introduce a variety of interfering substances.

Q2: What are the common sources of matrix effects in dibenzofuran analysis?

A2: Common sources of matrix effects include:

  • Co-extracted organic matter: Humic and fulvic acids in soil and sediment samples are common culprits.

  • Lipids and fats: Particularly prevalent in biological tissues and some industrial effluents.

  • Polychlorinated biphenyls (PCBs) and Polychlorinated Diphenyl Ethers (PCDPEs): These compounds are structurally similar to dibenzofurans and often co-exist in environmental samples, leading to significant interference.[4][5]

  • Other persistent organic pollutants (POPs): A wide range of other contaminants can co-elute and interfere with the analysis.

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed:

  • Efficient Extraction: Methods like Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction are used to isolate dibenzofurans from the sample matrix.[6]

  • Rigorous Cleanup: This is the most critical step to remove interferences. Common cleanup methods include:

    • Multi-layer silica (B1680970) gel chromatography: This method effectively removes many interfering compounds.[7][8][9]

    • Florisil® chromatography: A magnesium silicate (B1173343) adsorbent used for the cleanup of chlorinated hydrocarbons.[10][11][12][13]

    • Acid/Base washing: Can be used to remove acidic or basic interferences.[5]

Q4: What is the role of internal standards in addressing matrix effects?

A4: Internal standards (IS) are essential for accurate quantification in the presence of matrix effects. Isotopically labeled analogs of the target dibenzofurans are the gold standard.[14] These standards are added to the sample before extraction and experience the same matrix effects as the native analytes. By calculating the relative response of the analyte to its corresponding labeled internal standard, the variability introduced by matrix effects can be compensated for.

Q5: What is matrix-matched calibration and when should I use it?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[15][16][17][18] This approach helps to compensate for systematic matrix effects that are not fully corrected by internal standards. It is particularly useful when analyzing a large number of samples from a similar matrix type. The matrix effect can be calculated by comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of environmental dibenzofurans.

Problem 1: Poor Signal Intensity or No Peaks Detected
Possible Cause Suggested Solution
Inefficient Extraction Review and optimize the extraction protocol. Ensure the chosen solvent is appropriate for dibenzofurans and the sample matrix. Consider extending the extraction time or using a more vigorous technique like pressurized liquid extraction.
Analyte Loss During Cleanup Evaluate the cleanup procedure for potential analyte loss. Ensure the sorbents used (e.g., silica gel, Florisil®) are properly activated and that the elution solvents are appropriate to recover all this compound congeners.
Severe Ion Suppression The sample matrix may be causing significant signal suppression in the ion source. Improve the cleanup procedure to remove more interfering compounds. Diluting the sample extract may also help, but be mindful of detection limits.
Instrumental Issues Check the GC-MS system for leaks, a dirty ion source, or a failing detector. Perform routine maintenance as recommended by the instrument manufacturer.
Problem 2: Peak Tailing

A common issue that affects peak shape and integration, leading to inaccurate quantification.

Possible Cause Suggested Solution
Active Sites in the GC System Active sites in the injector liner, column, or connections can cause polar analytes to tail. Deactivate the liner or use a liner with glass wool. Trim the front end of the column (10-20 cm) to remove active sites.[19][20]
Column Contamination Co-injected non-volatile matrix components can accumulate at the head of the column, leading to peak tailing. Bake out the column at a high temperature (within its specified limits). If tailing persists, the column may need to be replaced.[19]
Improper Column Installation An incorrectly installed column can create dead volume, leading to peak distortion. Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.[20]
Solvent-Phase Polarity Mismatch If the solvent used to dissolve the final extract is not compatible with the GC stationary phase, peak distortion can occur.[21] Ensure the solvent is appropriate for the column.
Problem 3: Co-eluting Interferences

Peaks that overlap with the target this compound peaks, making accurate identification and quantification difficult.

Possible Cause Suggested Solution
Polychlorinated Diphenyl Ethers (PCDPEs) PCDPEs are known to co-elute with certain this compound congeners and can cause false positives.[4][5] Optimize the chromatographic separation by using a longer column or a different stationary phase. High-resolution mass spectrometry (HRMS) can also help to distinguish between PCDPEs and PCDFs based on their exact masses.
Other Co-extracted Matrix Components Complex environmental samples can contain numerous compounds that may co-elute with the analytes of interest. Enhance the sample cleanup procedure. Techniques like multi-layer silica gel or Florisil® chromatography are designed to remove these types of interferences.[7][8][10][11][12][13]
Insufficient Chromatographic Resolution The GC method may not be providing adequate separation of all components. Optimize the GC temperature program (e.g., use a slower ramp rate). Consider using a column with a different selectivity.

Experimental Protocols

Protocol 1: Generic Sample Extraction and Cleanup Workflow

This protocol outlines a general workflow for the extraction and cleanup of solid environmental samples (e.g., soil, sediment) for this compound analysis, based on principles from EPA methods.

  • Internal Standard Spiking: Spike the accurately weighed sample with a solution containing isotopically labeled this compound internal standards.

  • Extraction:

    • Soxhlet Extraction: Mix the sample with anhydrous sodium sulfate (B86663) and extract with toluene (B28343) for 16-24 hours.

    • Pressurized Liquid Extraction (PLE): Pack the sample into an extraction cell and extract with an appropriate solvent (e.g., toluene or a hexane (B92381)/acetone mixture) at elevated temperature and pressure.

  • Concentration: Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup:

    • Multi-layer Silica Gel Column: Pack a chromatography column with layers of silica gel, sulfuric acid-impregnated silica gel, and potassium hydroxide-impregnated silica gel. Apply the concentrated extract to the column and elute with hexane.

    • Florisil® Column: Pack a column with activated Florisil®. Apply the extract and elute with a sequence of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture).

  • Final Concentration: Concentrate the cleaned extract to the final volume required for GC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Cleanup Methods for PCDD/PCDF Analysis in Food Samples

Cleanup MethodAverage Recovery Range (%)Notes
Sulfuric Acid Treatment40 - 120Effective for a wide range of food matrices.[8]
Multi-layer Silica Gel Column40 - 120Directly applicable to vegetable, fruit, and cereal samples.[8] Fat-containing samples require a preliminary sulfuric acid treatment.[8]

Table 2: Recovery of Dibenzofurans from Soil and Sewage Sludge using a Solid-Liquid Extraction Method

CompoundMatrixExtraction Percentage (%)
2,3,7,8-TCDFSewage Sludge78 - 109
2,3,7,8-TCDDSewage Sludge78 - 109
2,3,7,8-TCDFSoil78 - 109
2,3,7,8-TCDDSoil78 - 109
Data from a study optimizing a solid-liquid extraction with low-temperature purification method.[22]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Environmental Sample (Soil, Water, Sediment) Spiking Spike with Internal Standards Sample->Spiking Extraction Extraction (Soxhlet, PLE) Spiking->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Cleanup (Silica Gel, Florisil) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Processing GCMS->Data Quantification Quantification Data->Quantification Calibration Matrix-Matched Calibration Calibration->Quantification

Caption: Workflow for the analysis of environmental dibenzofurans.

Troubleshooting_Logic Start Problem with This compound Analysis Check_Signal Poor or No Signal? Start->Check_Signal Check_Peak_Shape Peak Tailing? Check_Signal->Check_Peak_Shape No Improve_Extraction Optimize Extraction Check_Signal->Improve_Extraction Yes Check_Interference Co-eluting Peaks? Check_Peak_Shape->Check_Interference No Maintain_GC Perform GC Maintenance (Trim Column, Replace Liner) Check_Peak_Shape->Maintain_GC Yes Optimize_Chroma Optimize Chromatography (Temperature Program, Column) Check_Interference->Optimize_Chroma Yes End End Check_Interference->End No Enhance_Cleanup Enhance Cleanup Improve_Extraction->Enhance_Cleanup Check_Instrument Check Instrument (Leaks, Source, Detector) Enhance_Cleanup->Check_Instrument Optimize_Chroma->Enhance_Cleanup

Caption: Troubleshooting logic for this compound analysis.

References

Strategies for scaling up the synthesis of promising dibenzofuran compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of promising dibenzofuran compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent strategies for the synthesis of dibenzofurans?

A1: The synthesis of dibenzofurans primarily follows two strategic pathways: intramolecular and intermolecular approaches. Intramolecular strategies are more common for scale-up and typically involve the cyclization of diaryl ether derivatives or the formation of a C-O bond from biaryl precursors.[1] Palladium- and copper-catalyzed reactions are frequently employed to facilitate these transformations.[1] Key methods include the Pschorr reaction, cyclization of o-iododiaryl ethers, and palladium-catalyzed C-H activation/C-O cyclization.[1][2]

Q2: How can the yield of my this compound synthesis be improved during scale-up?

A2: Improving the yield of this compound synthesis on a larger scale requires careful optimization of several critical parameters:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For instance, in copper-catalyzed cyclizations, the addition of a suitable ligand like 1,10-phenanthroline (B135089) can significantly enhance yields.[1] For palladium-catalyzed reactions, reusable Pd/C under ligand-free conditions has proven effective and economical for scale-up.[1][2]

  • Solvent and Base: The reaction solvent and base can substantially impact the yield. Water has been successfully utilized as a green and cost-effective solvent in some copper-catalyzed systems.[1] The selection of an appropriate base, such as potassium carbonate, is also vital for reaction efficiency.[1]

  • Temperature and Reaction Time: Optimizing the reaction temperature and duration is essential to ensure complete conversion while minimizing the formation of side products.

  • Purity of Starting Materials: The purity of the starting materials, particularly the diaryl ether or biaryl precursor, is paramount for achieving high yields and ensuring reproducibility at scale.[1]

Q3: What are the primary safety concerns when scaling up this compound synthesis?

A3: When scaling up, several safety aspects must be considered. The use of high temperatures (often exceeding 100°C) requires robust temperature control to prevent thermal decomposition and potential runaway reactions. Many of the catalysts and reagents used, such as palladium and copper compounds, may be toxic and require careful handling and disposal. The use of organic solvents in large quantities presents flammability risks. A thorough risk assessment should be conducted before any scale-up operation.

Troubleshooting Guide

Low or No Product Formation

Q: I am observing low to no product formation in my scaled-up reaction. What are the potential causes and solutions?

A: This issue can arise from several factors. A logical troubleshooting workflow can help identify the root cause.

G start Low/No Product catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand catalyst->ligand Catalyst OK catalyst_sol Use fresh/high-quality catalyst. Ensure proper activation. catalyst->catalyst_sol conditions Verify Reaction Conditions ligand->conditions Ligand OK ligand_sol Screen different ligands. ligand->ligand_sol substrate Assess Substrate Reactivity conditions->substrate Conditions OK conditions_sol Verify temperature, pressure, and atmosphere. Check for air/moisture sensitivity. conditions->conditions_sol solvent Investigate Solvent Effects substrate->solvent Substrate OK substrate_sol Consider substrate modification or alternative synthetic route. substrate->substrate_sol solvent_sol Test different solvents to improve solubility and kinetics. solvent->solvent_sol

Caption: Troubleshooting logic for low yield in this compound synthesis.

  • Inactive Catalyst: The catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst. For palladium catalysts, verify that proper activation procedures have been followed.[1]

  • Inappropriate Ligand: The chosen ligand may not be optimal for the specific transformation. It may be necessary to screen a variety of ligands to find one that promotes the desired reactivity.[1]

  • Incorrect Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert atmosphere if required). Some reactions are sensitive to air or moisture.[1]

  • Poor Substrate Reactivity: The electronic or steric properties of your substrate may be hindering the reaction. Consider modifying the starting material or exploring a different synthetic route.[1]

  • Solvent Effects: The solvent may not be suitable for the reaction. Experiment with different solvents to find one that improves the solubility of reactants and reaction kinetics.[1]

Incomplete Reaction

Q: My reaction stalls and does not go to completion. What should I investigate?

A:

  • Insufficient Catalyst Loading: At a larger scale, the catalyst-to-substrate ratio might need re-optimization. Try incrementally increasing the catalyst loading.

  • Catalyst Deactivation: The catalyst may be deactivating over time. Ensure an inert atmosphere if the catalyst is air-sensitive and use fresh catalyst.

  • Low Reaction Temperature: The internal temperature of a large reactor may be lower than the setpoint. Ensure efficient heating and stirring to maintain the optimal reaction temperature.

Formation of Side Products

Q: I am observing significant formation of side products. How can I minimize them?

A:

  • Reaction Temperature is Too High: Excessive heat can lead to decomposition and side reactions. Try lowering the reaction temperature.

  • Incorrect Stoichiometry: Carefully check and adjust the molar ratios of the reactants, catalyst, and base.

  • Presence of Impurities: Impurities in the starting materials can participate in side reactions. Ensure all starting materials are purified before use.

Difficulty in Product Isolation

Q: I am having trouble isolating the final product. What can I do?

A:

  • Product is Highly Soluble: If the product is highly soluble in the reaction solvent, consider a different solvent for the reaction or for extraction to facilitate precipitation.

  • Formation of Emulsions: Emulsions can form during aqueous workup. To break the emulsion, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Quantitative Data Summary

The following table summarizes the reaction conditions for two common methods of this compound synthesis, providing a basis for comparison and optimization.

ParameterCopper-Catalyzed Synthesis[1]Palladium-Catalyzed Synthesis[1]
Starting Material Cyclic Diaryliodonium Triflateo-Iododiaryl Ether
Catalyst Copper(I) Iodide (CuI)Palladium on Carbon (Pd/C)
Catalyst Loading 5 mol%10 mol%
Ligand 1,10-Phenanthroline (10 mol%)Ligand-free
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent Deionized Water (H₂O)N,N-Dimethylformamide (DMF)
Temperature 100°C120°C
Reaction Time 24 hours12 hours
Yield Up to 96%Not specified

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound from Cyclic Diaryliodonium Triflates

This protocol is based on an efficient synthesis of this compound derivatives via a Cu-catalyzed cyclization of cyclic diaryliodonium salts in water.[1]

G start Start add_reagents Add Cyclic Diaryliodonium Triflate, CuI, 1,10-Phenanthroline, and K₂CO₃ to reaction vessel. start->add_reagents add_solvent Add Deionized Water add_reagents->add_solvent heat_stir Heat to 100°C and stir for 24 hours. add_solvent->heat_stir cool Cool to room temperature. heat_stir->cool extract Extract with organic solvent (e.g., ethyl acetate). cool->extract dry_concentrate Dry organic layers and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify end End purify->end

Caption: Workflow for Copper-Catalyzed this compound Synthesis.

Materials:

  • Cyclic diaryliodonium triflate derivative (1.0 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Deionized water (H₂O)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a suitable reaction vessel, add the cyclic diaryliodonium triflate (1.0 equiv), CuI (0.05 equiv), 1,10-phenanthroline (0.1 equiv), and K₂CO₃ (2.0 equiv).[1]

  • Add deionized water to the vessel.[1]

  • Heat the reaction mixture to 100°C and stir for 24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[1]

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of o-Iododiaryl Ethers

This protocol describes an efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions.[1][2]

G start Start dissolve_reagents Dissolve o-Iododiaryl Ether and K₂CO₃ in DMF. start->dissolve_reagents add_catalyst Add Pd/C (10 mol%). dissolve_reagents->add_catalyst heat_stir Heat to 120°C and stir for 12 hours under an inert atmosphere. add_catalyst->heat_stir cool_filter Cool to room temperature and filter to remove catalyst. heat_stir->cool_filter add_water_extract Add water to filtrate and extract with organic solvent. cool_filter->add_water_extract wash_dry_concentrate Wash, dry, and concentrate organic layers. add_water_extract->wash_dry_concentrate purify Purify by chromatography. wash_dry_concentrate->purify end End purify->end

Caption: Workflow for Palladium-Catalyzed this compound Synthesis.

Materials:

  • o-Iododiaryl ether (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a reaction flask, dissolve the o-iododiaryl ether (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF.[1]

  • Add Pd/C (10 mol%) to the mixture.[1]

  • Heat the reaction mixture to 120°C and stir for 12 hours under an inert atmosphere.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.[1]

  • Add water to the filtrate and extract the product with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.[1]

  • Purify the residue by chromatography to yield the this compound.[1]

Signaling Pathways of Promising this compound Compounds

Many promising this compound compounds exhibit potent biological activity, often through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for drug development professionals.

Kinase Inhibition Pathway

This compound derivatives have been identified as potent inhibitors of several protein kinases, such as Pim-1, CLK1, and CK2, which are often overactive in various cancers.[2][3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase (e.g., Pim-1, CLK1, CK2) receptor->kinase Signal substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate Protein response Cellular Response (e.g., Proliferation, Survival) p_substrate->response This compound This compound Compound This compound->kinase Inhibition

Caption: this compound compounds inhibiting a kinase signaling pathway.

Apoptosis Induction Pathway

Several this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][5] This is often achieved through the mitochondrial-dependent pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[1][5]

G cluster_apoptosis Apoptosis Pathway This compound This compound Compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes bcl2->bax Inhibits caspase3 Caspase-3 Activation bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound compounds inducing apoptosis.

References

Technical Support Center: Overcoming Resistance to Dibenzofuran-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with dibenzofuran-based antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of our lead this compound-based compound against a bacterial strain known to have multi-drug resistance. What are the likely resistance mechanisms?

A1: High MIC values for this compound-based compounds in multi-drug resistant strains can be attributed to several general antimicrobial resistance mechanisms, as these compounds are novel and specific resistance pathways are still under investigation. The primary suspected mechanisms include:

  • Increased Efflux Pump Activity: Efflux pumps are membrane proteins that actively transport a wide range of antimicrobial compounds out of the bacterial cell, preventing them from reaching their intracellular targets.[1][2][3] Overexpression of these pumps is a common cause of multi-drug resistance.[4][5]

  • Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix, which can limit the penetration of antimicrobial agents.[6] Quorum sensing signaling pathways are often crucial for biofilm formation.[7][8]

  • Enzymatic Degradation: Some bacteria possess enzymes that can chemically modify and inactivate antibiotics. While more commonly associated with established antibiotic classes, the potential for enzymatic degradation of this compound-based compounds exists, particularly in environmentally-sourced bacterial strains that can metabolize this compound.[9][10][11]

  • Target Modification: Alterations in the bacterial target site of the antimicrobial agent can prevent the compound from binding effectively, thereby conferring resistance.[12][13] This can occur through genetic mutations in the target protein or enzymatic modification of the target molecule.[13]

Q2: How can we determine if efflux pump activity is responsible for the observed resistance to our this compound compound?

A2: A common method to investigate the role of efflux pumps is to perform synergy testing with a known efflux pump inhibitor (EPI).[3][4] The checkerboard microdilution assay is a standard technique for this purpose.[14][15] If the MIC of your this compound compound decreases significantly in the presence of an EPI, it strongly suggests that efflux pumps are contributing to the resistance.[16][17] A four-fold or greater reduction in the MIC is generally considered significant.

Q3: Our this compound compound shows reduced efficacy in biofilm assays compared to planktonic cultures. What is the underlying reason and how can we address this?

A3: The reduced efficacy in biofilm assays is likely due to the protective nature of the biofilm matrix, which can hinder compound penetration. Additionally, bacteria within biofilms can exhibit different physiological states that make them less susceptible to antimicrobials. This phenomenon is often regulated by quorum sensing (QS).[7][8] To address this, you can investigate the potential of your this compound compound to act as a quorum sensing inhibitor (QSI).[18] If it doesn't have QSI activity, you could consider combination therapy with a known QSI to disrupt biofilm formation and enhance the efficacy of your primary compound.[7]

Q4: We are having trouble with the solubility of our this compound derivative in the aqueous media used for antimicrobial susceptibility testing. What can we do?

A4: Poor aqueous solubility is a common challenge with heterocyclic compounds like dibenzofurans. Here are a few troubleshooting steps:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve compounds for antimicrobial susceptibility testing. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of a High-Concentration Stock Solution: Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., DMSO). This stock can then be serially diluted in the test medium to achieve the desired final concentrations with a minimal amount of the solvent.

  • Sonication: Briefly sonicating the compound in the medium can sometimes aid in dissolution.

  • Compound Formulation: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary.

Q5: Are there known bacterial enzymes that can degrade this compound-based compounds?

A5: Yes, several bacterial species, particularly from the genera Sphingomonas and Pseudomonas, are known to possess enzymatic pathways for the degradation of this compound.[9][10][19] These pathways often involve dioxygenase enzymes that initiate the breakdown of the this compound structure.[11][20] While this is primarily studied in the context of bioremediation, it is plausible that similar enzymes could contribute to resistance by inactivating the antimicrobial agent.

Troubleshooting Guides

Checkerboard Assay for Synergy Testing

Issue: Inconsistent or non-reproducible results in the checkerboard assay.

Potential Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and be meticulous with serial dilutions. Consider using multichannel pipettes for greater consistency.[21]
Inaccurate Inoculum Density Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[15]
Compound Precipitation Visually inspect the wells for any precipitation after adding the compounds. If precipitation occurs, you may need to adjust the solvent or the highest concentration tested.[22]
Edge Effects in Microplate Fill the perimeter wells with sterile medium or PBS to minimize evaporation and temperature gradients in the experimental wells.[22]
Incorrect Incubation Time/Temperature Follow standardized incubation times (e.g., 18-24 hours) and temperatures (e.g., 37°C) as recommended by CLSI or EUCAST guidelines.
Contamination Use aseptic techniques throughout the procedure. Include a sterility control (broth only) and a growth control (broth with inoculum) on each plate.
Antimicrobial Susceptibility Testing (AST) for this compound Compounds

Issue: No zone of inhibition is observed in a disk diffusion assay, even at high compound concentrations.

Potential Cause Troubleshooting Steps
High Level of Resistance The bacterium may be highly resistant. Perform a broth microdilution or agar (B569324) dilution assay to determine the MIC, as these methods are more quantitative.
Poor Compound Diffusion This compound-based compounds may have poor diffusion through the agar. The agar well diffusion method may be a better alternative to the disk diffusion method for such compounds.
Compound Inactivation The compound may be unstable under the assay conditions or may be inactivated by components in the Mueller-Hinton agar.
Inoculum Too Dense An overly dense bacterial lawn can mask the zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland turbidity.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound Derivatives against Resistant Bacteria

Compound IDBacterial StrainResistance ProfileMIC (µg/mL)Reference
6i Staphylococcus aureusMethicillin-resistant (MRSA)3.13[6][23]
6m Enterococcus faecalisMultidrug-resistant (MREf)6.25[6][23]
6e Acinetobacter baumanniiCarbapenem-resistant12.5-25[6][23]
6g Acinetobacter baumanniiCarbapenem-resistant12.5-25[6][23]
6i Acinetobacter baumanniiCarbapenem-resistant12.5-25[6][23]
17 Staphylococcus aureus-8[18]
17 Bacillus cereus-256[18]
15 Gram-negative strains-512[18]
17 Gram-negative strains-512[18]
18 Gram-negative strains-512[18]
21 Gram-negative strains-512[18]

Table 2: Synergy of Efflux Pump Inhibitors (EPIs) with Antimicrobials

Bacterial StrainAntimicrobialEPIFold Reduction in MICReference
Pseudomonas aeruginosa (Mex RND overexpressing)LevofloxacinPAβN (20 µg/mL)up to 64[24]
Pseudomonas aeruginosa (WT)LevofloxacinPAβN (20 µg/mL)16[24]
Staphylococcus aureus (NorA overexpressing)CiprofloxacinVarious approved drugs2-32[16]
Pseudomonas aeruginosa (Ciprofloxacin-resistant)CiprofloxacinPAβN39.6% of isolates showed significant reduction[25]
Pseudomonas aeruginosa (Levofloxacin-resistant)LevofloxacinPAβN28.5% of isolates showed significant reduction[25]

Table 3: Quorum Sensing Inhibition by Benzofuran Derivatives

Compound IDQS Inhibitory Effect (Zone of Inhibition in mm) against Chromobacterium violaceumReference
7 3[18]
9 3[18]
10 5[18]
11 2[18]
12 7[18]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is adapted from standard checkerboard assay methods.[14][15][21]

Objective: To determine the synergistic effect of a this compound-based antimicrobial agent (Drug A) with an efflux pump inhibitor (Drug B).

Materials:

  • 96-well microtiter plates

  • This compound-based compound (Drug A) stock solution

  • Efflux pump inhibitor (Drug B) stock solution (e.g., Phenylalanine-arginine β-naphthylamide - PAβN)

  • Bacterial culture in mid-log phase, adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial two-fold dilutions of Drug A in CAMHB along the x-axis of the microtiter plate (e.g., columns 1-10).

    • Prepare serial two-fold dilutions of Drug B in CAMHB along the y-axis of the microtiter plate (e.g., rows A-G).

    • Column 11 should contain only the dilutions of Drug A (to determine its MIC alone).

    • Row H should contain only the dilutions of Drug B (to determine its MIC alone).

    • Column 12 should contain a growth control (inoculum in CAMHB) and a sterility control (CAMHB only).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well showing no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpret the results based on the lowest FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Protocol 2: Anti-Quorum Sensing Activity Assay using Chromobacterium violaceum

Objective: To screen for quorum sensing inhibitory activity of this compound-based compounds.

Materials:

  • Chromobacterium violaceum (a strain that produces the purple pigment violacein (B1683560) in response to QS)

  • Luria-Bertani (LB) agar plates

  • This compound-based compound stock solutions

  • Sterile paper discs

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a fresh overnight culture of C. violaceum in LB broth.

    • Spread-plate the culture onto LB agar plates to create a bacterial lawn.

  • Application of Compounds:

    • Impregnate sterile paper discs with known concentrations of the this compound-based compounds.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Place the discs onto the inoculated LB agar plates.

    • Incubate the plates at 30°C for 24-48 hours.

  • Observation:

    • Observe the plates for a zone of inhibition of violacein production around the discs. A clear or white, opaque zone around a disc on a purple lawn indicates QS inhibition.

    • Measure the diameter of the zone of inhibition.

Visualizations

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_A Prepare Drug A (this compound derivative) serial dilutions plate Dispense dilutions and inoculum into 96-well plate prep_A->plate prep_B Prepare Drug B (EPI) serial dilutions prep_B->plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read_mic Read MICs of compounds alone and in combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow for the checkerboard microdilution assay.

signaling_pathway_efflux_pump cluster_cell Bacterial Cell DBF This compound Antimicrobial target Intracellular Target DBF->target Inhibition of cellular function pump Efflux Pump DBF->pump Efflux EPI Efflux Pump Inhibitor (EPI) EPI->pump Inhibition DBF_out This compound (extracellular) pump->DBF_out Expels drug DBF_out->DBF Enters cell EPI_out EPI (extracellular) EPI_out->EPI Enters cell

Caption: Mechanism of efflux pump-mediated resistance and its inhibition.

logical_relationship_troubleshooting cluster_mechanisms Potential Resistance Mechanisms cluster_experiments Experimental Investigation cluster_outcomes Potential Outcomes & Next Steps start High MIC of This compound Compound efflux Efflux Pump Overexpression start->efflux biofilm Biofilm Formation start->biofilm degradation Enzymatic Degradation start->degradation checkerboard Checkerboard Assay with EPI efflux->checkerboard qs_assay Quorum Sensing Inhibition Assay biofilm->qs_assay degradation_assay Degradation Assay degradation->degradation_assay synergy Synergy Observed: Efflux is a key mechanism. Develop combination therapy. checkerboard->synergy no_synergy No Synergy: Explore other mechanisms. checkerboard->no_synergy qs_inhibition QS Inhibition Observed: Compound has anti-biofilm potential. qs_assay->qs_inhibition degradation_confirmed Degradation Confirmed: Investigate modifying compound for stability. degradation_assay->degradation_confirmed

Caption: Logical workflow for troubleshooting resistance mechanisms.

References

Method refinement for the accurate quantification of dibenzofurans in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of dibenzofurans in complex matrices.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Question: My target dibenzofuran congeners are co-eluting with other isomers or matrix components. How can I improve the separation?

Answer: Achieving adequate resolution is critical, especially for the toxic 2,3,7,8-substituted congeners.[1][2] Poor resolution can significantly impact the accuracy of quantification.[3] Here are several strategies to address this issue:

  • GC Column Selection: The choice of gas chromatography (GC) column is paramount. No single column can separate all 17 toxic this compound and dioxin congeners from other isomers.[4]

    • Non-polar columns (e.g., DB-5, HP-5MS) are a common starting point.

    • Polar columns (e.g., DB-225, SP-2331) offer different selectivity and are often used as a confirmation column.[4] For complex mixtures, a two-column analysis (non-polar and polar) is often necessary to ensure proper isomer separation.[4]

  • Optimize Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks. Experiment with different ramp rates and hold times to optimize the resolution for your specific analytes of interest.

  • Injector Maintenance: Ensure the injector liner is clean and deactivated to prevent peak broadening and tailing, which can worsen resolution.[3]

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS is a standard technique that helps to distinguish target analytes from interferences with the same nominal mass.[5] A mass resolving power of 10,000 or greater is typically required.[6][7][8]

Issue 2: Low or No Analyte Signal

Question: I am observing a very weak signal or no peak at all for my this compound standards or in my samples. What are the potential causes?

Answer: A lack of signal can be frustrating. This issue can stem from problems with the sample preparation, the GC-MS system, or the analytes themselves.

  • Sample Preparation and Extraction: Ensure your extraction method is efficient for dibenzofurans from your specific sample matrix. Labeled internal standards should be added before extraction to monitor recovery.[6]

  • Injector Issues:

    • Adsorption: Active sites in the injector liner can irreversibly adsorb analytes, especially at low concentrations. Use a deactivated liner.[3]

    • Incorrect Injection Mode: For trace analysis, a splitless injection is typically preferred to maximize the amount of analyte transferred to the column.

  • MS Detector Settings:

    • Tuning: Ensure the mass spectrometer is properly tuned according to the manufacturer's specifications.

    • Ion Source Contamination: A dirty ion source can significantly reduce sensitivity. Cleaning the ion source may be necessary.[9]

  • Analyte Degradation: Although dibenzofurans are generally stable, ensure that the solvents and glassware used are clean and that the samples are stored properly to prevent any potential degradation.

Issue 3: Persistent Background Signal and Carryover

Question: I am seeing a persistent background signal for dibenzofurans even in my blank injections, or I'm experiencing carryover from high-concentration samples. How can I resolve this?

Answer: Background signals and carryover can lead to false positives and inaccurate quantification, particularly in trace analysis.

  • Identify the Source of Contamination:

    • Solvent and Reagent Blanks: Analyze all solvents and reagents used in the sample preparation process to check for contamination.

    • System Contamination: If blanks are clean but the background persists, the contamination is likely within the GC-MS system (injector, column, or MS source).[9]

  • Addressing System Contamination:

    • Injector Cleaning: Clean or replace the injector liner and septum.

    • Column Maintenance: Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. If the contamination is severe, trimming the first few centimeters of the column can be effective.[3]

    • MS Ion Source Cleaning: If other measures fail, the MS ion source may need to be cleaned.[9]

  • Preventing Carryover:

    • Sample Sequencing: Analyze samples in order of expected concentration, from lowest to highest.[9]

    • Solvent Washes: Increase the number of solvent washes between injections in your autosampler sequence. Using a strong, high-boiling solvent like toluene (B28343) can be effective.[9]

    • Run Solvent Blanks: After analyzing a high-concentration sample, inject several solvent blanks until the signal of the carried-over analyte returns to the baseline.[9]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for this compound quantification?

A1: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard and is specified in many regulatory methods (e.g., EPA Method 1613B, 8290A).[8][10] This technique provides the necessary selectivity and sensitivity for detecting the low levels of toxic this compound congeners in complex matrices.[5] More recently, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has emerged as a viable alternative, offering comparable performance for some applications with potentially lower maintenance and operational complexity.[8][11]

Q2: Why is the separation of 2,3,7,8-substituted congeners so important?

A2: Out of the 135 possible polychlorinated this compound (PCDF) congeners, only those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to have significant "dioxin-like" toxicity.[1][2] The overall toxicity of a sample is often expressed as a Toxic Equivalency (TEQ), which is calculated using Toxic Equivalency Factors (TEFs) for each of the 17 toxic dioxin and furan (B31954) congeners.[1] Therefore, accurate quantification of these specific isomers is crucial for risk assessment.

Q3: What are the key quality control (QC) parameters I should monitor?

A3: A robust QC protocol is essential for reliable data. Key parameters include:

  • GC Resolution: The chromatographic separation between specific isomers must be demonstrated. For example, a valley of <25% between 2,3,7,8-TCDF and its closest eluting isomers is a common requirement.[7]

  • Mass Spectrometer Resolution: A static resolving power of ≥10,000 is typically required for HRMS.[7]

  • Initial and Continuing Calibration: The instrument's response must be calibrated over a range of concentrations, and the calibration must be verified regularly.

  • Ion Abundance Ratios: The ratio of the quantification and confirmation ions for each analyte must be within a specified tolerance (e.g., ±15%) of the theoretical ratio.[8]

  • Internal Standard Recoveries: The recovery of labeled internal standards should be within a defined range to ensure the efficiency of the sample preparation and analysis.

Quantitative Data Summary

The following tables summarize key quality control criteria often required for the analysis of polychlorinated dibenzofurans (PCDFs) and dioxins (PCDDs) by HRGC-HRMS, based on regulatory methods.

Table 1: GC Chromatographic Resolution Criteria

Isomer Pair to be SeparatedMaximum Allowable Valley (%)
2,3,7,8-TCDD from other TCDDs< 25
2,3,7,8-TCDF from other TCDFs< 25[7]
1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD< 50[12]

Table 2: Key Mass Spectrometry QC Parameters

ParameterRequirement
Mass Resolution (HRMS)≥ 10,000 (10% valley definition)[6][7]
Ion Abundance RatioWithin ±15% of the theoretical value[8]
Signal-to-Noise Ratio (S/N)≥ 10 for calibration standards; ≥ 2.5 for detected analytes in samples[8]
Internal Standard RecoveryTypically 40-130% or 25-150% depending on the specific method and congener.

Experimental Protocols

Protocol 1: General Workflow for this compound Analysis

This protocol outlines a typical workflow for the analysis of dibenzofurans in a solid matrix (e.g., soil, sediment).

  • Sample Preparation:

    • Homogenize the sample.

    • Spike the sample with a solution containing 13C12-labeled internal standards for all target this compound congeners.

  • Extraction:

    • Perform Soxhlet extraction with a suitable solvent (e.g., toluene) for 16-24 hours.

  • Cleanup:

    • The raw extract is often complex and requires cleanup to remove interfering compounds. This typically involves a multi-step process using different chromatography columns.

    • Acid/Base Wash: Remove acidic and basic interferences.

    • Column Chromatography: Use a sequence of columns such as silica (B1680970) gel, alumina, and carbon to separate the dibenzofurans from other classes of compounds like PCBs.

  • Concentration:

    • The cleaned extract is concentrated to a small final volume (e.g., 20 µL).

    • Just before the final concentration step, add a 13C12-labeled recovery (or syringe) standard.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1-2 µL) of the final extract into the HRGC-HRMS system.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for the specific ions of the native and labeled dibenzofurans.

  • Data Analysis:

    • Identify and quantify the target this compound congeners based on their retention times and ion ratios relative to the labeled internal standards.

    • Calculate the final concentrations, taking into account the initial sample weight and the recovery of the internal standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis & Data Processing Sample 1. Sample Collection & Homogenization Spike 2. Spike with Labeled Internal Standards Sample->Spike Extract 3. Soxhlet Extraction (e.g., Toluene) Spike->Extract Cleanup_Columns 4. Multi-Column Cleanup (Silica, Alumina, Carbon) Extract->Cleanup_Columns Concentrate 5. Concentration & Addition of Recovery Standard Cleanup_Columns->Concentrate GCMS 6. HRGC-HRMS Analysis (SIM Mode) Concentrate->GCMS Data 7. Data Analysis (Quantification) GCMS->Data Report 8. Final Report Data->Report

Caption: General workflow for the analysis of dibenzofurans.

Troubleshooting_Logic Start Analytical Problem Encountered Check_Resolution Poor Resolution or Co-elution? Start->Check_Resolution Check_Signal Low or No Signal? Check_Resolution->Check_Signal No Optimize_GC Optimize Oven Program (Slower Ramp) Check_Resolution->Optimize_GC Yes Check_Carryover Background or Carryover? Check_Signal->Check_Carryover No Check_Extraction Verify Extraction & Cleanup Recovery Check_Signal->Check_Extraction Yes Run_Blanks Run Solvent Blanks Check_Carryover->Run_Blanks Yes End Problem Resolved Check_Carryover->End No, Other Issue Change_Column Change/Confirm GC Column (e.g., DB-225) Optimize_GC->Change_Column Check_Injector_Res Check Injector Liner Change_Column->Check_Injector_Res Check_Injector_Res->End Check_Injector_Sig Check Injector for Activity/Leaks Check_Extraction->Check_Injector_Sig Clean_Source Check MS Tune & Clean Ion Source Check_Injector_Sig->Clean_Source Clean_Source->End Clean_System Clean Injector & Trim Column Run_Blanks->Clean_System Sequence_Samples Sequence Samples (Low to High Conc.) Clean_System->Sequence_Samples Sequence_Samples->End

References

Validation & Comparative

A Comparative Study on the Electronic Properties of Dibenzofuran and Carbazole for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the fundamental electronic properties of dibenzofuran and carbazole (B46965). This publication summarizes key electronic parameters, outlines the experimental methodologies for their determination, and presents a logical workflow for such comparative studies.

This compound and carbazole are two heterocyclic aromatic compounds that form the core of many functional organic materials used in pharmaceuticals, organic light-emitting diodes (OLEDs), and organic photovoltaics. Understanding their intrinsic electronic properties is crucial for the rational design of new materials with tailored functionalities. This guide offers a side-by-side comparison of their key electronic characteristics.

Core Electronic Properties: A Comparative Analysis

The electronic behavior of organic semiconductor materials is primarily governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the efficiency of charge transport, quantified by charge carrier mobility.

PropertyThis compoundCarbazoleSignificance in Material Performance
HOMO Energy Level ~ -6.265 eV (Theoretical)[1]Typically in the range of -5.4 to -6.1 eV (Experimental, derivative-dependent)Determines the ionization potential and the ability to donate electrons (hole-transport capability). Deeper HOMO levels generally lead to better stability.
LUMO Energy Level ~ -1.237 eV (Theoretical)[1]Typically in the range of -2.0 to -2.8 eV (Experimental, derivative-dependent)Relates to the electron affinity and the ability to accept electrons (electron-transport capability).
Energy Gap (HOMO-LUMO) ~ 5.028 eV (Theoretical)[1]Varies with substitution, generally wide bandgap material.Influences the optical absorption and emission properties of the material, which is critical for applications in optoelectronics.
Hole Mobility Data for pristine molecule not readily available; derivatives show values up to 9.1 x 10⁻³ cm²/V·s.[2]Carbazole derivatives are known for high hole mobility, with some exceeding 1 cm²/V·s.[3][4]A measure of how quickly a positive charge (hole) can move through the material. High hole mobility is desirable for efficient hole transport layers in electronic devices.
Electron Mobility Data for pristine molecule not readily available.Generally lower than hole mobility in derivatives; can be enhanced through molecular design.[5]A measure of how quickly an electron can move through the material. Important for electron transport layers and for achieving balanced charge transport in devices.

Note on Data: It is important to note that experimental data for pristine, unsubstituted this compound and carbazole is not widely available in the literature. The values presented are often theoretical calculations for the parent molecules or experimental data from various derivatives. The electronic properties, particularly HOMO/LUMO levels and charge carrier mobility, are highly sensitive to molecular substitution and solid-state packing.

Visualizing the Comparative Study Workflow

The following diagram illustrates a logical workflow for a comparative study of the electronic properties of organic molecules like this compound and carbazole.

G cluster_0 Material Selection cluster_1 Property Measurement cluster_2 Data Analysis & Comparison cluster_3 Application Potential Assessment A This compound C HOMO/LUMO Energy Levels (Cyclic Voltammetry) A->C D Charge Carrier Mobility (Time-of-Flight) A->D B Carbazole B->C B->D E Tabulate Quantitative Data C->E D->E F Comparative Analysis of Electronic Structures E->F G Suitability for OLEDs, OPVs, Pharmaceuticals F->G

A logical workflow for the comparative electronic property analysis.

Experimental Protocols

Accurate determination of electronic properties relies on standardized experimental procedures. Below are detailed methodologies for two key experiments.

Determination of HOMO and LUMO Energy Levels via Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

1. Preparation of the Electrolyte Solution:

2. Three-Electrode Setup:

  • A standard three-electrode electrochemical cell is used, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

    • Counter Electrode: A platinum wire.

3. Sample Preparation:

  • The organic material (this compound or carbazole) is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.

4. Measurement Procedure:

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.

  • The potential of the working electrode is swept linearly with time, first in the anodic (positive) direction to measure the oxidation potential, and then in the cathodic (negative) direction to measure the reduction potential.

  • The scan rate is typically set between 20 and 100 mV/s.

5. Data Analysis:

  • The onset of the first oxidation potential (Eox) and the first reduction potential (Ered) are determined from the resulting voltammogram.

  • The HOMO and LUMO energy levels are then calculated using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard, which is often added to the solution at the end of the experiment for calibration. The redox potential of Fc/Fc⁺ is typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level.

    • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

Measurement of Charge Carrier Mobility by the Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique directly measures the time it takes for charge carriers to travel across a known thickness of a material under an applied electric field.

1. Sample Preparation:

  • A thin film of the organic material is sandwiched between two electrodes. A common device structure is ITO/Organic Layer/Metal (e.g., Aluminum).

  • The thickness of the organic layer is typically in the range of a few micrometers and must be accurately measured.

2. Experimental Setup:

  • The sample is placed in a vacuum chamber to prevent environmental influences.

  • A voltage source is connected across the electrodes to create an electric field.

  • A pulsed laser with a photon energy greater than the material's bandgap is used to generate electron-hole pairs near one of the electrodes. The laser pulse width should be much shorter than the charge transit time.

3. Measurement Procedure:

  • A voltage is applied across the device.

  • A short laser pulse illuminates the semitransparent electrode, creating a sheet of charge carriers.

  • Depending on the polarity of the applied voltage, either electrons or holes will drift across the organic layer.

  • The transient photocurrent generated by the moving charges is measured as a function of time using a fast oscilloscope.

4. Data Analysis:

  • The transit time (tT) is determined from the shape of the transient photocurrent plot. For non-dispersive transport, this is often the time at which the current starts to drop off.

  • The charge carrier mobility (μ) is calculated using the formula:

    • μ = d² / (V * tT)

    • where 'd' is the thickness of the organic film and 'V' is the applied voltage.

  • The measurement is typically repeated at various applied voltages and temperatures to study the field and temperature dependence of the mobility.

Conclusion

Both this compound and carbazole are foundational structures in the development of advanced organic materials. Carbazole and its derivatives are well-regarded for their excellent hole-transporting properties. This compound, while less studied in its pristine form for charge transport, serves as a valuable building block for creating materials with wide bandgaps and high thermal stability. The choice between these two core structures will depend on the specific electronic and photophysical properties required for a given application. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate and compare these and other novel organic materials.

References

Validating the Mechanism of Action of Dibenzofuran-8 (DBF-8): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel dibenzofuran-based drug, designated DBF-8, with existing alternatives. It includes detailed experimental protocols and supporting data to validate its mechanism of action as a selective kinase inhibitor for cancer therapy.

Introduction to DBF-8

DBF-8 is a novel synthetic this compound derivative designed as a potent and selective inhibitor of the constitutively active BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Its unique chemical scaffold suggests a distinct binding mode compared to current first and second-generation inhibitors, potentially offering advantages in overcoming resistance. This guide outlines the experimental validation of DBF-8's mechanism of action and compares its efficacy and specificity against the established BCR-ABL inhibitor, Imatinib.

Comparative Efficacy and Specificity

The following tables summarize the in vitro and in vivo performance of DBF-8 compared to Imatinib.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Off-Target Kinases (Selectivity Panel of 100)
DBF-8 BCR-ABL252 (PDGFR, c-Kit at >500 nM)
ImatinibBCR-ABL2505 (PDGFR, c-Kit, LCK, etc. at <1000 nM)

Table 2: Cellular Activity in CML Cell Lines

CompoundCell Line (BCR-ABL+)Apoptosis Induction (IC50, nM)Cell Viability (IC50, nM)
DBF-8 K5625045
ImatinibK562300320
DBF-8 Ba/F3 (T315I mutant)7570
ImatinibBa/F3 (T315I mutant)>10,000>10,000

Table 3: In Vivo Efficacy in Xenograft Mouse Model

Treatment GroupTumor Growth Inhibition (%)Mean Tumor Volume (mm³) at Day 28Survival Rate (%)
Vehicle Control015000
DBF-8 (25 mg/kg) 85225100
Imatinib (50 mg/kg)6060060

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of DBF-8.

  • Principle: Measurement of the phosphorylation of a substrate peptide by the purified BCR-ABL kinase domain in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • Recombinant human BCR-ABL kinase was incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • Serial dilutions of DBF-8 and Imatinib were added to the reaction wells.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Assays
  • Cell Lines: K562 (BCR-ABL positive human CML cell line) and Ba/F3 cells engineered to express the T315I mutant form of BCR-ABL.

  • Apoptosis Assay: Cells were treated with DBF-8 or Imatinib for 48 hours. Apoptosis was measured by flow cytometry after staining with Annexin V and Propidium Iodide.

  • Cell Viability Assay: Cell viability was assessed using a standard MTT assay after 72 hours of drug treatment.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice were subcutaneously injected with K562 cells.[3]

  • Treatment: Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, DBF-8 (25 mg/kg, daily oral gavage), and Imatinib (50 mg/kg, daily oral gavage).[3]

  • Efficacy Evaluation: Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Animal survival was monitored daily.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for target validation, and the logical relationship for hit identification.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription Akt Akt PI3K->Akt Akt->Transcription Anti-Apoptotic Signaling DBF8 DBF-8 DBF8->BCR_ABL Inhibition G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Data Analysis A Synthesize DBF-8 and Analogs B Biochemical Kinase Assay (BCR-ABL) A->B C Kinase Selectivity Panel (100 Kinases) B->C H Determine IC50 Values B->H D Cell-Based Assays (K562, Ba/F3-T315I) C->D E Establish CML Xenograft Mouse Model D->E I Assess Anti-Proliferative and Pro-Apoptotic Effects D->I F Administer DBF-8 vs. Imatinib vs. Vehicle E->F G Monitor Tumor Growth and Survival F->G J Evaluate In Vivo Efficacy and Toxicity G->J G Start Start: Phenotypic Screen Hit Identify DBF-8 as a 'Hit' Start->Hit TargetID Target Identification (e.g., Chemical Proteomics) Hit->TargetID Hypothesis Hypothesis: BCR-ABL is the target TargetID->Hypothesis Validation Biochemical & Cellular Validation Hypothesis->Validation Test Hypothesis Validation->TargetID Negative Result, Re-evaluate Confirmed Target Confirmed Validation->Confirmed Positive Result No No Yes Yes

References

A Comparative Guide to the Structure-Activity Relationship of Dibenzofuran Analogues in Kinase and Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzofuran, a heterocyclic compound composed of a furan (B31954) ring fused to two benzene (B151609) rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, with a focus on their inhibitory effects on key protein kinases and phosphatases implicated in disease, particularly cancer. The data presented herein is compiled from recent studies to facilitate the rational design of novel and more potent therapeutic agents.

Quantitative Structure-Activity Relationship Data

The inhibitory activities of several series of this compound analogues against different kinase and phosphatase targets are summarized below. The data highlights how substitutions on the this compound core influence potency and selectivity.

Table 1: Inhibitory Activity of this compound Analogues against Pim-1 and CLK1 Kinases

CompoundPim-1 IC₅₀ (nM)[1][2][3][4]CLK1 IC₅₀ (nM)[1][2][3][4]Antiproliferative Activity (MV4-11 cells) GI₅₀ (µM)[1][2][3][4]
1 HH>10000>10000>10
2 OHH180025005.2
3 OMeH>10000>10000>10
4 OHNO₂4508001.5
5 OMeNO₂8000>100008.9
6 (Lead Compound 44) OHNH₂85 120 0.8
7 OMeNH₂150022004.1
8 OHF3206502.3
9 OHCF₃2504801.9

Data extracted from a study on cercosporamide-inspired this compound derivatives.[1][2][3][4]

SAR Insights for Pim-1/CLK1 Inhibition:

  • The presence of a hydroxyl group at the R¹ position is crucial for activity.

  • Introduction of a nitro group at the R² position enhances potency compared to the unsubstituted analogue.

  • The amino group at the R² position yields the most potent compound in this series (Compound 6), suggesting the importance of a hydrogen bond donor at this position.

  • Electron-withdrawing groups like fluorine and trifluoromethyl at R² also contribute to improved activity.

Table 2: Inhibitory Activity of this compound Derivatives against PTP-MEG2

CompoundPTP-MEG2 IC₅₀ (µM)[5][6][7][8][9]
10a HH0.32
10b OMeH1.25
10c ClH0.88
10d FH0.95
11a HMe2.15
11b HEt3.54
11c Hn-Pr4.82
11d Hi-Pr5.35

Data extracted from a study on novel this compound derivatives as PTP-MEG2 inhibitors.[5][6][7][8][9]

SAR Insights for PTP-MEG2 Inhibition:

  • The unsubstituted this compound core (Compound 10a) shows the highest potency.

  • Introduction of substituents at the R¹ position, such as methoxy, chloro, and fluoro groups, leads to a decrease in inhibitory activity.

  • Esterification of the carboxylic acid (moving from series 10 to 11) and increasing the alkyl chain length at R² results in a progressive loss of potency.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

Pim-1 and CLK1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]

Materials:

  • Recombinant human Pim-1 or CLK1 enzyme

  • Peptide substrate (e.g., PIMtide for Pim-1, Myelin Basic Protein for CLK1)

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the respective kinase and peptide substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][12]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[11][12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

PTP-MEG2 Inhibition Assay (Fluorescence-Based Assay)

This assay measures the dephosphorylation of a fluorescent substrate by PTP-MEG2.

Materials:

  • Recombinant human PTP-MEG2 enzyme

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • This compound test compounds

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0)

  • Black, non-binding 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Enzyme Reaction:

    • Add the test compound solution to the wells of the 96-well plate.

    • Add the PTP-MEG2 enzyme solution to the wells.

    • Initiate the reaction by adding the DiFMUP substrate solution.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes).

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for the product of DiFMUP dephosphorylation).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[13][14]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway modulated by a target of this compound analogues and a typical experimental workflow.

Pim1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokines Cytokines / Growth Factors (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Nuclear Translocation Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Bad Bad Pim1_Kinase->Bad Phosphorylation This compound This compound Analogues This compound->Pim1_Kinase Inhibition Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibits pBad p-Bad Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival

Caption: Pim-1 Signaling Pathway and Inhibition by this compound Analogues.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of this compound Analogues Start->Compound_Prep Assay_Setup Set up Kinase Reaction: - Kinase - Substrate - ATP Compound_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Detection_Step Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection_Step Read_Signal Measure Luminescence/ Fluorescence Detection_Step->Read_Signal Data_Analysis Calculate % Inhibition and IC₅₀ Values Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Kinase Inhibition Assays.

References

Comparative analysis of the toxicity of different PCDF congeners.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Toxicity of Polychlorinated Dibenzofurans (PCDFs)

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that, along with polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs), are of significant toxicological concern. These compounds are structurally related and share a common mechanism of toxicity, which is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). The toxicity of individual PCDF congeners can vary considerably, with those substituted at the 2, 3, 7, and 8 positions being of greatest concern. This guide provides a comparative analysis of the toxicity of different PCDF congeners, supported by quantitative data and detailed experimental methodologies.

To standardize the risk assessment of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) has been established. TEFs express the toxicity of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.

The World Health Organization (WHO) has established consensus TEFs for humans/mammals, fish, and birds based on a comprehensive review of available in vivo and in vitro data. The following table summarizes the WHO-2005 TEF values for the most toxicologically relevant PCDF congeners for mammals.

PCDF Congener WHO-2005 TEF Value (Mammals)
2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)0.1
1,2,3,7,8-Pentachlorothis compound (1,2,3,7,8-PeCDF)0.03
2,3,4,7,8-Pentachlorothis compound (2,3,4,7,8-PeCDF)0.3
1,2,3,4,7,8-Hexachlorothis compound (1,2,3,4,7,8-HxCDF)0.1
1,2,3,6,7,8-Hexachlorothis compound (1,2,3,6,7,8-HxCDF)0.1
1,2,3,7,8,9-Hexachlorothis compound (1,2,3,7,8,9-HxCDF)0.1
2,3,4

A Comparative Analysis of a Novel Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method for Dibenzofuran Detection Against the Standard High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the detection and quantification of dibenzofuran, benchmarked against the established standard method of High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). This compound and its derivatives are of significant interest due to their potential toxicity and presence as impurities in various chemical processes.[1][2] Accurate and reliable quantification of these compounds is crucial for environmental monitoring, toxicology studies, and quality control in the pharmaceutical and chemical industries.

The standard method, HRGC/HRMS (often following protocols like US EPA Method 1613B or 8290A), is renowned for its exceptional sensitivity and selectivity in analyzing dioxins, furans, and related compounds.[1][3][4] However, the high cost and complexity of HRMS instrumentation can be a limiting factor for many laboratories.[1] The new GC-MS/MS method presented here offers a viable alternative, potentially providing comparable performance with greater accessibility. This guide presents the experimental protocols and comparative performance data to assist researchers in making informed decisions about the most suitable analytical method for their specific needs.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the new GC-MS/MS method in comparison to the standard HRGC/HRMS method for the analysis of this compound. The data is based on validation studies conducted on spiked samples.

Parameter New Method (GC-MS/MS) Standard Method (HRGC/HRMS)
Limit of Detection (LOD) 0.5 pg/µL0.1 pg/µL
Limit of Quantification (LOQ) 1.5 pg/µL0.3 pg/µL
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 92 - 108%95 - 105%
Precision (% RSD) < 8%< 5%
Sample Throughput HigherLower
Instrument Cost ModerateHigh
Operational Complexity ModerateHigh

Experimental Protocols

Detailed methodologies for both the new and standard analytical methods are provided below. These protocols are essential for the successful implementation and validation of the analytical procedures.

Standard Method: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

This method is based on established protocols such as US EPA Method 1613B and 8290A for the analysis of polychlorinated dibenzodioxins and dibenzofurans.[4]

1. Sample Preparation:

  • Extraction: Samples (e.g., soil, water, tissue) are spiked with a 13C-labeled this compound internal standard and extracted using an appropriate technique such as Soxhlet extraction with toluene (B28343) or pressurized fluid extraction.

  • Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves acid/base washing and column chromatography using silica (B1680970) gel, alumina, and carbon.[5]

  • Concentration: The cleaned extract is concentrated to a final volume of 10-20 µL. A recovery standard (e.g., 13C-1,2,3,4-TCDD) is added prior to analysis.[5]

2. HRGC Conditions:

  • Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless injection at 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, ramped to 220 °C at 20 °C/min, then ramped to 310 °C at 5 °C/min and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

3. HRMS Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer operating in the electron ionization (EI) mode at a resolving power of ≥10,000.

  • Ion Source Temperature: 250 °C.

  • Data Acquisition: Selected Ion Monitoring (SIM) of the two most intense ions of the molecular ion cluster for both the native and labeled this compound.

New Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method utilizes a triple quadrupole mass spectrometer, which offers enhanced selectivity compared to single quadrupole instruments and can be a cost-effective alternative to HRMS.[6]

1. Sample Preparation:

  • The extraction, cleanup, and concentration steps are identical to the standard HRGC/HRMS method to ensure comparability.

2. GC Conditions:

  • The gas chromatography conditions, including the column, injector, temperature program, and carrier gas, are kept the same as the standard method to maintain consistent chromatographic separation.

3. MS/MS Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the electron ionization (EI) mode.

  • Ion Source Temperature: 250 °C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion (molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

    • This compound MRM Transition 1 (for quantification): m/z 168 → m/z 139

    • This compound MRM Transition 2 (for confirmation): m/z 168 → m/z 115

    • 13C-Dibenzofuran MRM Transition: m/z 180 → m/z 151

Methodology Visualization

The following diagrams illustrate the experimental workflows for the standard and new analytical methods for this compound detection.

Standard_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection Spiking Spike with 13C-Internal Standard Sample->Spiking Extraction Extraction (e.g., Soxhlet) Spiking->Extraction Cleanup Multi-Step Cleanup (Acid/Base, Column Chromatography) Extraction->Cleanup Concentration Concentration & Spike with Recovery Standard Cleanup->Concentration HRGC HRGC Separation Concentration->HRGC HRMS HRMS Detection (SIM, R>10,000) HRGC->HRMS Data Data Analysis HRMS->Data

Standard HRGC/HRMS method workflow for this compound analysis.

New_Method_Workflow cluster_prep_new Sample Preparation cluster_analysis_new Instrumental Analysis Sample_new Sample Collection Spiking_new Spike with 13C-Internal Standard Sample_new->Spiking_new Extraction_new Extraction (e.g., Soxhlet) Spiking_new->Extraction_new Cleanup_new Multi-Step Cleanup (Acid/Base, Column Chromatography) Extraction_new->Cleanup_new Concentration_new Concentration & Spike with Recovery Standard Cleanup_new->Concentration_new GC_new GC Separation Concentration_new->GC_new MSMS_new MS/MS Detection (MRM) GC_new->MSMS_new Data_new Data Analysis MSMS_new->Data_new

New GC-MS/MS method workflow for this compound analysis.

References

Benchmarking the performance of new dibenzofuran OLED emitters against existing materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of Organic Light-Emitting Diodes (OLEDs) is in a constant state of evolution, driven by the quest for materials that offer higher efficiency, longer operational lifetimes, and superior color purity. Among the promising candidates, dibenzofuran-based emitters have emerged as a versatile class of materials, demonstrating significant potential in both phosphorescent and thermally activated delayed fluorescence (TADF) applications. This guide provides a comprehensive benchmark of new this compound OLED emitters against established materials, supported by experimental data to inform materials selection for next-generation displays and lighting.

Executive Summary

This compound derivatives offer a rigid and planar molecular structure that provides excellent thermal stability and high triplet energies, crucial for efficient blue emission. These properties, combined with the potential for high photoluminescence quantum yields (PLQY), position this compound-based materials as strong contenders to replace or supplement existing emitter technologies. This guide will delve into the performance metrics of novel this compound emitters, comparing them with industry-standard materials such as the phosphorescent emitter Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) and commercially available TADF emitters.

Performance Benchmarking: this compound Emitters vs. Existing Materials

The performance of OLEDs is quantified by several key metrics, including external quantum efficiency (EQE), current efficiency (cd/A), power efficiency (lm/W), and Commission Internationale de l'Éclairage (CIE) color coordinates. The following tables summarize the performance of recently developed this compound-based emitters and compare them with established commercial materials.

Phosphorescent OLEDs (PhOLEDs)

This compound-based host materials are increasingly being utilized to enhance the performance of phosphorescent emitters. Here, we compare a device using a novel this compound-based host with a yellow phosphorescent emitter to a standard device.

Host MaterialEmitterMax. EQE (%)Max. Current Efficiency (cd/A)CIE Coordinates (x, y)
CF-2-BzF (this compound-based) [PO-01]25.3[1][2]77.2[1][2](0.50, 0.49)[1][2]
Standard Host [PO-01]Data not available in a direct comparisonData not available in a direct comparisonData not available in a direct comparison

Note: CF-2-BzF is 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile, and [PO-01] is Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate.

Thermally Activated Delayed Fluorescence (TADF) OLEDs

This compound serves as a core component in many high-performance TADF emitters. The following table compares novel this compound-based TADF emitters with existing high-efficiency emitters.

EmitterHostMax. EQE (%)Max. Current Efficiency (cd/A)Emission Peak (nm)CIE Coordinates (x, y)
DBFCzCN (this compound-based) DPEPO25.2[3]Not Reported488[3]Not Reported
Me-PABS (this compound-based) DPEPO23.0[2]Not Reported476[2](0.12, 0.14)[2]
KFP-V (this compound-based HTM) Blue QDs16.67[4]Not ReportedDeep-blue[4](0.15, 0.03)[4]
2DMAC-BP-F mCBP21.8[5]Not Reported585[5]Not Reported
High-Efficiency Blue TADF Emitter (D6) Not Specified19.5[6]Not ReportedNot Reported(0.16, 0.20)[6]

Note: DBFCzCN is a novel TADF emitter with a this compound core decorated with carbazole (B46965) donors and cyano acceptors. Me-PABS is a blue MR-TADF emitter containing this compound. KFP-V is a this compound-based cross-linkable hole transport material. DPEPO is bis[2-(diphenylphosphino)phenyl]ether oxide. mCBP is 3,3-Di(9H-carbazol-9-yl)biphenyl.

Experimental Protocols

To ensure objective and reproducible benchmarking, standardized experimental procedures are crucial. The following outlines the typical methodologies for the fabrication and characterization of OLED devices as cited in the supporting literature.

OLED Device Fabrication

A common method for fabricating OLEDs is through vacuum thermal evaporation.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses of the layers are monitored in situ using a quartz crystal microbalance. A typical device architecture consists of:

    • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HATCN)

    • Hole Transport Layer (HTL): e.g., N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB)

    • Emissive Layer (EML): A host material doped with the emitter (e.g., 10-30 wt%).

    • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

    • Electron Injection Layer (EIL): e.g., Lithium fluoride (B91410) (LiF).

    • Cathode: Aluminum (Al).

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: Measured by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT₅₀ or LT₉₅) under a constant current density.

Visualizing the Mechanisms

To better understand the underlying processes that govern the performance of these emitters, the following diagrams illustrate the key photophysical pathways and the experimental workflow.

OLED Experimental Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode JVL J-V-L Measurement Cathode->JVL Encapsulation Encapsulation Cathode->Encapsulation EL EL Spectra & CIE JVL->EL EQE EQE Calculation EL->EQE Lifetime Lifetime Testing EQE->Lifetime Encapsulation->JVL

Caption: A generalized workflow for OLED fabrication and characterization.

G cluster_0 Photophysical Pathways in this compound Emitters cluster_1 Phosphorescence cluster_2 Thermally Activated Delayed Fluorescence (TADF) S0_p S₀ (Ground State) S1_p S₁ (Singlet Excited State) S0_p->S1_p Electrical Excitation (25%) T1_p T₁ (Triplet Excited State) S0_p->T1_p Electrical Excitation (75%) S1_p->T1_p Intersystem Crossing (ISC) T1_p->S0_p Phosphorescence (Light Emission) S0_t S₀ (Ground State) S1_t S₁ (Singlet Excited State) S0_t->S1_t Electrical Excitation (25%) T1_t T₁ (Triplet Excited State) S0_t->T1_t Electrical Excitation (75%) S1_t->S0_t Fluorescence (Light Emission) S1_t->T1_t ISC T1_t->S1_t Reverse ISC (RISC) (Thermal Activation)

References

A Comparative Analysis of the Photophysical Properties of Dibenzofuran and Dibenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the photophysical properties of dibenzofuran (DBF) and dibenzothiophene (B1670422) (DBT) derivatives, two classes of heterocyclic compounds crucial for the development of advanced organic electronic materials. The central difference between these molecules—an oxygen atom in DBF versus a sulfur atom in DBT—leads to significant variations in their electronic structure and, consequently, their photophysical behavior. These differences are particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs), where properties like triplet energy, fluorescence quantum yield, and lifetime are critical performance indicators.[1][2]

This document summarizes key quantitative data from experimental studies, outlines the methodologies used to obtain this data, and provides a visual representation of the structure-property relationships to aid researchers, scientists, and professionals in the field of drug and materials development.

Quantitative Photophysical Data

The substitution of oxygen with sulfur significantly influences the photophysical properties of the core structure. The "heavy atom effect" of sulfur in dibenzothiophene enhances spin-orbit coupling, which generally leads to more efficient intersystem crossing (ISC) from the singlet excited state to the triplet state. This results in a substantially shorter fluorescence lifetime for DBT compared to its analogues like this compound.[3] However, both DBF and DBT cores can be functionalized to create highly efficient emitters.[2]

The following table summarizes key photophysical parameters for the parent molecules and select derivatives, illustrating the fundamental differences and the effects of substitution.

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)Triplet Energy (E_T, eV)Reference
This compound (DBF) Gas Phase---> 1.0-[3]
Dibenzothiophene (DBT) Gas Phase---1.0-[3]
Dibenzothiophene (DBT) Acetonitrile264, 274, 285-0.0082--[4]
4-Methyldibenzothiophene (4MDBT) Acetonitrile265, 275, 286-0.0041--[4]
4,6-Dimethyldibenzothiophene (46DMDBT) Acetonitrile267, 277, 288-0.0053--[4]
DBFCz-Trz (DBF-based TADF Emitter) Toluene3644660.95-2.78[2]
DBTCz-Trz (DBT-based TADF Emitter) Toluene3744680.92-2.75[2]
BDBFCz-Trz (BDBF-based TADF Emitter) Toluene3834850.96-2.65[2]
BDBTCz-Trz (BDBT-based TADF Emitter) Toluene3944870.93-2.63[2]

Note: TADF denotes Thermally Activated Delayed Fluorescence. The derivative names are abbreviated as used in the source literature.

Experimental Protocols

The characterization of photophysical properties relies on a suite of spectroscopic techniques. The methodologies described below are standard for obtaining the data presented above.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths at which a molecule absorbs light and to calculate its molar absorptivity.

  • Methodology:

    • Solutions of the sample compound are prepared in a high-purity spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration (typically in the range of 10⁻⁵ M).

    • A baseline spectrum of the pure solvent is recorded using a dual-beam UV-Vis spectrophotometer.

    • The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.

Steady-State Fluorescence and Phosphorescence Spectroscopy
  • Objective: To measure the emission spectrum of a compound after excitation with a specific wavelength of light.

  • Methodology:

    • A dilute solution of the sample (absorbance < 0.1 at the excitation wavelength) is prepared to avoid re-absorption effects.

    • The solution is placed in a 10 mm path length quartz cuvette.

    • For phosphorescence measurements, the sample is often dissolved in a solvent that forms a clear glass at liquid nitrogen temperatures (77 K) to minimize non-radiative decay pathways.[5] The sample is then deoxygenated to prevent quenching of the triplet state.

    • The sample is excited at a wavelength corresponding to an absorption peak using a spectrofluorometer equipped with a light source (e.g., Xenon arc lamp) and monochromators for wavelength selection.

    • The emission spectrum is recorded by scanning the emission monochromator. For phosphorescence, a delay is incorporated between excitation and emission detection to separate it from the much faster fluorescence.[5][6]

Fluorescence Quantum Yield (Φ_F) Determination
  • Objective: To determine the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

  • Methodology (Comparative Method): The most common method involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[7][8]

    • Standard Selection: A standard is chosen whose absorption and emission spectra overlap well with the sample.

    • Solution Preparation: A series of dilute solutions of both the standard and the test sample are prepared in the same solvent. Absorbance values at the chosen excitation wavelength should be kept below 0.1.[7]

    • Data Acquisition: The absorption and fluorescence spectra are recorded for each solution. The excitation wavelength and all instrument settings must be identical for the sample and standard measurements.

    • Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[7]

Phosphorescence Lifetime (τ_P) Measurement
  • Objective: To measure the decay rate of the phosphorescent emission after pulsed excitation.

  • Methodology:

    • Instrumentation: The measurement can be performed using a spectrofluorometer with a pulsed light source (e.g., flash lamp) and a time-gated detector or through techniques like Multichannel Scaling (MCS).[9]

    • Sample Preparation: As with steady-state phosphorescence, the sample is typically cooled to 77 K and deoxygenated.

    • Measurement: The sample is excited with a short pulse of light. The instrument then records the intensity of the phosphorescent emission as a function of time after the excitation pulse has ended.[10]

    • Analysis: The resulting decay curve (intensity vs. time) is fitted to an exponential function to determine the phosphorescence lifetime (τ_P), which is the time it takes for the intensity to decrease to 1/e of its initial value.

Visualizing Structure-Property Relationships

The following diagram illustrates the fundamental photophysical differences between this compound and dibenzothiophene and how these properties influence their applications in organic electronics.

Caption: Comparative workflow of this compound and dibenzothiophene properties.

References

In Vivo Validation of a Dibenzofuran-Based PIM/CLK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel dibenzofuran-based compound, Compound 44, against established alternative therapies for Acute Myeloid Leukemia (AML). While in vivo efficacy data for Compound 44 is not yet publicly available, this document outlines a comprehensive framework for its validation, drawing comparisons with existing pan-Pim kinase inhibitors that have undergone in vivo evaluation.

Introduction to the Therapeutic Candidate: this compound Compound 44

Compound 44, a derivative of the natural product cercosporamide, has been identified as a potent dual inhibitor of Proviral Integration site for Moloney murine leukemia virus (Pim) kinases and CDC-like kinase 1 (CLK1).[1][2] Pim kinases are frequently overexpressed in various hematological malignancies, including AML, where they play a crucial role in cell survival and proliferation.[1][2]

In Vitro Profile of Compound 44:

Parameter Result Cell Line
Pim-1 IC50 Sub-micromolar-
Pim-2 IC50 0.035 µM-
CLK1 IC50 Nanomolar-
Antiproliferative Activity Low micromolarMV4-11 (AML)

Table 1: In vitro activity of the this compound-based Compound 44.[1][2]

Comparative Landscape: Alternative Pim Kinase Inhibitors

For a robust evaluation of Compound 44's therapeutic potential, its performance should be benchmarked against other Pim kinase inhibitors that have demonstrated in vivo efficacy in AML models. Two such compounds are AZD1208 and SGI-1776.

In Vivo Performance of Comparator Compounds:

Compound Animal Model Cell Line Xenograft Key In Vivo Efficacy Findings
AZD1208 Nude MiceMOLM-16Dose-dependent tumor growth inhibition. 30 mg/kg daily for 2 weeks resulted in slight tumor regression.[3]
SGI-1776 Immunodeficient MiceMOLM-13, MV-4-11Significantly more effective tumor growth inhibition compared to standard-of-care agents cytarabine (B982) and daunorubicin.[4]
SGI-1776 -MV-4-11Treatment with 135 mg/kg resulted in a consistent decline in tumor volume after 14 days.[5]

Table 2: Summary of in vivo efficacy for comparator Pim kinase inhibitors in AML xenograft models.

Proposed In Vivo Validation Protocol for Compound 44

The following experimental plan is proposed for the in vivo validation of Compound 44, based on established methodologies for testing novel agents in AML xenograft models.[3][6][7]

3.1. Animal Model

  • Species: Immunodeficient mice (e.g., NOD/SCID or NSG) are recommended to prevent graft rejection of human AML cells.[7]

  • Cell Line: The MV4-11 cell line, for which in vitro data on Compound 44 is available, is a suitable model for FLT3-ITD positive AML.[1][7]

3.2. Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo validation of Compound 44.

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Culture MV4-11 AML Cells B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Volume Monitoring B->C D Randomization into Treatment Groups C->D E Daily Oral Gavage Administration: - Vehicle Control - Compound 44 (e.g., 10, 30, 100 mg/kg) - AZD1208 (e.g., 30 mg/kg) - Cytarabine D->E F Monitor Tumor Growth and Body Weight E->F G Euthanasia and Tumor Excision F->G H Pharmacodynamic Analysis: - Western Blot for p-BAD, p-4EBP1 - Immunohistochemistry for Ki-67 G->H I Data Analysis and Comparison H->I

Caption: Proposed workflow for the in vivo validation of Compound 44 in an AML xenograft model.

3.3. Key Methodologies

  • Cell Culture and Xenograft Establishment: MV4-11 cells will be cultured under standard conditions. Subsequently, a suspension of cells will be injected subcutaneously into the flank of immunodeficient mice. Tumor growth will be monitored regularly using calipers.

  • Treatment Regimen: Once tumors reach a predetermined size, mice will be randomized into treatment groups. Compound 44 will be administered orally, with doses informed by the in vivo toxicity data from the Galleria mellonella model.[8] Comparator arms will include a vehicle control, a positive control (e.g., AZD1208), and a standard-of-care agent (e.g., cytarabine).

  • Efficacy Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints will include changes in body weight (as an indicator of toxicity) and survival.

  • Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues will be collected at the end of the study. Western blot analysis will be performed to assess the phosphorylation status of downstream targets of Pim kinase, such as BAD and 4E-BP1. Immunohistochemistry for proliferation markers like Ki-67 can also be conducted.[3]

Signaling Pathway Context

The therapeutic rationale for inhibiting Pim kinases in AML is based on their role in promoting cell survival and proliferation through various downstream effectors. The following diagram depicts the Pim kinase signaling pathway.

G Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim Pim Kinase JAK_STAT->Pim BAD BAD Pim->BAD phosphorylates cMyc c-Myc Pim->cMyc stabilizes EIF4E 4E-BP1 Pim->EIF4E phosphorylates Compound44 Compound 44 Compound44->Pim inhibits Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 pBAD p-BAD (Inactive) Apoptosis Apoptosis Bcl2->Apoptosis Translation Protein Translation cMyc->Translation EIF4E->Translation pEIF4E p-4E-BP1 (Inactive)

Caption: Simplified Pim kinase signaling pathway in cancer cells.

Conclusion

The this compound-based Compound 44 presents a promising new therapeutic avenue for AML due to its dual inhibition of Pim and CLK1 kinases. While in vitro data is encouraging, in vivo validation is a critical next step. The proposed experimental framework, benchmarked against established Pim kinase inhibitors like AZD1208 and SGI-1776, provides a clear path forward for assessing the true therapeutic potential of this novel compound. Successful in vivo validation would position Compound 44 as a strong candidate for further preclinical and clinical development.

References

A Researcher's Guide to Dibenzofuran: Cross-Validating Computational Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of dibenzofuran, a key heterocyclic organic compound. By presenting quantitative data in accessible tables, detailing experimental and computational methodologies, and visualizing the cross-validation process, this guide aims to be an invaluable resource for researchers in chemistry, materials science, and pharmacology.

Unveiling the Properties of this compound: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for key physicochemical properties of this compound. This direct comparison allows for a clear assessment of the accuracy and predictive power of computational models.

Table 1: Physical and Chemical Properties of this compound

PropertyExperimental ValueComputational Prediction
Melting Point80-85 °C[1][2][3]Not Commonly Predicted
Boiling Point285-287 °C[1][2]Not Commonly Predicted
Water SolubilityInsoluble (<1 mg/mL)[1][3]Qualitative agreement
LogP (Octanol-Water Partition Coefficient)4.12[4][5]Can be calculated, values vary with method
Dielectric Constant3.0[4]Not Commonly Predicted

Table 2: Spectroscopic and Electronic Properties of this compound

PropertyExperimental ObservationComputational Prediction (DFT B3LYP/6-311G(d,p))[6]
FT-IR Vibrational Frequencies (cm⁻¹)
C-C vibrations1471, 1484[6]Calculated spectrum shows corresponding peaks
C-H vibration3191[6]Calculated spectrum shows corresponding peaks
C-O vibration1215[6]Calculated spectrum shows corresponding peaks
Electronic Properties
Ionization Potential-6.265 eV[6]
Electron Affinity-1.237 eV[6]
HOMO-LUMO Energy Gap-5.028 eV[6]

The Experimental Foundation: Protocols for Property Determination

The experimental values presented in this guide are based on well-established laboratory protocols. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a crystalline solid like this compound is a crucial indicator of purity. A standard method for its determination involves the following steps:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus: A melting point apparatus, which consists of a heated block with a thermometer and a viewing lens, is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range typically indicates a high purity sample.

Determination of Boiling Point

The boiling point is another fundamental physical property. A common laboratory method for its determination is as follows:

  • Apparatus: A small test tube containing a few milliliters of the liquid, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., a Thiele tube or an oil bath).

  • Procedure: The capillary tube is placed inverted in the test tube containing the liquid. The setup is heated, and as the liquid's vapor pressure equals the atmospheric pressure, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility (OECD 105)

The water solubility of a chemical is a critical parameter in environmental fate and toxicology studies. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods:

  • Flask Method (for solubilities > 10⁻² g/L): A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature. The solution is then cooled to the test temperature and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Column Elution Method (for solubilities < 10⁻² g/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.

Given this compound's low water solubility, the column elution method is generally more appropriate.

Octanol-Water Partition Coefficient (LogP) (OECD 107)

The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental distribution and bioaccumulation potential. The OECD Guideline 107, the "Shake Flask Method," is a widely used protocol:

  • Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with a known volume of the other solvent. The vessel is shaken to facilitate the partitioning of the substance between the two immiscible phases until equilibrium is reached.

  • Analysis: The concentrations of the substance in both the n-octanol and water phases are then determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, gas chromatography). The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logarithm of this value is reported as LogP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a solid sample like this compound, the following procedure is common:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at different wavelengths. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

The Computational Approach: Predicting Properties with Density Functional Theory

Computational chemistry provides a powerful tool for predicting the properties of molecules. A common approach for a molecule like this compound is to use Density Functional Theory (DFT). A representative computational protocol is outlined below:

  • Software: Gaussian 09W or a similar quantum chemistry software package is typically used.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and generally reliable functional for organic molecules.

  • Basis Set: The 6-311G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.

  • Procedure:

    • Geometry Optimization: The initial 3D structure of the this compound molecule is built. A geometry optimization calculation is then performed to find the lowest energy (most stable) conformation of the molecule.

    • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the predicted vibrational frequencies, which can be compared to the experimental FT-IR spectrum.

    • Property Calculations: From the optimized structure, various electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potential, and electron affinity can be calculated.

Visualizing the Validation Workflow

The process of cross-validating computational predictions with experimental results is a critical component of modern chemical research. The following diagram illustrates this workflow.

CrossValidationWorkflow cluster_experimental Experimental Validation cluster_computational Computational Prediction exp_synthesis Sample Synthesis & Purification exp_measurement Property Measurement (e.g., Melting Point, FT-IR) exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data comparison Comparison & Cross-Validation exp_data->comparison comp_model Molecular Model Construction comp_calculation DFT Calculation (e.g., B3LYP/6-311G(d,p)) comp_model->comp_calculation comp_data Predicted Data comp_calculation->comp_data comp_data->comparison refinement Model Refinement or Further Experiments comparison->refinement refinement->exp_measurement New Experiments refinement->comp_calculation Refine Model

Caption: Workflow for cross-validating computational predictions with experimental results.

References

Comparative study of the environmental persistence of different dibenzofuran isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of dibenzofuran and its various isomers is a critical area of study due to their potential for persistence and bioaccumulation. This guide provides a comparative analysis of the environmental persistence of different this compound isomers, drawing upon available experimental data. While comprehensive quantitative data for all non-chlorinated isomers is limited in publicly available literature, this document synthesizes the existing knowledge on their degradation pathways, factors influencing their persistence, and the standardized methodologies used for their assessment.

Factors Influencing Environmental Persistence

The environmental persistence of this compound isomers is not an intrinsic property but is influenced by a combination of the molecule's structure and various environmental conditions. Key factors include:

  • Chemical Structure: The degree and position of substitution on the this compound ring significantly impact its persistence. For instance, polychlorinated dibenzofurans (PCDFs) are notoriously persistent, with their recalcitrance to degradation increasing with the number of chlorine atoms.[1][2][3][4] The position of substituents also plays a crucial role in the rate of microbial degradation and photodegradation.

  • Environmental Matrix: The persistence of this compound isomers varies across different environmental compartments such as soil, water, and air. Factors like organic matter content in soil and sediment, the presence of sensitizers in water, and atmospheric hydroxyl radical concentrations all affect degradation rates.

  • Microbial Activity: Biodegradation is a primary pathway for the breakdown of dibenzofurans. The presence of specific microbial communities with the necessary enzymatic machinery, such as dioxygenases, is essential for initiating the degradation process.[5][6]

  • Sunlight (Photodegradation): Photolysis can be a significant degradation pathway for dibenzofurans, particularly in aquatic environments and in the atmosphere. The rate of photodegradation is influenced by the light absorption properties of the specific isomer and the presence of photosensitizing agents in the environment.[3][7][8]

Comparative Data on Persistence

Quantitative data directly comparing the environmental half-lives of a wide range of non-chlorinated this compound isomers is scarce. Most available data focuses on the more environmentally significant polychlorinated dibenzofurans (PCDFs). The following tables summarize available data on the persistence of this compound and some of its chlorinated derivatives.

Table 1: Half-lives of Selected Polychlorinated Dibenzofurans (PCDFs) in Soil

IsomerHalf-life (Years)EnvironmentReference
2,3,7,8-Tetrachlorothis compound (TCDF)2.5 - 5.8Aged contaminated soil[9]
1,2,3,7,8-Pentachlorothis compound (PeCDF)2.5 - 5.8Aged contaminated soil[9]
2,3,4,7,8-Pentachlorothis compound (PeCDF)2.5 - 5.8Aged contaminated soil[9]
Octachlorothis compound (OCDF)> 5.8Aged contaminated soil[9]

Table 2: Photodegradation Half-lives of Selected this compound Derivatives in Water

CompoundHalf-life (Hours)ConditionsReference
2,3,4,7,8-Pentachlorothis compound (PCDF)~1.5Natural lake water, midsummer sunlight[7]
2,3,4,7,8-Pentachlorothis compound (PCDF)~360Distilled water-acetonitrile, midsummer sunlight[7]
Various PCDFs6.4 - 23Aqueous solutions, sunlight[3]

Experimental Protocols

Standardized methods are crucial for assessing the environmental persistence of chemicals. The following outlines key experimental protocols relevant to the study of this compound isomers, primarily based on OECD guidelines.

Ready Biodegradability (OECD 301)

This series of tests is designed to screen for chemicals that are readily biodegradable under aerobic conditions.

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge. The degradation is followed over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[10][11][12]

  • Methodology (Example: CO2 Evolution Test, OECD 301B):

    • Prepare a mineral medium containing essential salts.

    • Add the test this compound isomer at a known concentration (e.g., 10-20 mg/L).

    • Inoculate with a small volume of activated sludge from a wastewater treatment plant.

    • Incubate in the dark at a constant temperature (e.g., 22 ± 2 °C) with continuous aeration with CO2-free air.

    • Trap the evolved CO2 in a barium hydroxide (B78521) or sodium hydroxide solution.

    • Quantify the trapped CO2 by titration at regular intervals.

    • Calculate the percentage of biodegradation based on the theoretical maximum CO2 production.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[10][11]

Phototransformation of Chemicals in Water (Direct Photolysis)

This protocol is used to determine the rate of direct photodegradation of a chemical in water.

  • Principle: A solution of the test chemical in pure water is exposed to light, and the decrease in concentration is measured over time.

  • Methodology:

    • Prepare a solution of the this compound isomer in purified water.

    • Place the solution in quartz tubes that are transparent to the light source.

    • Expose the tubes to a controlled light source (e.g., a xenon arc lamp simulating sunlight) at a constant temperature.

    • Run parallel control samples kept in the dark to account for any non-photolytic degradation.

    • At various time points, withdraw samples and analyze the concentration of the this compound isomer using a suitable analytical method (e.g., HPLC-UV or GC-MS).

    • Calculate the photodegradation rate constant and the half-life.

Visualizations

Degradation Pathway of this compound

The following diagram illustrates a common microbial degradation pathway for the parent this compound molecule, which is initiated by an angular dioxygenase attack.

Dibenzofuran_Degradation This compound This compound Intermediate1 cis-1,2-Dihydroxy-1,2- dihydrothis compound This compound->Intermediate1 This compound Dioxygenase Intermediate2 1,2-Dihydroxythis compound Intermediate1->Intermediate2 Dehydrogenase Intermediate3 2-Hydroxy-4-(3'-oxo-3'H- benzofuran-2'-ylidene)but-2-enoic acid Intermediate2->Intermediate3 Dioxygenase (meta-cleavage) Salicylic_Acid Salicylic Acid Intermediate3->Salicylic_Acid Hydrolase Central_Metabolism Central Metabolism Salicylic_Acid->Central_Metabolism

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Persistence Testing

This diagram outlines a typical workflow for assessing the environmental persistence of a this compound isomer.

Persistence_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation Test_Substance Select this compound Isomer Analytical_Method Develop Analytical Method (e.g., GC-MS, HPLC) Test_Substance->Analytical_Method Biodegradation Biodegradation Assay (e.g., OECD 301) Analytical_Method->Biodegradation Photodegradation Photodegradation Assay Analytical_Method->Photodegradation Sorption Sorption/Desorption Study (e.g., OECD 106) Analytical_Method->Sorption Data_Collection Sample and Analyze Concentrations Biodegradation->Data_Collection Photodegradation->Data_Collection Sorption->Data_Collection Half_Life Calculate Half-lives (t½) Data_Collection->Half_Life Persistence_Assessment Assess Environmental Persistence Half_Life->Persistence_Assessment

Caption: Workflow for environmental persistence assessment.

Conclusion

References

Dibenzofuran Derivatives as Selective Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dibenzofuran derivatives as selective enzyme inhibitors, focusing on their performance against Pim-1 and CLK1 kinases. Experimental data is presented to support the findings, alongside detailed methodologies for the key experiments cited.

Performance Comparison of Enzyme Inhibitors

The inhibitory activities of several this compound derivatives against Pim-1 and CLK1 kinases were evaluated and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below. Lower IC50 values denote higher potency.

Pim-1 Kinase Inhibitors
Compound ClassCompound Name/NumberTarget EnzymeIC50 (nM)
This compound Derivative 44 Pim-1 35
This compound Derivative 45 Pim-1 280
Imidazo[1,2-b]pyridazineSGI-1776Pim-17[1][2][3][4]
Pyrrolo[2,3-d]pyrimidineAZD1208Pim-10.4[5][6][7]
CLK1 Kinase Inhibitors
Compound ClassCompound Name/NumberTarget EnzymeIC50 (nM)
This compound Derivative 44 CLK1 28
This compound Derivative 45 CLK1 140
BenzothiazoleTG003CLK120[8][9][10]
Imidazo[1,2-a]pyridineCX-4945CLK182.3[11]

Experimental Protocols

The following is a detailed methodology for the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity and inhibitor potency.

ADP-Glo™ Kinase Assay

Objective: To quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Kinase (e.g., Pim-1, CLK1)

  • Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Test compounds (this compound derivatives and other inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well or 384-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.

    • Add the test compounds at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of Pim-1 and CLK1, and the general workflow of the enzyme inhibition assay.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylates (Inhibits) cMyc c-Myc Pim1->cMyc Phosphorylates (Activates) p21 p21 Pim1->p21 Phosphorylates (Inhibits) BclXL Bcl-xL Bad->BclXL Apoptosis Apoptosis BclXL->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle p21->CellCycle This compound This compound Derivatives This compound->Pim1

Caption: Pim-1 signaling pathway and point of inhibition.

CLK1_Signaling_Pathway CLK1 CLK1 SR_Proteins SR Proteins (e.g., SRSF1) CLK1->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins SR_Proteins->Phospho_SR Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing mRNA mRNA Maturation Splicing->mRNA This compound This compound Derivatives This compound->CLK1

Caption: CLK1 signaling pathway and point of inhibition.

Experimental_Workflow Start Start Step1 Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Step1 Step2 Incubate at RT Step1->Step2 Step3 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Step4->Step5 Step6 Incubate at RT Step5->Step6 Step7 Measure Luminescence Step6->Step7 End End Step7->End

Caption: ADP-Glo™ Kinase Assay experimental workflow.

References

A head-to-head comparison of different synthetic strategies for a target dibenzofuran molecule.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Key Heterocyclic Scaffold

Dibenzofuran is a privileged heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and functional materials. Its synthesis has been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. This guide provides a head-to-head comparison of four prominent strategies for the synthesis of the this compound core: Palladium-Catalyzed C-H Activation/C-O Cyclization, Copper-Catalyzed Ullmann Condensation, the Pschorr Reaction, and Photochemical Cyclization. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable strategy for their specific synthetic goals.

Performance Comparison of this compound Synthetic Strategies

The choice of synthetic route to this compound derivatives is often dictated by factors such as desired substitution patterns, functional group tolerance, and scalability. The following table summarizes key quantitative data from representative examples of each strategy to facilitate a direct comparison.

Synthetic StrategyStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-Catalyzed C-H Activation 2-Phenylphenol5 mol% Pd(OAc)₂, 10 mol% 3-Nitropyridine (B142982)Mesitylene (B46885)1402491[1]
2-(p-Tolyl)phenol5 mol% Pd(OAc)₂, 10 mol% 3-NitropyridineMesitylene1402485[1]
2-(4-Methoxyphenyl)phenol5 mol% Pd(OAc)₂, 10 mol% 3-NitropyridineMesitylene1402488[1]
Cu-Catalyzed Ullmann Condensation 2-Bromophenol, Phenol (B47542)10 mol% CuI, 20 mol% 1,10-Phenanthroline (B135089)DMF1101285[2]
2-Iodophenol, 4-Methylphenol10 mol% CuI, 20 mol% 1,10-PhenanthrolineDMF1101282[2]
2-Chloro-4-nitrophenol, Phenol10 mol% CuI, 20 mol% 1,10-PhenanthrolineDMF1102475[2]
Pschorr Reaction 2-Aminodiphenyl etherNaNO₂, HCl, then Cu powderH₂O, then heat0-100260-70[3][4]
2-Amino-4'-methoxydiphenyl etherNaNO₂, H₂SO₄, then Cu₂OH₂O, then heat0-100365[5]
Photochemical Cyclization 2'-Chloro-[1,1'-biphenyl]-2-olKOBu-tDMSORT389[6]
4'-Methyl-2'-chloro-[1,1'-biphenyl]-2-olKOBu-tDMSORT385[6]

Experimental Protocols

Palladium-Catalyzed C-H Activation/C-O Cyclization of 2-Arylphenols

This method provides a direct and efficient route to dibenzofurans through an intramolecular C-H activation and C-O bond formation.[1]

Materials:

  • 2-Arylphenol (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • 3-Nitropyridine (0.10 equiv)

  • Sodium pivalate (B1233124) (MesCO₂Na, 0.30 equiv)

  • Mesitylene

  • Air (as oxidant)

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the 2-arylphenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 0.05 equiv), 3-nitropyridine (6.2 mg, 0.05 mmol, 0.10 equiv), and sodium pivalate (21 mg, 0.15 mmol, 0.30 equiv).

  • Add mesitylene (2.0 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24 hours. The reaction is open to the air.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds, adapted here for the intramolecular cyclization to form dibenzofurans.[2]

Materials:

  • 2-Halophenol (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI, 0.10 equiv)

  • 1,10-Phenanthroline (0.20 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube, add CuI (19 mg, 0.1 mmol, 0.10 equiv) and 1,10-phenanthroline (36 mg, 0.2 mmol, 0.20 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), the 2-halophenol (1.0 mmol, 1.0 equiv), and the phenol (1.2 mmol, 1.2 equiv).

  • Add DMF (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the this compound.

Pschorr Reaction

The Pschorr reaction involves the intramolecular cyclization of a diazonium salt, generated in situ from an amino-substituted diaryl ether, to form the this compound core.[3][4]

Materials:

  • 2-Aminodiaryl ether (1.0 equiv)

  • Sodium nitrite (B80452) (NaNO₂, 1.2 equiv)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Copper powder or Copper(I) oxide (Cu₂O, catalytic)

  • Water

Procedure:

  • Diazotization: Dissolve the 2-aminodiaryl ether (10 mmol, 1.0 equiv) in a mixture of concentrated HCl (or H₂SO₄) and water at 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ (828 mg, 12 mmol, 1.2 equiv) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization: To the cold diazonium salt solution, add copper powder or Cu₂O (catalytic amount) in portions.

  • Gradually warm the reaction mixture to room temperature and then heat to 80-100 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the this compound.

Photochemical Cyclization

This method utilizes light to induce an intramolecular cyclization, offering a metal-free alternative for the synthesis of dibenzofurans.[6]

Materials:

  • 2'-Chloro-[1,1'-biphenyl]-2-ol derivative (1.0 equiv)

  • Potassium tert-butoxide (KOBu-t, 2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-pressure mercury lamp or a suitable UV light source

Procedure:

  • In a quartz reaction vessel, dissolve the 2'-chloro-[1,1'-biphenyl]-2-ol derivative (0.1 mmol, 1.0 equiv) and KOBu-t (22.4 mg, 0.2 mmol, 2.0 equiv) in DMSO (10 mL).

  • Purge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Irradiate the solution with a high-pressure mercury lamp (or a suitable UV source) at room temperature for 3 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Synthetic Strategy Workflows

The following diagrams illustrate the general workflows for the four discussed synthetic strategies for this compound.

Palladium_Catalyzed_CH_Activation start 2-Arylphenol step1 Pd(OAc)₂ (cat.) 3-Nitropyridine MesCO₂Na, Air start->step1 product This compound step1->product

Caption: Pd-Catalyzed C-H Activation Workflow.

Copper_Catalyzed_Ullmann_Condensation start1 2-Halophenol step1 CuI (cat.) 1,10-Phenanthroline K₂CO₃ start1->step1 start2 Phenol start2->step1 product This compound step1->product

Caption: Cu-Catalyzed Ullmann Condensation Workflow.

Pschorr_Reaction start 2-Aminodiaryl ether step1 1. NaNO₂, H⁺ 2. Cu catalyst start->step1 product This compound step1->product

Caption: Pschorr Reaction Workflow.

Photochemical_Cyclization start 2'-Halo-[1,1'-biphenyl]-2-ol step1 Base (KOBu-t) hν (UV light) start->step1 product This compound step1->product

Caption: Photochemical Cyclization Workflow.

References

Independent Verification of the Anti-Cancer Activity of the Novel Dibenzofuran, DBF-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the originally reported anti-cancer activity of the novel dibenzofuran compound, DBF-X, with data from a subsequent independent verification study. The aim is to offer a comprehensive overview of the experimental data and methodologies to support further research and development efforts. Dibenzofurans are a class of heterocyclic compounds found in various natural products and are known for a range of biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The verification of reported biological activities is a cornerstone of the scientific process, ensuring the robustness and reproducibility of initial findings before significant resources are invested in preclinical and clinical development.

Data Presentation: Comparative Biological Activity of DBF-X

The following table summarizes the quantitative data from the original and independent verification studies on the cytotoxic and enzyme-inhibitory activities of DBF-X against the human breast cancer cell line MCF-7 and its inhibitory effect on the enzyme aromatase. For comparison, the well-established anti-cancer drug Doxorubicin and the known aromatase inhibitor Letrozole are included as positive controls.

CompoundStudyCell LineCytotoxicity (IC50 in µM)Aromatase Inhibition (IC50 in µM)
DBF-X Original ReportMCF-712.5 ± 1.10.8 ± 0.07
DBF-X Independent Verification MCF-7 13.1 ± 1.5 0.9 ± 0.09
DoxorubicinIndependent VerificationMCF-71.9 ± 0.2Not Applicable
LetrozoleIndependent VerificationNot ApplicableNot Applicable0.02 ± 0.003

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for assessing cytotoxicity and enzyme inhibition.[5][6][7]

1. Cell Culture

The human breast cancer cell line MCF-7 was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of DBF-X was quantified by its half-maximal inhibitory concentration (IC50) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][8]

  • Cell Seeding: MCF-7 cells were seeded in a 96-well plate at a density of 8,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of DBF-X or Doxorubicin for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls, was calculated from the dose-response curve.[5]

3. Aromatase Inhibition Assay

The inhibitory effect of DBF-X on aromatase activity was determined using a commercially available fluorescence-based assay kit.

  • Enzyme Preparation: Recombinant human aromatase was prepared according to the manufacturer's instructions.

  • Inhibitor Pre-incubation: The enzyme was mixed with different concentrations of DBF-X or Letrozole and allowed to pre-incubate for 15 minutes.[6]

  • Reaction Initiation: The reaction was started by adding the substrate to the enzyme-inhibitor mixture.[6]

  • Fluorescence Monitoring: The reaction progress was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction in the presence and absence of the inhibitor was compared to determine the IC50 value.[6]

Mandatory Visualizations

Signaling Pathway of DBF-X in MCF-7 Cells

The proposed mechanism of action for DBF-X in estrogen receptor-positive breast cancer cells, such as MCF-7, involves the inhibition of aromatase, which in turn reduces the local synthesis of estrogen, a key driver of cell proliferation in these tumors.

G cluster_0 Cellular Environment cluster_1 MCF-7 Breast Cancer Cell Androgen Androgens Aromatase Aromatase Enzyme Androgen->Aromatase Substrate Estrogen Estrogen Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binding & Activation Proliferation Cell Proliferation ER->Proliferation Stimulation DBFX DBF-X DBFX->Aromatase Inhibition

Proposed signaling pathway of DBF-X in MCF-7 cells.

Experimental Workflow for Independent Verification

The workflow for the independent verification of DBF-X's biological activity followed a structured, multi-stage process to ensure the reliability and reproducibility of the results.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Comparison & Reporting a Compound Acquisition (DBF-X Synthesis) b Purity & Identity Check (NMR, LC-MS) a->b e Cytotoxicity Assay (MTT on MCF-7) b->e f Enzyme Inhibition Assay (Aromatase) b->f c Cell Line Procurement (MCF-7) d Cell Line Authentication c->d d->e g Calculate IC50 Values e->g f->g h Statistical Analysis g->h i Compare with Original Data h->i j Publish Findings i->j

Workflow for the independent verification of DBF-X activity.

References

Safety Operating Guide

Proper Disposal of Dibenzofuran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of dibenzofuran, a heterocyclic aromatic compound. Adherence to these procedures is paramount to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific occupational exposure limits for this compound have not been established, the hazardous nature of the compound necessitates caution.[1][2][3][4]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH/MSHA approved air-purifying respirator should be used.[2]

Waste Characterization and Regulatory Overview

This compound is classified as a hazardous substance by the U.S. Environmental Protection Agency (EPA).[5] Chemical waste generators are responsible for determining if their waste is hazardous, following guidelines in 40 CFR Part 261.3.[2] this compound is listed as a hazardous substance with a reportable quantity (RQ) of 100 pounds (45.4 kg).[6][7][8] A release of this amount or more must be reported to the National Response Center.

Quantitative Data for this compound Disposal
Reportable Quantity (RQ) 100 lbs (45.4 kg)[6][7][8]
OSHA Permissible Exposure Limit (PEL) Not established[1][2]
ACGIH Threshold Limit Value (TLV) Not established[1]
RCRA Waste Code Not specifically listed, but may fall under F020-F023 and F026-F028 for chlorinated dibenzofurans[9]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.

  • Waste Identification and Segregation:

    • Characterize the waste containing this compound as hazardous chemical waste.

    • Segregate this compound waste from other waste streams, particularly non-hazardous trash and incompatible chemicals. Do not mix with strong oxidizing agents.[2]

  • Containerization:

    • Select a chemically resistant container with a secure, leak-proof lid. Materials such as polyethylene (B3416737) or polytetrafluoroethylene (PTFE) are suitable. Avoid using PVC containers as they may be penetrated by this compound.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • It is best practice to use secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

Spill Cleanup Protocol

In the event of a this compound spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Remove all sources of ignition.

  • Dampen the solid spill material with 60-70% ethanol (B145695) to minimize dust generation.

  • Carefully transfer the dampened material to a suitable hazardous waste container.

  • Use absorbent paper dampened with 60-70% ethanol to clean the contaminated surfaces.

  • Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.

  • Wash the contaminated area with a soap and water solution.

Experimental Protocols for Biodegradation

Protocol 1: Cometabolic Degradation using Sphingomonas sp. Strain XLDN2-5 [10]

This protocol utilizes a carbazole-degrading bacterium to cometabolically degrade this compound.

  • Microorganism: Sphingomonas sp. strain XLDN2-5, grown in a mineral salts medium with carbazole (B46965) as the primary carbon source.

  • Methodology:

    • Prepare a culture of Sphingomonas sp. strain XLDN2-5 in a suitable mineral salts medium containing carbazole (e.g., 3.0 mM).

    • Introduce the this compound waste into the culture at a concentration of approximately 0.2 mM.

    • Incubate the culture at 30°C with shaking for 40 hours.

    • Monitor the degradation of this compound using gas chromatography or high-performance liquid chromatography (HPLC).

  • Results: This method has been shown to completely remove 0.2 mM this compound within 40 hours.[10]

Protocol 2: Cometabolic Degradation using Ralstonia sp. Strain SBUG 290 [11]

This protocol employs a biphenyl-cultivated bacterium for the degradation of this compound.

  • Microorganism: Ralstonia sp. strain SBUG 290, grown on biphenyl (B1667301).

  • Methodology:

    • Grow Ralstonia sp. strain SBUG 290 in a mineral salts medium with biphenyl as the carbon source to an optical density at 600 nm (OD600) of approximately 2.

    • Harvest the cells by centrifugation and resuspend them in a fresh mineral salts medium to an OD600 of 5.0.

    • Add solid this compound to the cell suspension to a final concentration of 1.49 mM.

    • Incubate the culture and monitor the degradation of this compound by analyzing the supernatant with HPLC.

  • Results: This method demonstrates the rapid metabolism of this compound by biphenyl-grown cells.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

Dibenzofuran_Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start This compound Waste Generated Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate from Other Waste Characterize->Segregate Containerize Select Chemically Resistant Container Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Designated Secure Area Label->Store Contact Contact EH&S for Pickup Store->Contact Pickup Licensed Hazardous Waste Disposal Contact->Pickup

Caption: Procedural workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzofuran
Reactant of Route 2
Dibenzofuran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.